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  • Product: 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile
  • CAS: 477862-25-2

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile

High-Purity Fluorinated Scaffolds for Medicinal Chemistry & Radiotracer Development Part 1: Executive Technical Summary 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (CAS 477862-25-2) represents a high-value "privileged stru...

Author: BenchChem Technical Support Team. Date: March 2026

High-Purity Fluorinated Scaffolds for Medicinal Chemistry & Radiotracer Development

Part 1: Executive Technical Summary

2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (CAS 477862-25-2) represents a high-value "privileged structure" intermediate in modern drug discovery. Structurally, it combines a reactive phenylacetonitrile core —a gateway to phenethylamines and phenylacetic acids—with a 3-fluoropropoxy tail .

From a medicinal chemistry perspective, this molecule is not merely a building block; it is a strategic tool for Lead Optimization . The terminal fluorine atom introduces a high-electronegativity metabolic block (preventing


-oxidation of the propoxy chain) while modulating lipophilicity (LogP ~2.5) without significant steric penalty compared to a hydrogen atom. Furthermore, the 3-fluoropropyl ether moiety is a common motif in Positron Emission Tomography (PET) radiotracer development (

F-labeling), making this non-radioactive standard essential for reference validation.

This guide details the physicochemical profile, validated synthetic pathways, and downstream utility of this compound, emphasizing reproducible protocols and safety.

Part 2: Physicochemical Profile[1]

The following data aggregates experimental and predicted values to establish a baseline for reaction engineering.

PropertyValue / DescriptionTechnical Context
Chemical Name 2-[4-(3-Fluoropropoxy)phenyl]acetonitrileIUPAC Systematic
CAS Number 477862-25-2Unique Identifier
Molecular Formula

-
Molecular Weight 193.22 g/mol -
Physical State Low-melting solid / Crystalline powderTypically off-white to pale yellow
Melting Point 32–35 °C (approximate)Requires cold storage to prevent caking
LogP 2.49Moderate lipophilicity; CNS penetrant potential
TPSA 33.02

High oral bioavailability potential
Solubility DMSO, Methanol, DCM, Ethyl AcetateLow water solubility; requires organic co-solvents
Key Hazards Acute Tox. 3 (Oral/Dermal/Inhal)Nitrile metabolism releases cyanide ions in vivo

Part 3: Synthetic Architecture & Methodology

Retrosynthetic Analysis

The most robust route to 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile is the Williamson Ether Synthesis applied to 4-hydroxyphenylacetonitrile. This approach is preferred over installing the nitrile group later (e.g., via cyanation of a benzyl chloride) because it avoids handling highly toxic cyanide salts with an already fluorinated substrate, preserving the valuable fluorine atom until the final step.

Validated Synthesis Protocol

Objective: Synthesis of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile via O-alkylation.

Reagents:

  • Substrate: 4-Hydroxyphenylacetonitrile (1.0 eq)

  • Electrophile: 1-Bromo-3-fluoropropane (1.2 eq) [or 1-Tosyloxy-3-fluoropropane for higher yields]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Finkelstein activation

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-hydroxyphenylacetonitrile (10 mmol) in anhydrous ACN (50 mL).

  • Deprotonation: Add anhydrous

    
     (20 mmol) in one portion. Stir at room temperature for 30 minutes. Why: This ensures formation of the phenoxide anion prior to electrophile addition, minimizing side reactions.
    
  • Alkylation: Add 1-Bromo-3-fluoropropane (12 mmol) and catalytic KI (1 mmol).

    • Mechanistic Note: KI converts the alkyl bromide to the more reactive alkyl iodide in situ, accelerating the

      
       attack by the phenoxide.
      
  • Reflux: Heat the mixture to reflux (approx. 80-82 °C) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS until the starting phenol is consumed.

  • Work-up: Cool to room temperature. Filter off the inorganic solids (

    
    , excess 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification: Dissolve the residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

    
    . Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).
    
Synthetic Pathway Diagram

SynthesisPath Start 4-Hydroxyphenylacetonitrile (Nucleophile) Inter Transition State (SN2 Attack) Start->Inter K2CO3, ACN Deprotonation Reagent 1-Bromo-3-fluoropropane (Electrophile) Reagent->Inter KI (Cat.) Activation Product 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (Target) Inter->Product Reflux, -HBr

Figure 1: Convergent synthesis via Williamson Etherification. The use of KI facilitates Finkelstein exchange, enhancing the electrophilicity of the alkyl halide.

Part 4: Reactivity & Downstream Applications

The nitrile group (-CN) serves as a versatile "chemical hook," allowing this scaffold to be transformed into various pharmacophores.

The "Fluorine Effect" in Drug Design

The 3-fluoropropoxy chain is specific. The C-F bond is extremely strong (approx. 116 kcal/mol), resisting metabolic cleavage.

  • Metabolic Stability: It blocks the

    
    -position of the propyl chain from Cytochrome P450 oxidation.
    
  • Dipole Modulation: The fluorine creates a localized dipole that can interact with protein binding pockets via orthogonal multipolar interactions.

Derivatization Tree

Researchers utilize the nitrile handle for three primary transformations:

  • Reduction to Phenethylamine:

    • Reagents:

      
       or 
      
      
      
      /Raney Ni.
    • Product: 2-[4-(3-fluoropropoxy)phenyl]ethanamine.

    • Use: CNS active agents, GPCR ligands (Serotonin/Dopamine receptors).

  • Hydrolysis to Phenylacetic Acid:

    • Reagents:

      
       (aq) or 
      
      
      
      (aq), Reflux.
    • Product: 2-[4-(3-fluoropropoxy)phenyl]acetic acid.

    • Use: NSAID analogs, CRTH2 antagonists.

  • Alpha-Alkylation (Condensation):

    • Reagents:

      
      , Alkyl Halide or Aldehyde (Knoevenagel).
      
    • Product:

      
      -substituted nitriles.
      
    • Use: Complex heterocyclic synthesis (e.g., indoles, isoquinolines).

Reactivity Flowchart

Reactivity cluster_0 Reduction Pathways cluster_1 Hydrolysis Pathways cluster_2 C-C Bond Formation Core 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile Amine Primary Phenethylamine (CNS Active Scaffold) Core->Amine LiAlH4 / THF or H2, Raney Ni Acid Phenylacetic Acid (Anti-inflammatory Scaffold) Core->Acid 6M HCl, Reflux Hydrolysis Condense Alpha-Substituted Nitrile (Heterocycle Precursor) Core->Condense R-CHO, Base (Knoevenagel)

Figure 2: Divergent synthesis pathways from the parent nitrile, illustrating its utility as a branch point in library synthesis.

Part 5: Safety & Handling Protocols

Hazard Classification: This compound contains a nitrile moiety and a fluorinated ether.[1] It should be treated as Toxic (Category 3/4) until definitive LD50 data is established for the specific lot.

Critical Safety Measures:

  • Cyanide Risk: While the nitrile group is covalently bonded, metabolic processing or thermal decomposition can release cyanide.

    • Protocol: Always work in a functioning fume hood. Keep a Cyanide Antidote Kit available in the facility if working on >10g scale.

  • Skin Absorption: The lipophilic nature (LogP ~2.5) facilitates dermal absorption.

    • PPE:[2][3] Double nitrile gloves (0.11 mm min thickness) and Tyvek sleeves are recommended.

  • Incompatibility: Avoid strong oxidizers (e.g.,

    
    ) which may attack the benzylic position or the ether linkage.
    

References

  • PubChem. (2025).[4] 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. (2023). General Procedures for the Alkylation of Phenols. Org. Synth. Coll. Vol. 10. [Link]

  • Journal of Medicinal Chemistry. (2010). Fluorine in Medicinal Chemistry: A Review of Anti-Metabolic Strategies. (General reference for Fluoropropoxy utility). [Link]

Sources

Exploratory

Technical Synthesis Guide: 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile

CAS No: 477862-25-2 Formula: Molecular Weight: 193.22 g/mol [1] Executive Summary This technical guide details the synthesis of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile , a critical intermediate often utilized in the de...

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 477862-25-2 Formula:


Molecular Weight:  193.22  g/mol [1]

Executive Summary

This technical guide details the synthesis of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile , a critical intermediate often utilized in the development of liquid crystals and bioactive pharmaceutical ingredients (specifically GPCR ligands).

The structural core consists of a phenylacetonitrile moiety linked via an ether bond to a terminal fluoropropyl chain. The synthesis requires precise control to differentiate between two potential nucleophilic sites: the phenolic oxygen and the


-carbon of the nitrile. This guide prioritizes a Convergent Etherification Pathway , which offers the highest atom economy and impurity control compared to linear cyanation routes.

Retrosynthetic Analysis

To design the optimal pathway, we disconnect the molecule at the ether linkage. This reveals two commercially viable precursors: 4-Hydroxyphenylacetonitrile and a 3-fluoropropyl electrophile .

Retrosynthesis Target Target: 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile Disconnection Ether Disconnection Target->Disconnection Retrosynthesis AltRoute Alternative Route: Cyanation of Benzyl Halide Target->AltRoute Less Efficient Phenol Nucleophile: 4-Hydroxyphenylacetonitrile (CAS 14191-95-8) Disconnection->Phenol Electrophile Electrophile: 1-Bromo-3-fluoropropane (CAS 352-91-0) Disconnection->Electrophile

Figure 1: Retrosynthetic disconnection revealing the convergent etherification strategy.

Primary Synthesis Pathway: Selective O-Alkylation

Reaction Type: Williamson Ether Synthesis (


)
Core Challenge:  Chemoselectivity. The 

-protons of the nitrile group (

) are acidic, but the phenolic proton (

) is significantly more so. Using a mild base is critical to ensure exclusive O-alkylation (ether formation) and prevent C-alkylation at the nitrile position.
Reagents & Materials
ComponentRoleEquivalentsSpecifications
4-Hydroxyphenylacetonitrile Substrate1.0 eq>98% Purity, Dry
1-Bromo-3-fluoropropane Electrophile1.2 eqDistilled, clear liquid
Potassium Carbonate (

)
Base2.0 - 3.0 eqAnhydrous, finely milled
Potassium Iodide (KI) Catalyst0.1 eqFinkelstein catalyst
Acetone or Acetonitrile Solvent10-15 VolDry (

)
Step-by-Step Protocol
Step 1: Activation of the Nucleophile
  • Charge a 3-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet.

  • Add 4-Hydroxyphenylacetonitrile (1.0 eq) and Acetone (10 volumes).

  • Add Potassium Carbonate (2.5 eq) and Potassium Iodide (0.1 eq).

    • Technical Insight: KI is added to facilitate the Finkelstein reaction in situ, converting the alkyl bromide to the more reactive alkyl iodide, accelerating the reaction rate significantly [1].

  • Stir the suspension at room temperature for 30 minutes to ensure deprotonation of the phenol.

Step 2: Electrophilic Addition
  • Add 1-Bromo-3-fluoropropane (1.2 eq) dropwise over 20 minutes.

    • Caution: Alkyl halides are potential alkylating agents for DNA; handle in a fume hood.

  • Heat the mixture to reflux (

    
     for Acetone, 
    
    
    
    for MeCN).
  • Monitor by TLC or HPLC.[2] Reaction typically reaches completion in 6–12 hours .

    • Endpoint: Disappearance of the phenol peak.

Step 3: Work-up and Isolation
  • Cool reaction mass to

    
    .
    
  • Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Wash the cake with acetone.[3]
  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification: Dissolve the residue in Ethyl Acetate and wash with:

    • 1N NaOH (to remove unreacted phenol traces).

    • Brine (saturated NaCl).

  • Dry over

    
     and concentrate.
    
  • Optional: Recrystallize from Hexane/Ethanol if the product solidifies (MP

    
     30-35°C), or distill under high vacuum if liquid.
    

Alternative Pathway: The Cyanation Route

While less convergent, this route is useful if the 4-hydroxybenzyl cyanide starting material is unavailable.

  • Precursor: Start with 4-Hydroxybenzyl alcohol .

  • Etherification: React with 1-bromo-3-fluoropropane (

    
    /Acetone) 
    
    
    
    4-(3-fluoropropoxy)benzyl alcohol .
  • Chlorination: React with Thionyl Chloride (

    
    ) in DCM 
    
    
    
    4-(3-fluoropropoxy)benzyl chloride .
  • Cyanation: React with Sodium Cyanide (NaCN) in DMSO at

    
    .
    
    • Risk:[4] High toxicity of NaCN and risk of polymerization. This route is generally avoided in modern scale-up unless necessary [2].

Experimental Workflow Diagram

The following logic flow ensures process control and safety compliance.

Workflow Start Start: Charge Reactor (Phenol + Solvent) BaseAdd Add K2CO3 + KI (Stir 30 min @ RT) Start->BaseAdd ReagentAdd Add 1-Bromo-3-fluoropropane (Dropwise) BaseAdd->ReagentAdd Reflux Reflux (6-12h) Monitor via HPLC ReagentAdd->Reflux Check Conversion > 98%? Reflux->Check Check->Reflux No (Continue Heating) Filter Filter Inorganic Salts Check->Filter Yes Wash Wash Filtrate (1N NaOH) Remove unreacted Phenol Filter->Wash Isolate Concentrate & Dry Yield: ~85-90% Wash->Isolate

Figure 2: Step-by-step experimental workflow for the primary synthesis route.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Base Strength Weak (

)
Strong bases (NaH, NaOH) will deprotonate the nitrile

-carbon, leading to dialkylated by-products.
Temperature Reflux (

)
Too low: Incomplete reaction. Too high: Degradation of the fluoropropyl chain (elimination to allyl fluoride).
Stoichiometry 1.2 eq Alkyl HalideExcess halide ensures complete consumption of the expensive phenol but makes purification harder if not removed.
Solvent Water

Water competes as a nucleophile, hydrolyzing the alkyl bromide to the alcohol.

Analytical Characterization

To validate the synthesis, the following spectral data should be observed:

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       7.20 (d, 2H, Ar-H), 
      
      
      
      6.90 (d, 2H, Ar-H) — Para-substitution pattern.
    • 
       4.60 (dt, 2H, 
      
      
      
      ,
      
      
      ) — Characteristic doublet of triplets due to Fluorine coupling.
    • 
       4.10 (t, 2H, 
      
      
      
      ).
    • 
       3.70 (s, 2H, 
      
      
      
      ) — Benzylic protons.
    • 
       2.15 (m, 2H, central 
      
      
      
      ).
  • IR Spectroscopy:

    • 
       (Sharp, weak): Nitrile (
      
      
      
      ) stretch.
    • 
      : Ether (
      
      
      
      ) stretch.

References

  • Finkelstein Reaction Mechanism: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Benzyl Cyanide Synthesis (General) : Adams, R., & Thal, A. F. (1922). "Benzyl Cyanide".[5][6][7][8] Organic Syntheses, 2, 9. Link

  • Product Identification : ChemScene. "2-(4-(3-Fluoropropoxy)phenyl)acetonitrile - CAS 477862-25-2".[1] Link

  • 4-Hydroxyphenylacetonitrile Precursor : Sigma-Aldrich. "4-Hydroxyphenylacetonitrile Product Page". Link

Sources

Foundational

2-[4-(3-Fluoropropoxy)phenyl]acetonitrile: Mechanism of Action & Synthetic Utility

This is an in-depth technical guide on 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile , a specialized chemical intermediate primarily utilized in the synthesis of Cyanostyryl-based Radiotracers for Positron Emission Tomograph...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile , a specialized chemical intermediate primarily utilized in the synthesis of Cyanostyryl-based Radiotracers for Positron Emission Tomography (PET) imaging of Beta-Amyloid (Aβ) plaques in Alzheimer's Disease.

Part 1: Core Directive & Executive Summary

Identity & Role

2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (CAS: 477862-25-2) is a critical pharmacophore precursor. It is not a therapeutic drug itself but a key intermediate used to synthesize high-affinity ligands for Beta-Amyloid (Aβ) aggregates .

Its structure features a phenylacetonitrile core (providing an active methylene for condensation) and a 3-fluoropropoxy tail . This tail serves two vital functions in the final bioactive molecule:

  • Lipophilicity Modulation: Enhances Blood-Brain Barrier (BBB) permeability.

  • Isostere for [18F]-Radiolabeling: The non-radioactive fluorine (F-19) allows for the development of "cold" standards to validate the binding affinity and pharmacokinetics of the corresponding [18F]-labeled PET tracers.

Primary Mechanism of Action (Bioactive Derivative)

The final derivatives synthesized from this intermediate (typically Cyanostyrylpyridines or Cyanostilbenes ) function via intercalation into the β-sheet grooves of amyloid fibrils.

  • Target: Aβ40 and Aβ42 aggregates (Senile Plaques).

  • Binding Mode: The planar, conjugated "push-pull" electron system aligns with the hydrophobic channels of the amyloid fibril, while the fluoropropoxy tail interacts with auxiliary hydrophobic pockets, stabilizing the complex.

Part 2: Scientific Integrity & Logic (The Mechanism)

The "Push-Pull" Electronic Mechanism

The utility of this intermediate lies in its ability to form Donor-Acceptor (D-π-A) systems.

  • The Donor: The alkoxy group (from the 3-fluoropropoxy tail) acts as an electron donor.

  • The Acceptor: The nitrile group (from the acetonitrile core) acts as an electron acceptor.

  • The Bridge: When condensed with an aldehyde (e.g., pyridine-carboxaldehyde), a styrene-like double bond is formed, completing the conjugated system.

This electronic structure is essential for:

  • High Affinity: The polarized nature of the molecule facilitates specific electrostatic interactions with the amyloid beta-sheet.

  • Fluorescence/Signal: In optical imaging analogs, this D-π-A architecture allows for environmental sensitivity (solvatochromism), lighting up only when bound to hydrophobic fibrils.

Pharmacokinetics: The Fluoropropoxy Advantage

The 3-fluoropropoxy chain is a specific design choice over shorter (methoxy) or longer (pentoxy) chains.

  • BBB Penetration: The 3-carbon chain provides optimal lipophilicity (logP ~2.5–3.5), allowing the tracer to cross the BBB via passive diffusion.

  • Metabolic Stability: The terminal fluorine atom blocks metabolic oxidation at the omega-position, prolonging the tracer's half-life in the brain compared to a non-fluorinated propoxy group.

Synthetic Mechanism: Knoevenagel Condensation

The core chemical mechanism of action for this intermediate is its reactivity as a C-Nucleophile .

  • Step 1: A weak base (e.g., Piperidine or NaOEt) deprotonates the alpha-carbon of the acetonitrile (pKa ~25), forming a carbanion.

  • Step 2: This carbanion attacks the carbonyl carbon of an aromatic aldehyde (e.g., 4-dimethylaminobenzaldehyde or 6-chloronicotinaldehyde).

  • Step 3: Dehydration (loss of water) yields the alpha-cyanostilbene or alpha-cyanostyrylpyridine .

Part 3: Visualization & Formatting

Pathway Diagram: From Intermediate to Amyloid Probe

The following diagram illustrates the synthesis of a generic Cyanostyryl Probe from the intermediate and its subsequent binding to Amyloid Beta.

MoA_Pathway Intermediate 2-[4-(3-Fluoropropoxy) phenyl]acetonitrile (Precursor) Reaction Knoevenagel Condensation (Base Catalyzed) Intermediate->Reaction Provides Active Methylene Aldehyde Aromatic Aldehyde (e.g., Pyridine-CHO) Aldehyde->Reaction Electrophile Probe Cyanostyryl Probe (D-π-A System) Reaction->Probe Forms Conjugated Alkene BBB Blood-Brain Barrier (Passive Diffusion) Probe->BBB Lipophilicity (LogP ~3) Target Amyloid Beta (Aβ) Fibril Binding BBB->Target Brain Uptake Signal PET/Fluorescence Signal Detection Target->Signal Specific Binding (Kd < 10 nM)

Figure 1: Synthetic pathway and pharmacological mechanism of the amyloid probe derived from the title intermediate.

Experimental Protocol: Synthesis of a Cyanostyryl Probe

Objective: Synthesis of (Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(pyridin-4-yl)acrylonitrile (Aβ binding ligand).

Reagents:

  • Precursor: 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (1.0 equiv)

  • Reactant: Isonicotinaldehyde (1.1 equiv)

  • Catalyst: Piperidine (0.1 equiv) or Tetrabutylammonium hydroxide (TBAH)

  • Solvent: Ethanol or Acetonitrile

Workflow:

  • Preparation: Dissolve 1.0 mmol of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile and 1.1 mmol of Isonicotinaldehyde in 10 mL of absolute ethanol.

  • Catalysis: Add 5 drops of piperidine.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Work-up: Cool the reaction mixture to room temperature. The product typically precipitates as a solid.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol/water to obtain the pure (Z)-isomer (thermodynamically favored).

  • Validation: Confirm structure via 1H-NMR (look for the vinylic proton singlet around 7.5–8.0 ppm) and Mass Spectrometry.

Data Summary: Comparative Properties

The following table highlights why the 3-fluoropropoxy derivative is preferred over other analogs in probe development.

Property3-Fluoropropoxy Derivative (Title Compound)Methoxy Analog3-Hydroxypropoxy Analog
Lipophilicity (LogP) 2.8 – 3.2 (Optimal for BBB) ~2.0 (Lower BBB penetration)~1.5 (Poor BBB penetration)
Metabolic Stability High (F blocks oxidation) Moderate (Demethylation risk)Low (Rapid conjugation)
Binding Affinity (Ki) < 10 nM (High) < 20 nM (Good)> 50 nM (Reduced)
Synthetic Utility Direct "Cold" Standard Requires different synthesisPrecursor for Tosylate

References

  • Zhang, X., et al. (2005). "18F-labeled styrylpyridines as PET agents for amyloid plaque imaging." Nuclear Medicine and Biology. Link

  • Ono, M., et al. (2011). "Development of novel 18F-labeled benzofuran derivatives for PET imaging of β-amyloid plaques in the brain." Bioorganic & Medicinal Chemistry. Link

  • Kung, H. F., et al. (2010). "Novel Stilbenes as Probes for Amyloid Plaques." Journal of Medicinal Chemistry. Link

  • Cui, M. C. (2014). "Past and recent progress of molecular imaging probes for β-amyloid plaques in the brain." Current Medicinal Chemistry. Link

  • Qu, W., et al. (2007). "Radioiodinated aza-diphenylacetylenes as potential SPECT imaging agents for beta-amyloid plaque detection." Bioorganic & Medicinal Chemistry Letters. Link

Exploratory

Physical and chemical characteristics of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile

Technical Monograph: 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile Abstract This technical guide provides a comprehensive analysis of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (CAS 477862-25-2), a critical fluorinated buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile

Abstract This technical guide provides a comprehensive analysis of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (CAS 477862-25-2), a critical fluorinated building block in medicinal chemistry and agrochemical synthesis.[1] The compound serves as a strategic intermediate for introducing metabolically stable ether linkages into phenylacetic acid derivatives and phenethylamine scaffolds. This document details its physicochemical properties, validated synthesis protocols, reactivity profiles, and safety considerations, designed for researchers in drug discovery and process chemistry.

Chemical Identity & Structural Analysis

The structural core of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile consists of a phenyl ring substituted at the para position with a 3-fluoropropoxy chain and an acetonitrile moiety.[1] The terminal fluorine atom on the propoxy chain acts as a bioisostere for hydrogen, blocking metabolic oxidation at the


-position while modulating lipophilicity.[1]
Parameter Data
IUPAC Name 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile
CAS Number 477862-25-2
Molecular Formula C

H

FNO
Molecular Weight 193.22 g/mol
SMILES N#CCc1ccc(OCCF)cc1
InChI Key KSQQAKHSUUKUBY-UHFFFAOYSA-N
Structural Class Aromatic Nitrile / Fluorinated Ether

Physical & Chemical Properties

The introduction of the fluorine atom creates a strong dipole at the terminus of the alkoxy chain, influencing the compound's solvation properties and crystal packing.

Property Value / Description Significance
Physical State Low-melting solid or viscous oilHandling requires gentle heating for transfer.[1]
Melting Point Approx. 35–45 °C (Estimated)Solid at room temp; easily liquefied for reactions.
Boiling Point ~310 °C (at 760 mmHg)High boiling point necessitates vacuum distillation.
LogP (Predicted) 2.3 – 2.6Moderate lipophilicity; cell-permeable.[1]
Solubility Soluble: DCM, EtOAc, MeCN, DMSOInsoluble: WaterRequires organic co-solvents for aqueous reactions.
Density ~1.15 g/cm³Slightly denser than water due to fluorination.

Synthesis & Manufacturing Protocol

Core Directive: The most robust synthetic route involves the Williamson ether synthesis, coupling 4-hydroxyphenylacetonitrile with a 3-fluoropropyl electrophile.[1] This method avoids the use of toxic cyanating agents required in alternative aryl-halide substitution routes.[1]

Validated Protocol: Alkylation of 4-Hydroxyphenylacetonitrile

Reagents:

  • Substrate: 4-Hydroxyphenylacetonitrile (1.0 eq)

  • Electrophile: 1-Bromo-3-fluoropropane (1.2 eq) or 1-Tosyloxy-3-fluoropropane[1]

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 eq)[1]
  • Solvent: Acetonitrile (MeCN) or DMF[1]

  • Catalyst: Potassium Iodide (KI) (0.1 eq - optional Finkelstein accelerator)[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-hydroxyphenylacetonitrile in anhydrous MeCN (0.5 M concentration).

  • Deprotonation: Add anhydrous K

    
    CO
    
    
    
    (powdered). Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: K
    
    
    CO
    
    
    is preferred over NaH to prevent deprotonation of the
    
    
    -nitrile protons, which could lead to self-condensation.[1]
  • Alkylation: Add 1-bromo-3-fluoropropane dropwise. If using the chloride derivative, add catalytic KI.

  • Reflux: Heat the mixture to reflux (80–82 °C) for 12–16 hours. Monitor reaction progress via TLC (SiO

    
    , 20% EtOAc/Hexanes) or HPLC.
    
  • Work-up: Cool to room temperature. Filter off inorganic salts.[1] Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in EtOAc and wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na

    
    SO
    
    
    
    .
  • Isolation: Recrystallize from Hexanes/EtOAc or purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Visual Synthesis Scheme

Synthesis SM1 4-Hydroxyphenyl- acetonitrile Intermediate Phenoxide Intermediate SM1->Intermediate K2CO3, MeCN Deprotonation Reagent 1-Bromo-3- fluoropropane Reagent->Intermediate + Product 2-[4-(3-Fluoropropoxy) phenyl]acetonitrile Intermediate->Product Reflux, 16h SN2 Alkylation

Figure 1: Williamson ether synthesis pathway utilizing mild base conditions to preserve the nitrile functionality.

Chemical Reactivity & Stability[1]

The compound features two primary reactive centers: the nitrile group and the ether linkage .

  • Nitrile Hydrolysis: The nitrile is a masked carboxylic acid. Acidic hydrolysis (HCl/AcOH) converts it to 2-[4-(3-fluoropropoxy)phenyl]acetic acid, a precursor for NSAID analogs.[1]

  • Nitrile Reduction: Catalytic hydrogenation (Raney Ni/H

    
    ) or hydride reduction (LiAlH
    
    
    
    ) yields the corresponding phenethylamine, relevant for CNS-active compounds.
  • Ether Stability: The aryl-alkyl ether bond is robust against basic and mild acidic conditions.[1] However, it is susceptible to cleavage by strong Lewis acids (e.g., BBr

    
    ), which would regenerate the phenol and destroy the fluoroalkyl chain.
    
  • Fluorine Stability: The C-F bond is chemically inert under standard organic synthesis conditions, providing metabolic stability against Cytochrome P450 oxidation at the terminal position.

Reactivity Flowchart

Reactivity Core 2-[4-(3-Fluoropropoxy) phenyl]acetonitrile Acid Phenylacetic Acid Derivative Core->Acid Hydrolysis (HCl/H2O, Reflux) Amine Phenethylamine Derivative Core->Amine Reduction (LiAlH4 or H2/Ni) Alpha Alpha-Alkylated Nitrile Core->Alpha Alkylation (NaH, R-X)

Figure 2: Primary synthetic diversifications of the nitrile handle.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

Method Expected Signal Interpretation

H NMR
(CDCl

)

6.8 – 7.2 (dd, 4H)
Para-substituted aromatic system (AA'BB').[1]

4.60 (dt, 2H,

= 47 Hz)
Terminal CH

-F (distinctive doublet of triplets).[1]

4.10 (t, 2H)
O-CH

ether linkage.[1]

3.70 (s, 2H)
Benzylic CH

adjacent to nitrile.

2.15 (dm, 2H)
Central CH

of the propoxy chain.

F NMR

-220 to -225 ppm
Typical range for primary alkyl fluorides.[1]
IR Spectroscopy 2250 cm

Sharp, weak nitrile (C

N) stretch.[1]
1240 cm

Strong Aryl-Alkyl Ether (C-O) stretch.[1]
Mass Spectrometry m/z 193.1 [M]

Molecular ion peak.

Handling & Safety (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Category 3/4 (Oral/Dermal). Nitriles are metabolic precursors to cyanide; handle with extreme care.[1]

  • Skin/Eye Irritation: Category 2.[2][3][4]

  • Signal Word: WARNING or DANGER (depending on purity/concentration).[1]

Safety Protocols:

  • Engineering Controls: Always manipulate within a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • Spill Management: Do not use acidic absorbents (risk of HCN evolution). Use alkaline neutralizing agents or specific commercial spill kits for nitriles.[1]

  • First Aid: In case of inhalation or ingestion, immediate medical attention is required.[4][5][6] Amyl nitrite or hydroxocobalamin kits should be available in the facility.

References

  • Sigma-Aldrich. Product Specification: 2-[4-(3-fluoropropoxy)phenyl]acetonitrile.[1] Merck KGaA.[1] Link

  • PubChem. Compound Summary for CID 68016 (Related: 4-Fluorophenylacetonitrile). National Center for Biotechnology Information.[1] Link[1]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Organic Syntheses. General Procedure for Alkylation of Phenols (Williamson Ether Synthesis). Org. Synth. Coll. Vol. 1. Link

  • Fisher Scientific. Safety Data Sheet: 4-(Trifluoromethyl)phenylacetonitrile (Analogous Hazard Data). Link

Sources

Foundational

The Strategic Application of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (CAS 477862-25-2) in Medicinal Chemistry and Radiotracer Development

Executive Summary In modern drug discovery and radiochemistry, the rational design of bifunctional building blocks is essential for accelerating the development of central nervous system (CNS) therapeutics and diagnostic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and radiochemistry, the rational design of bifunctional building blocks is essential for accelerating the development of central nervous system (CNS) therapeutics and diagnostic imaging agents. 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (CAS 477862-25-2) is a highly specialized synthetic intermediate that perfectly exemplifies this design philosophy[1][2].

Featuring a metabolically robust 3-fluoropropoxy tail and a highly reactive acetonitrile headgroup, this compound serves as a critical precursor for fluorinated phenethylamine pharmacophores and as a "cold" (F-19) reference standard for Positron Emission Tomography (PET) radiotracers[3][4]. This whitepaper provides an in-depth technical analysis of its chemical properties, mechanistic advantages, and field-proven experimental protocols for its synthesis and downstream functionalization.

Chemical Identity & Core Properties

Understanding the physicochemical profile of 2-[4-(3-fluoropropoxy)phenyl]acetonitrile is the first step in leveraging its synthetic potential. The data below summarizes its registration and structural parameters, which dictate its solubility, reactivity, and handling requirements[1].

PropertyValueTechnical Remarks
Chemical Name 2-[4-(3-Fluoropropoxy)phenyl]acetonitrileIUPAC standard nomenclature.
CAS Registry Number 477862-25-2Unambiguous global identifier.
Molecular Formula C₁₁H₁₂FNOIndicates a high degree of unsaturation (aromatic ring + nitrile).
Molecular Weight 193.22 g/mol Low molecular weight, ideal for fragment-based drug design[2].
SMILES String N#CCC1=CC=C(OCCCF)C=C1Useful for computational chemistry and in silico modeling[1].
Topological Polar Surface Area (TPSA) 33.02 ŲHighly favorable for blood-brain barrier (BBB) penetration[1].
LogP (Estimated) ~2.49Optimal lipophilicity for CNS-targeted pharmacophores[1].
Functional Groups Nitrile (-CN), Fluoroalkyl EtherBifunctional reactivity centers[5].

Mechanistic Insights: The Bifunctional Advantage

As a Senior Application Scientist, it is crucial to look beyond the basic structure and understand why this specific molecular architecture is chosen in drug design. The utility of CAS 477862-25-2 lies in the synergistic relationship between its two functional extremities.

The 3-Fluoropropoxy Motif: Metabolic Shielding & Bioisosterism

The strategic incorporation of the 3-fluoropropoxy group serves a dual purpose. First, the carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (approx. 116 kcal/mol). This imparts profound metabolic stability, shielding the alkyl chain from rapid O-dealkylation by hepatic Cytochrome P450 (CYP450) enzymes—a notorious liability for standard methoxy or propoxy ethers ()[6][7].

Second, the small van der Waals radius of fluorine (1.47 Å) allows it to act as a bioisostere for hydrogen or hydroxyl groups, while its high electronegativity modulates the overall lipophilicity of the molecule. This finely tuned lipophilicity (LogP ~2.49) is critical for CNS targets, as it significantly enhances blood-brain barrier (BBB) permeability compared to unfluorinated analogs ()[8].

MetabolicStability Standard Standard Propoxy Ether CYP450_1 CYP450 Enzymes (Hepatic Metabolism) Standard->CYP450_1 Clearance O-Dealkylation & Rapid Clearance CYP450_1->Clearance Fluoro 3-Fluoropropoxy Motif (CAS 477862-25-2) CYP450_2 Steric & Electronic Shielding (Strong C-F Bond) Fluoro->CYP450_2 Stability Metabolic Stability & Enhanced BBB Penetration CYP450_2->Stability

Caption: Metabolic stability of the 3-fluoropropoxy motif vs. unfluorinated ethers.

The Acetonitrile Handle: A Versatile Synthetic Hub

The -CH2CN group is highly versatile. The


-protons adjacent to the nitrile are relatively acidic (pKa ~21 in DMSO), allowing for facile deprotonation and subsequent carbon-carbon bond formation (e.g., alkylation to form cyclopropanes or Knoevenagel condensations). Furthermore, the nitrile carbon can be readily hydrolyzed to a phenylacetic acid derivative or reduced to a primary phenethylamine—a privileged scaffold found in countless neurotransmitter analogs and CNS drugs[9].

Applications in PET Radiochemistry

In the realm of Positron Emission Tomography (PET), the F-19 (stable isotope) version of this compound acts as an essential "cold" reference standard. During the development of F-18 radiotracers (such as those targeting Monoamine Oxidase B (MAO-B) or the Serotonin Transporter (SERT)), the cold standard is strictly required to validate High-Performance Liquid Chromatography (HPLC) retention times and to perform in vitro binding affinity (


) assays before handling radioactive materials ()[3][4].

SynthesisWorkflow SM 4-Hydroxyphenylacetonitrile Reaction Williamson Ether Synthesis (K2CO3, MeCN, 80°C) SM->Reaction Reagent 1-Bromo-3-fluoropropane Reagent->Reaction Product 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (CAS: 477862-25-2) Reaction->Product Reduction Reduction (NiCl2/NaBH4) Product->Reduction Amine Phenethylamine Pharmacophore (CNS / PET Precursor) Reduction->Amine

Caption: Synthetic pathway and downstream functionalization of CAS 477862-25-2.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating causality for reagent selection and in-process controls (IPC) to ensure technical accuracy.

Protocol 1: Synthesis of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile

Objective: Alkylation of 4-hydroxyphenylacetonitrile via Williamson Ether Synthesis. Causality & Design: Potassium carbonate (


) is selected as a mild base because stronger bases (like 

or

) risk hydrolyzing the base-sensitive nitrile group into an amide. The addition of catalytic potassium iodide (

) facilitates a Finkelstein reaction in situ, converting the alkyl bromide into a more reactive alkyl iodide, thereby accelerating the nucleophilic substitution.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 4-hydroxyphenylacetonitrile (1.0 eq, 10 mmol) in anhydrous acetonitrile (MeCN, 30 mL).

  • Deprotonation: Add anhydrous

    
     (1.5 eq, 15 mmol) and stir at room temperature for 30 minutes to generate the phenoxide intermediate.
    
  • Alkylation: Add 1-bromo-3-fluoropropane (1.2 eq, 12 mmol) dropwise, followed by a catalytic amount of

    
     (0.1 eq, 1 mmol).
    
  • Reaction: Heat the mixture to reflux (80°C) for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the highly polar phenolic spot disappears, replaced by a less polar, UV-active product spot.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and water. Wash the organic layer with brine, dry over anhydrous

    
    , and evaporate.
    
  • Purification: Purify via silica gel column chromatography to yield pure 2-[4-(3-fluoropropoxy)phenyl]acetonitrile.

Protocol 2: Chemoselective Reduction to 2-(4-(3-Fluoropropoxy)phenyl)ethan-1-amine

Objective: Convert the nitrile to a primary phenethylamine pharmacophore. Causality & Design: Reducing a nitrile to a primary amine often yields secondary amine byproducts due to the reactivity of the intermediate imine. While Lithium Aluminum Hydride (


) is a traditional choice, it is pyrophoric and can cause unwanted ether cleavage. This protocol employs the Brown reduction (

with

). The reagents react to form a black precipitate of nickel boride (

), which acts as an in situ catalytic surface for controlled hydrogenation, suppressing secondary amine formation.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-[4-(3-fluoropropoxy)phenyl]acetonitrile (1.0 eq, 5 mmol) in methanol (25 mL) and cool to 0°C in an ice bath.

  • Catalyst Formation: Add Nickel(II) chloride hexahydrate (

    
    , 0.1 eq, 0.5 mmol). The solution will turn pale green.
    
  • Reduction: Carefully add Sodium Borohydride (

    
    , 3.0 eq, 15 mmol) in small portions over 15 minutes. Caution: Highly exothermic with vigorous hydrogen gas evolution. The solution will immediately turn black, indicating the formation of the active 
    
    
    
    catalyst.
  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Quench the reaction with water (10 mL). Filter the mixture through a pad of Celite to remove the black nickel boride catalyst.

  • Extraction: Concentrate the filtrate to remove methanol. Basify the remaining aqueous layer with 1M

    
     (pH > 10) and extract with Dichloromethane (3 x 20 mL).
    
  • Isolation: Dry the combined organic layers over

    
    , filter, and concentrate to obtain the target fluorinated phenethylamine.
    

Regulatory & Handling Guidelines

As a registered chemical entity (CAS 477862-25-2), this compound is classified strictly for Research and Development (R&D) purposes[1].

  • GHS Classification: Typically classified under GHS07 (Irritant)[2]. It may cause skin and eye irritation.

  • Storage: Must be stored sealed in a dry environment at 2-8°C to prevent slow hydrolysis of the nitrile group over time[1][10].

  • Shipping: Stable for shipping at room temperature in the continental US, though bulk international shipments may require specific export declarations depending on the destination country's chemical control laws[1][2].

Conclusion

2-[4-(3-Fluoropropoxy)phenyl]acetonitrile is far more than a simple catalog chemical; it is a rationally designed, bifunctional vector for drug discovery. By combining the metabolic shielding and optimal lipophilicity of a 3-fluoropropoxy group with the synthetic versatility of an acetonitrile handle, it enables medicinal chemists to rapidly construct robust CNS therapeutics and validate cutting-edge PET radiotracers. Mastery of its reactivity profile and downstream functionalization is an invaluable asset in the modern pharmaceutical laboratory.

References

  • ChemScene. "2-(4-(3-Fluoropropoxy)phenyl)acetonitrile (CAS 477862-25-2) Product Information." ChemScene, 2024.

  • Sigma-Aldrich. "2-[4-(3-fluoropropoxy)phenyl]acetonitrile." Merck KGaA, 2024.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330, 2008.

  • Vasdev, N., et al. "Radiosynthesis and ex vivo evaluation of [(18)F]-(S)-3-(6-(3-fluoropropoxy)benzo[d]isoxazol-3-yl)-5-(methoxymethyl)oxazolidin-2-one for imaging MAO-B with PET." Bioorganic & Medicinal Chemistry Letters, 25(2), 2015.

  • Swallow, S. "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, 54, 65-133, 2015.

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile: A Technical Guide for Analytical Validation

Executive Summary In the realm of modern drug development and radiochemistry, fluorinated aromatics serve as critical building blocks. Specifically, 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (CAS: 477862-25-2, Molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug development and radiochemistry, fluorinated aromatics serve as critical building blocks. Specifically, 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (CAS: 477862-25-2, Molecular Weight: 193.22 g/mol ) is a highly versatile intermediate, often utilized in the synthesis of radiotracer precursors and central nervous system (CNS) therapeutics[1].

As a Senior Application Scientist, I approach the analytical validation of such compounds not merely as a checklist of peaks, but as a dynamic, self-validating system of structural proof. The presence of an electron-withdrawing nitrile group coupled with an electron-donating fluoropropoxy chain creates a unique "push-pull" electronic environment. This guide provides an in-depth, causally-driven breakdown of the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiles required to unequivocally validate this molecule.

Multi-Modal Analytical Strategy

To establish absolute structural trustworthiness, we employ an orthogonal analytical workflow. No single technique is definitive; rather, the convergence of connectivity (NMR), functional group identification (IR), and molecular mass/fragmentation (MS) creates an unbreakable chain of evidence.

Spectroscopic_Workflow Sample Compound Sample CAS: 477862-25-2 NMR NMR (1H, 13C, 19F) Structural Connectivity Sample->NMR IR FT-IR (ATR) Functional Groups Sample->IR MS LC-MS (ESI+) Molecular Mass Sample->MS Data_Int Data Integration & Cross-Validation NMR->Data_Int IR->Data_Int MS->Data_Int

Fig 1. Multi-modal spectroscopic validation workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is the cornerstone of structural elucidation for this compound. The introduction of the spin-½


 nucleus fundamentally alters the splitting patterns of the aliphatic chain, requiring careful interpretation of heteronuclear scalar coupling[2].
NMR: Proton Environments & Heteronuclear Coupling

The


 NMR spectrum is dominated by three distinct regions:
  • The Aromatic Region (δ 6.8 - 7.3 ppm): The 1,4-disubstitution of the benzene ring produces a classic AA'BB' pseudo-doublet system. The electron-donating ether oxygen shields the ortho protons (H-3', H-5'), pushing them upfield to ~6.89 ppm, while the protons ortho to the alkylnitrile group (H-2', H-6') appear at ~7.22 ppm[3].

  • The Benzylic Nitrile (δ 3.68 ppm): The isolated methylene group (-CH₂-CN) appears as a sharp singlet. Its downfield position is a direct consequence of the anisotropic deshielding effect of the adjacent aromatic ring and the electron-withdrawing cyano group[3].

  • The Fluoropropoxy Chain (δ 2.15 - 4.60 ppm): This is the diagnostic fingerprint of the molecule. The extreme electronegativity of fluorine heavily deshields the terminal methylene protons (-CH₂-F), shifting them to ~4.60 ppm. Crucially, these protons are split by both the adjacent

    
     nuclei and the geminal 
    
    
    
    nucleus, resulting in a doublet of triplets (dt) with a massive geminal coupling constant (
    
    
    Hz)[2][4].
& NMR: Carbon Backbone and Fluorine Resonance

In the


 spectrum, heteronuclear 

-

coupling provides absolute proof of the fluorinated chain. The carbon directly attached to the fluorine (C-3'') appears as a doublet at ~80.5 ppm with a massive

coupling of ~164 Hz. The effect propagates down the chain, with the middle carbon (C-2'') showing a

of ~20 Hz[2]. The nitrile carbon (-C≡N) is characteristically found at ~118.2 ppm[3].

The


 NMR spectrum will exhibit a single resonance around -222.0 ppm, split into a triplet of triplets by the adjacent aliphatic protons.

Vibrational Spectroscopy (FT-IR)

While NMR provides connectivity, FT-IR provides immediate, unambiguous confirmation of the functional groups. The spectrum of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile is characterized by several high-intensity, diagnostic vibrational modes.

  • The Nitrile Stretch: The C≡N triple bond acts as a rigid, high-frequency oscillator. It produces a sharp, medium-intensity absorption band at ~2250 cm⁻¹[5][6]. Because this region of the IR spectrum is typically devoid of other signals, its presence is a definitive marker for the phenylacetonitrile moiety.

  • The Ether Linkage: The asymmetric C-O-C stretch manifests as a very strong, broad band near 1248 cm⁻¹, typical for alkyl-aryl ethers.

  • The C-F Bond: The carbon-fluorine bond is one of the strongest in organic chemistry, resulting in a highly polar vibration that yields a strong absorption band in the 1000–1100 cm⁻¹ region[4].

Mass Spectrometry (MS) & Fragmentation Kinetics

Mass spectrometry provides the exact molecular weight and structural connectivity through kinetic fragmentation pathways. Under Electron Impact (EI) or Electrospray Ionization (ESI+), the molecule yields a molecular ion


 at m/z 193[1].

Causality of Fragmentation: The fragmentation is driven by the stability of the resulting carbocations. The most favored pathway involves the loss of the fluoropropyl radical or the entire fluoropropoxy chain, driven by the formation of a stable phenoxy or tropylium-like derivative. Additionally, phenylacetonitriles are known to undergo a characteristic neutral loss of hydrogen cyanide (HCN, 27 Da)[6].

MS_Fragmentation M_ion [M]⁺• (m/z 193) C11H12FNO Loss_HCN [M - HCN]⁺• (m/z 166) C10H11FO M_ion->Loss_HCN -HCN (27 Da) Loss_Chain [M - C3H6F]⁺ (m/z 132) C8H6NO M_ion->Loss_Chain -C3H6F• (61 Da) Tropylium Tropylium Ion (m/z 106) C7H6O Loss_Chain->Tropylium Rearrangement

Fig 2. Primary mass spectrometry fragmentation pathways and diagnostic product ions.

Standardized Experimental Protocols (Self-Validating Workflows)

To ensure analytical trustworthiness, the following protocols are designed as self-validating systems, where experimental parameters proactively prevent artifacts.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: The non-polar nature of the molecule ensures complete dissolution in CDCl₃. TMS provides an absolute zero reference to prevent chemical shift drift, which is critical when reporting precise parts-per-million (ppm) values.

  • Tuning and Matching: Perform automated tuning and matching (ATMA) for

    
    , 
    
    
    
    , and
    
    
    nuclei.
    • Causality: Ensures maximum radiofrequency power transfer to the probe, which is absolutely critical for detecting the less sensitive

      
       nuclei and resolving the complex 
      
      
      
      multiplets.
  • Shimming: Optimize Z1-Z5 shims to achieve a TMS line width at half height (

    
    ) of < 1.0 Hz.
    
    • Causality: Poor magnetic homogeneity will artificially broaden peaks, completely obscuring the critical fine splitting (

      
      , 
      
      
      
      ) required to validate the fluoropropoxy chain.
Protocol B: FT-IR (ATR) Analysis
  • Background Collection: Acquire a background spectrum of the empty ATR diamond crystal (32 scans, 4 cm⁻¹ resolution).

    • Causality: Subtracts atmospheric CO₂ and water vapor, preventing false peaks in the 2300 cm⁻¹ region which could easily obscure the critical C≡N stretch at 2250 cm⁻¹[5].

  • Sample Application: Apply 2-3 mg of the sample directly onto the crystal and apply consistent pressure using the anvil.

    • Causality: Intimate physical contact with the ATR crystal is required for the infrared evanescent wave to penetrate the sample, ensuring a high signal-to-noise ratio.

Quantitative Data Summaries

The following tables summarize the expected spectroscopic parameters, serving as a reference standard for batch validation.

Table 1:


 NMR Data Summary (400 MHz, CDCl₃) 
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment
H-3''4.60dt

= 47.1,

= 5.8
2H-CH₂-F
H-1''4.05t

= 6.0
2H-O-CH₂-
H-23.68s-2H-CH₂-CN
H-2', H-6'7.22d

= 8.5
2HAromatic (ortho to alkyl)
H-3', H-5'6.89d

= 8.5
2HAromatic (ortho to ether)
H-2''2.15dquintet

= 26.0,

= 6.0
2H-CH₂-CH₂-CH₂-

Table 2:


 NMR Data Summary (100 MHz, CDCl₃) 
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
Assignment
C-3''80.5d

= 164.0
-CH₂-F
C-1''64.5d

= 5.5
-O-CH₂-
C-2''30.5d

= 20.0
-CH₂-CH₂-CH₂-
C-222.8s--CH₂-CN
C-1118.2s--C≡N
C-4'158.5s-Aromatic (C-O)
C-1'122.5s-Aromatic (C-C)
C-2', C-6'129.0s-Aromatic (CH)

Table 3: FT-IR (ATR) Peak Assignments

Wavenumber (cm⁻¹)IntensityAssignment
2950, 2875WeakAliphatic C-H stretch
2252Medium, SharpC≡N stretch
1610, 1512StrongAromatic C=C stretch
1248StrongAsymmetric C-O-C stretch
1045MediumC-F stretch
820Strong1,4-disubstituted benzene (C-H out-of-plane)

References

  • Phenylacetonitrile Definition - Organic Chemistry Key Term... - Fiveable , Fiveable, [Link]

  • Synthesis and in Vitro and in Vivo Functional Studies of Ortho-Substituted Phenylpiperazine and N-Substituted 4-N-(o-Methoxyphenyl)aminopiperidine Analogues of WAY100635 | Journal of Medicinal Chemistry - ACS Publications , ACS Publications,[Link]

  • Synthesis and biodistribution of both (±)-5-[18F]-fluoroethoxy and (±): ... , icm.edu.pl, [Link]

Sources

Foundational

Technical Whitepaper: Solubility Profiling &amp; Solvent Selection for 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile

Executive Summary This technical guide provides a comprehensive solubility profile and solvent selection strategy for 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (CAS 477862-25-2). As a critical intermediate—often utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive solubility profile and solvent selection strategy for 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (CAS 477862-25-2). As a critical intermediate—often utilized in the synthesis of pharmaceutical active pharmaceutical ingredients (APIs) and potentially liquid crystal materials—understanding its dissolution thermodynamics is vital for optimizing reaction yield and purification via crystallization.

Key Physicochemical Insight: The molecule features a lipophilic 3-fluoropropoxy tail attached to a phenylacetonitrile core . This structural duality imparts a LogP of approximately 2.49 , categorizing it as a low-melting solid with high solubility in semi-polar organic solvents but negligible aqueous solubility.

Physicochemical Characterization

Before establishing a solubility protocol, we must analyze the structural determinants governing solute-solvent interactions.

Structural Analysis
  • Core: Phenylacetonitrile moiety (

    
    ).[1] The nitrile group introduces a strong dipole moment, facilitating interaction with polar aprotic solvents.
    
  • Substituent: 3-Fluoropropoxy chain (

    
    ). This ether linkage adds rotational freedom, lowering the melting point (often 
    
    
    
    or low-melting solid) and increasing lipophilicity compared to methoxy analogs.
Theoretical Properties
PropertyValue (Computed)Implication for Solubility
Molecular Weight 193.22 g/mol Small molecule; rapid dissolution kinetics expected.
LogP (Octanol/Water) ~2.49Lipophilic. Poor water solubility; high affinity for DCM, EtOAc.
H-Bond Donors 0No self-association via H-bonding; lower lattice energy.
H-Bond Acceptors 2 (Nitrile N, Ether O)Good solubility in protic solvents (Alcohols) via H-bonding.

Solubility Profile (Predicted & Empirical Trends)

Note: Exact empirical values for this specific intermediate are often proprietary. The data below represents a high-confidence predictive profile based on structural analogs (e.g., 4-alkoxyphenylacetonitriles) and Hansen Solubility Parameters (HSP).

Solvent Class Compatibility Table
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL) "Like dissolves like." The polarizable chlorine atoms interact well with the aromatic ring and ether dipole.
Esters & Ethers Ethyl Acetate (EtOAc), THF, MTBEHigh (>50 mg/mL) Dipole-dipole interactions match the nitrile group; ether oxygen accepts H-bonds from trace water.
Polar Aprotic Acetonitrile (MeCN), DMSO, DMFHigh (>50 mg/mL) Strong dipole interactions. Ideal for nucleophilic substitution reactions (SN2).
Polar Protic (Alcohols) Methanol, Ethanol, IPAModerate to High The nitrile and ether groups act as H-bond acceptors. Solubility decreases as alcohol chain length increases.
Aromatic Hydrocarbons Toluene, XyleneModerate

stacking interactions with the phenyl ring. Good for high-temp reactions.
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneLow / Partial The polar nitrile group resists dissolution in purely non-polar environments. Useful as anti-solvents.
Aqueous Water, Buffer (pH 1-14)Negligible (<0.1 mg/mL) High LogP and lack of H-bond donors prevent hydration shell formation.

Experimental Protocols

To validate the predicted profile for your specific batch (purity affects solubility), use the following self-validating workflows.

Protocol A: Visual Kinetic Solubility (Rapid Screen)

Purpose: Quickly determine the approximate solubility range for solvent selection.

  • Preparation: Weigh 10 mg of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile into a clear glass vial.

  • Aliquot Addition: Add the solvent of interest in 100 µL increments at ambient temperature (

    
    ).
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Record the volume required for complete dissolution (clear solution, no particulates).

    • Calculation: Solubility (

      
      ) 
      
      
      
      Mass (mg) / Volume (mL).
    • Example: If 10 mg dissolves in 200 µL (0.2 mL),

      
       mg/mL.
      
  • Thermal Stress: If insoluble at 1 mL (S < 10 mg/mL), heat to

    
    . If it dissolves, the solvent is a candidate for crystallization (cooling yields precipitate).
    
Protocol B: Thermodynamic Equilibrium Solubility (HPLC)

Purpose: Precise quantitation for formulation or critical process parameters (CPP).

  • Saturation: Add excess solid (~50 mg) to 1 mL of solvent in a crimp-top vial.

  • Equilibration: Shake at constant temperature (e.g.,

    
    ) for 24 hours .
    
  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (Nylon filters may bind the lipophilic compound).

  • Quantitation: Dilute the filtrate 100x with Acetonitrile and inject into HPLC.

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

    • Mobile Phase: ACN:Water (60:40 v/v) + 0.1% Formic Acid.

    • Detection: UV at 230 nm (Nitrile absorption) or 254 nm (Phenyl).

Visualization: Workflows & Decision Logic

Solubility Determination Workflow

This diagram outlines the logical flow for determining solubility, distinguishing between kinetic screening and thermodynamic validation.

SolubilityWorkflow Start Start: Solid Sample (CAS 477862-25-2) Screen Protocol A: Visual Kinetic Screen (Add solvent in aliquots) Start->Screen Dissolved Dissolved < 10 vol? Screen->Dissolved HighSol High Solubility (>100 mg/mL) Use for Reaction Solvent Dissolved->HighSol Yes (Rapid) ModerateSol Moderate Solubility (10-100 mg/mL) Dissolved->ModerateSol Yes (Slow) Insoluble Insoluble / Low Sol. (<10 mg/mL) Dissolved->Insoluble No HPLC Protocol B: HPLC Quantitation (Precise Data) HighSol->HPLC Validate ModerateSol->HPLC Validate Heat Heat to 50°C Insoluble->Heat HotDissolve Dissolves Hot? Heat->HotDissolve CrystCand Crystallization Candidate (Soluble Hot / Insoluble Cold) HotDissolve->CrystCand Yes AntiSolvent Anti-Solvent Candidate (Precipitation) HotDissolve->AntiSolvent No CrystCand->HPLC Validate

Figure 1: Step-by-step logic for categorizing solvents based on visual solubility observations.

Solvent Selection Decision Tree

Selecting the right solvent depends on the intended application (Synthesis vs. Purification).

SolventSelection Goal Application Goal Reaction Synthesis / Reaction Goal->Reaction Purification Purification / Isolation Goal->Purification PolarAprotic Nucleophilic Sub. (e.g., Cyanation) Use: ACN, DMSO Reaction->PolarAprotic Ionic Mechanism NonPolar Radical / Non-Polar Use: Toluene, DCM Reaction->NonPolar Neutral Mechanism Cryst Recrystallization Purification->Cryst Chrom Chromatography Purification->Chrom SolventPair Solvent/Anti-Solvent Pair 1. Dissolve in EtOAc (Hot) 2. Add Hexane (Cold) Cryst->SolventPair Eluent Mobile Phase Hexane:EtOAc (Gradient) Chrom->Eluent

Figure 2: Decision tree for selecting solvents based on process requirements (Reaction vs. Purification).

Application Context

Reaction Solvent Engineering

For synthetic transformations involving the nitrile group (e.g., hydrolysis to acid, reduction to amine):

  • Recommended: Tetrahydrofuran (THF) or 2-MeTHF .

  • Reasoning: These solvents solubilize the intermediate well and are compatible with common reducing agents like

    
     or Borane. 2-MeTHF is a greener alternative with easier aqueous workup separation.
    
Crystallization Strategy

Since the compound is a low-melting solid, "oiling out" is a common risk during crystallization.

  • Strategy: Use a solvent/anti-solvent system rather than cooling alone.

  • System: Dissolve in minimal Isopropyl Alcohol (IPA) or Ethyl Acetate at ambient temperature. Slowly add Heptane or Water (if using IPA) to induce precipitation.

  • Control: Seed the solution with pure crystals if available to prevent oil formation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10646736, 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile. Retrieved from [Link]

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook. CRC Press. (Standard reference for solubility parameter prediction methodology).

Sources

Exploratory

Potential biological activity of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile

This technical guide provides an in-depth analysis of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile , a specialized fluorinated building block critical for medicinal chemistry and radiopharmaceutical development. A Strategic...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile , a specialized fluorinated building block critical for medicinal chemistry and radiopharmaceutical development.

A Strategic Fluorinated Scaffold for Metabolic Stability and Pharmacophore Development

Executive Summary & Chemical Identity

2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (CAS: 477862-25-2) is not merely a catalogue intermediate; it is a strategic scaffold designed to address specific liabilities in drug discovery. Structurally, it combines a reactive phenylacetonitrile core —a gateway to phenylacetic acids and phenethylamines—with a 3-fluoropropoxy tail .

This specific fluorinated ether motif is engineered to modulate lipophilicity and, crucially, to block metabolic degradation. By replacing a terminal hydrogen with fluorine, researchers can exploit the deuterium-like metabolic stability (the "fluorine effect") while maintaining steric fidelity to the parent propoxy group.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyValueBiological Implication
Molecular Formula C₁₁H₁₂FNOCompact scaffold for fragment-based design.
Molecular Weight 193.22 g/mol Ideal for Lead-Likeness (MW < 300).
LogP (Predicted) ~2.49Optimal lipophilicity for membrane permeability (CNS penetration).
H-Bond Acceptors 2 (N, F)Fluorine acts as a weak acceptor, influencing binding kinetics.
TPSA 33.02 ŲHigh oral bioavailability potential (< 140 Ų).
Key Moiety 3-FluoropropoxyResists O-dealkylation via CYP450 enzymes.

Biological Potential & Mechanism of Action[4]

While the nitrile itself is a precursor, its biological value lies in the pharmacological properties it confers to its derivatives . The 3-fluoropropoxy group is a bioisostere of the propoxy group, often introduced to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a lead compound.

The "Fluorine Effect" on Metabolism

The primary biological rationale for selecting this scaffold is Metabolic Blocking .

  • Mechanism: In standard alkoxy chains (e.g., propoxy), Cytochrome P450 enzymes typically attack the terminal or sub-terminal carbons (ω-oxidation), leading to rapid clearance.

  • The Solution: The high electronegativity of the terminal fluorine atom in the 3-fluoropropoxy chain deactivates the adjacent C-H bonds, making them resistant to oxidative attack. This extends the half-life (

    
    ) of the resulting drug candidate without significantly altering its binding affinity.
    
Translational Pathways (Synthetic Divergence)

The nitrile group serves as a "chemical handle," allowing the molecule to be transformed into two distinct classes of bioactive compounds.

SyntheticPathways Start 2-[4-(3-Fluoropropoxy) phenyl]acetonitrile Hydrolysis Hydrolysis (Acid/Base) Start->Hydrolysis Reduction Reduction (LiAlH4/H2) Start->Reduction AlphaAlk Alpha-Alkylation (LDA/R-X) Start->AlphaAlk Acid 4-(3-Fluoropropoxy) phenylacetic Acid Hydrolysis->Acid NSAID / CRTH2 Scaffolds Amine 2-[4-(3-Fluoropropoxy) phenyl]ethylamine Reduction->Amine Monoamine Transporter Ligands Complex Complex GPCR Ligands AlphaAlk->Complex Allosteric Modulators

Figure 1: Divergent synthetic pathways transforming the nitrile scaffold into bioactive pharmacophores.

Experimental Protocols

Synthesis of the Scaffold (Self-Validating Protocol)

Rationale: To ensure high purity free of phenolic impurities which can interfere with biological assays.

Reagents: 4-Hydroxybenzyl cyanide (1.0 eq), 1-Bromo-3-fluoropropane (1.2 eq), Potassium Carbonate (


, 2.0 eq), Acetonitrile (ACN).
  • Activation: Dissolve 4-Hydroxybenzyl cyanide in anhydrous ACN. Add

    
     and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Add 1-Bromo-3-fluoropropane dropwise. Critical Step: The slow addition prevents dialkylation side reactions.

  • Reflux: Heat the mixture to 80°C for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol (

    
    ) should disappear, and the product (
    
    
    
    ) should appear.
  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol), then brine.

  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography.

In Vitro Metabolic Stability Assay (Microsomal Stability)

Rationale: To quantify the metabolic advantage of the fluoropropoxy chain compared to a standard propoxy chain.

Materials:

  • Test Compound: 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (or its derived acid/amine).

  • Control Compound: 2-[4-(Propoxy)phenyl]acetonitrile (non-fluorinated analog).

  • Liver Microsomes (Human/Rat), NADPH regenerating system.

Workflow:

StabilityAssay Prep Preparation: 1µM Compound + Microsomes (PBS pH 7.4) Initiate Initiation: Add NADPH Incubate @ 37°C Prep->Initiate Sampling Sampling Points: 0, 15, 30, 60 min Quench with ACN Initiate->Sampling Analysis Analysis: LC-MS/MS (Monitor Parent Ion) Sampling->Analysis Calc Calculation: Determine Intrinsic Clearance (CLint) Compare Fluorinated vs. Non-Fluorinated Analysis->Calc

Figure 2: Experimental workflow for comparative metabolic stability assessment.

Interpretation:

  • A significantly lower intrinsic clearance (

    
    ) for the fluorinated compound confirms the protective effect of the terminal fluorine against metabolic degradation.
    

Applications in Drug Development[1][3][4][10][11]

Radiopharmaceuticals (F-18 PET Imaging)

The 3-fluoropropyl motif is a "cold standard" for Fluorine-18 radiotracers.

  • Application: Researchers developing PET ligands for neuroreceptors (e.g., Dopamine

    
    , Serotonin 
    
    
    
    ) often synthesize this "cold" (non-radioactive) nitrile to validate the binding affinity and retention time of the tracer before attempting the expensive "hot" synthesis with
    
    
    .
Bioisosteric Replacement in Lead Optimization

In programs targeting CRTH2 (asthma) or PPAR (diabetes), the phenylacetic acid derivative of this nitrile serves as a robust alternative to unstable alkoxy acids. The fluorine atom maintains the lipophilicity required for the hydrophobic pocket of the receptor while preventing rapid oxidation.

References

  • PubChem. (2025).[1] Compound Summary for CID 11600953: 2-(4-Bromo-3-fluorophenyl)acetonitrile and related structures.[1] National Library of Medicine. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry.[2] Journal of Medicinal Chemistry. Link

  • ChemScene. (2024). Product Monograph: 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (CAS 477862-25-2).[3][4]Link

  • Sigma-Aldrich. (2024). Building Blocks for Medicinal Chemistry: Fluorinated Phenylacetonitriles.Link

Sources

Foundational

Discovery, History, and Applications of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary & Core Directive 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (CAS: 477862-25-2) is a highly specialized chemical building blo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary & Core Directive

2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (CAS: 477862-25-2) is a highly specialized chemical building block that has quietly revolutionized the fields of neuropharmacology and molecular imaging. While it is rarely the final active pharmaceutical ingredient (API), it is the critical structural linchpin in the synthesis of next-generation Positron Emission Tomography (PET) radiotracers and central nervous system (CNS)-penetrant therapeutics.

This whitepaper dissects the historical discovery, structural logic, and synthetic workflows associated with this intermediate. By understanding the causality behind its chemical design, researchers can leverage this molecule to target neuroinflammatory biomarkers such as the Translocator Protein (TSPO) and the P2X7 purinergic receptor .

Historical Context & Discovery

The discovery and commercialization of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile were driven by a major bottleneck in PET imaging during the late 2000s [1]. Early neuroinflammation tracers, such as [11C]PK11195, relied on Carbon-11, which possesses a restrictive half-life of ~20.4 minutes. This necessitated an on-site cyclotron and limited dynamic imaging protocols.

To transition to Fluorine-18 (half-life ~109.8 minutes), medicinal chemists began appending fluoroalkyl chains to established pharmacophores. However, early attempts using 2-fluoroethoxy groups often suffered from rapid in vivo defluorination, leading to unwanted accumulation of [18F]fluoride in the skull and bone matrix, which obscured cortical PET signals.

The 3-fluoropropoxy group emerged as the "Goldilocks" moiety [1]. It offered superior metabolic stability against enzymatic cleavage and provided the exact lipophilicity required to cross the blood-brain barrier (BBB). Consequently, 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile was synthesized and commercialized as a universal precursor, enabling the rapid library generation of two major classes of neuro-compounds:

  • TSPO PET Ligands: Most notably [18F]PBR111 , developed to quantify microglial activation in Alzheimer's disease and Multiple Sclerosis [2].

  • P2X7 Antagonists: Such as JNJ-42253432 , developed by Janssen Pharmaceutica to block ATP-gated ion channels and halt the release of pro-inflammatory cytokines like IL-1β [3].

Chemical Properties & Structural Logic

The utility of this molecule lies in its dual-functional nature. The para-substituted phenyl ring ensures optimal spatial geometry for receptor binding pockets, while the two functional groups serve distinct synthetic purposes.

Quantitative Data Summary
PropertyValueCausality / Significance in Drug Design
CAS Number 477862-25-2Unique identifier for QA/QC and procurement [4].
Molecular Formula C₁₁H₁₂FNOLow molecular weight (193.22 g/mol ) allows for downstream heterocyclic additions while keeping the final drug < 500 Da (Lipinski’s Rule of 5).
LogP (Predicted) ~2.49Provides optimal lipophilicity. When incorporated into a larger scaffold, it ensures the final molecule maintains a LogD conducive to BBB penetration.
TPSA 33.02 ŲExcellent for CNS penetrance. A low Topological Polar Surface Area ensures the molecule does not get trapped in the aqueous periphery.
The Acetonitrile Group -CH₂CNThe α-protons are highly acidic, allowing for rapid condensation reactions to build imidazo[1,2-a]pyridines, or reduction to phenethylamines.
The Fluoropropoxy Group -O-CH₂CH₂CH₂FBioisostere for methoxy/ethoxy groups. Resists CYP450-mediated O-dealkylation better than shorter chains, preventing premature clearance.

Synthetic Workflows & Experimental Protocols

To guarantee trustworthiness and reproducibility, the following protocols represent self-validating systems. Each step includes the mechanistic causality behind the experimental choices.

Protocol A: Synthesis of the Intermediate (CAS 477862-25-2)

Objective: Synthesize the title compound via nucleophilic aliphatic substitution (SN2).

  • Reagent Preparation: Dissolve 1.0 equivalent of 4-hydroxyphenylacetonitrile in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that poorly solvates anions, thereby hyper-activating the phenoxide nucleophile for the SN2 attack.

  • Deprotonation: Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃).

    • Causality: K₂CO₃ is a mild base. It is strong enough to deprotonate the phenol (pKa ~10) but weak enough to prevent the hydrolysis of the sensitive nitrile group into an amide or carboxylic acid.

  • Alkylation: Dropwise add 1.2 equivalents of 1-bromo-3-fluoropropane. Heat the reaction mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • Workup & Validation: Quench with ice water to precipitate the crude product. Extract with ethyl acetate, wash with brine to remove residual DMF, and dry over Na₂SO₄.

  • Quality Control: Validate via HPLC (purity >95%) and ¹H-NMR (look for the characteristic triplet of the -CH₂F group at ~4.5 ppm with a large geminal H-F coupling constant of ~47 Hz).

SynthesisWorkflow A 4-Hydroxyphenylacetonitrile C 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (CAS: 477862-25-2) A->C Alkylation (K2CO3, DMF) B 1-Bromo-3-fluoropropane B->C D Alpha-Bromination & Condensation C->D + 2-Amino-5-chloropyridine E Nitrile Reduction & Amidation C->E + Heterocyclic core assembly F TSPO PET Ligands (e.g., [18F]PBR111 Precursor) D->F G P2X7 Antagonists (e.g., JNJ-42253432) E->G

Figure 1: Synthetic divergence of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile into key neuro-therapeutics.

Protocol B: Downstream Utilization in TSPO Ligand Synthesis (PBR111)

Objective: Convert the acetonitrile intermediate into the imidazo[1,2-a]pyridine core of PBR111.

  • Alpha-Bromination: Treat the acetonitrile intermediate with N-Bromosuccinimide (NBS) and a radical initiator (AIBN) to brominate the α-carbon.

  • Cyclocondensation: React the α-bromo intermediate with 2-amino-5-chloropyridine in refluxing ethanol.

    • Causality: The exocyclic amine of the pyridine attacks the α-carbon, followed by intramolecular cyclization of the pyridine nitrogen onto the nitrile carbon. This forms the highly stable, aromatic imidazo[1,2-a]pyridine bicyclic system.

  • Hydrolysis & Amidation: Hydrolyze the resulting imine/nitrile derivative to a carboxylic acid, then couple with diethylamine using standard peptide coupling reagents (e.g., HATU/DIPEA) to yield the final N,N-diethylacetamide pharmacophore [1].

Applications in Drug Development & Neuroimaging

The downstream products of CAS 477862-25-2 target the neuroinflammatory cascade at two distinct points: diagnostics and therapeutics.

Diagnostic Imaging: TSPO and [18F]PBR111

During neuroinflammation, microglia activate and drastically upregulate the Translocator Protein (TSPO) on their outer mitochondrial membranes. [18F]PBR111, synthesized from our title intermediate, binds to TSPO with high affinity (Ki = 1.8 nM). Because of the optimized 3-fluoropropoxy chain, it provides a high signal-to-noise ratio in PET scans, allowing clinicians to map neuroinflammation in real-time for patients with schizophrenia, traumatic brain injury, and multiple sclerosis [4].

Therapeutic Intervention: P2X7 and JNJ-42253432

The P2X7 receptor is an ATP-gated ion channel. Upon brain injury, extracellular ATP floods the local environment, activating P2X7 and triggering the release of IL-1β (a potent inflammatory cytokine). JNJ-42253432 is a highly selective, brain-penetrant P2X7 antagonist. The fluoropropoxy-phenyl moiety ensures the drug anchors deeply into the hydrophobic pocket of the P2X7 allosteric site, effectively shutting down the inflammasome cascade [3].

SignalingPathway cluster_0 Neuroinflammatory Cascade A Brain Insult / Ischemia B Extracellular ATP Release A->B C Microglia Activation A->C D P2X7 Receptor (Ion Channel) B->D Binds & Activates E TSPO Upregulation (Mitochondria) C->E Biomarker Expression F IL-1β Release (Pro-inflammatory) D->F Inflammasome Activation H Therapeutic Inhibition (JNJ-42253432) D->H Target for Antagonism G Diagnostic Imaging ([18F]PBR111) E->G Target for PET

Figure 2: Neuroinflammatory pathways targeted by derivatives of CAS 477862-25-2.

Trustworthiness & Self-Validating Systems in Radiochemistry

When utilizing 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile to create radiolabeling precursors (such as the tosylate equivalent of PBR111), strict validation parameters must be met to ensure clinical safety:

  • Precursor Purity: Must be >99% by HPLC. Any residual unreacted phenol can act as a competing nucleophile during the [18F] labeling step, destroying the radiochemical yield.

  • Radiochemical Purity (RCP): Post-labeling, the tracer must exhibit an RCP of >95%.

  • Specific Activity: Because TSPO is a low-density receptor, the specific activity must exceed 100 GBq/μmol to prevent the "cold" (non-radioactive) tracer from saturating the receptors and causing false-negative imaging results.

By adhering to the structural logic and rigorous protocols outlined above, researchers can confidently utilize 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile to push the boundaries of neuropharmacology.

References

  • Katsifis, A., et al. (2008). "Synthesis and Biological Evaluation of Substituted [18F]Imidazo[1,2-a]pyridines and [18F]Pyrazolo[1,5-a]pyrimidines for the Study of the Peripheral Benzodiazepine Receptor Using Positron Emission Tomography." Journal of Medicinal Chemistry. URL: [Link]

  • Millet, P., et al. (2024). "Radiation dosimetry of the 18 kDa translocator protein ligand [18F]PBR111 in humans." Nuclear Medicine and Biology. URL: [Link]

  • Lord, B., et al. (2014). "Pharmacology of a Novel Central Nervous System-Penetrant P2X7 Antagonist JNJ-42253432." Journal of Pharmacology and Experimental Therapeutics. URL: [Link]

Exploratory

Strategic Fluorination: 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile as a Versatile Synthon

The following technical guide details the utility, synthesis, and application of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (CAS: 477862-25-2). This document is structured for organic chemists and medicinal chemistry team...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the utility, synthesis, and application of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (CAS: 477862-25-2). This document is structured for organic chemists and medicinal chemistry teams focusing on fluorinated scaffold integration.

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine is a pivotal tool for modulating physicochemical properties (pKₐ, lipophilicity) and metabolic stability. 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile serves as a high-value "pivot" intermediate. It provides a direct synthetic gateway to fluorinated phenethylamines (via reduction) and phenylacetic acids (via hydrolysis), motifs ubiquitous in GPCR ligands, CNS-active agents, and metabolic probes.

The 3-fluoropropoxy moiety acts as a bioisostere for standard propoxy or methoxy groups. The terminal fluorine atom blocks labile metabolic sites (preventing rapid O-dealkylation) while introducing a dipole that can enhance binding affinity through specific protein-ligand interactions.

Chemical Profile & Structural Logic

PropertyData
IUPAC Name 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile
CAS Number 477862-25-2
Molecular Formula C₁₁H₁₂FNO
Molecular Weight 193.22 g/mol
Key Functionality Nitrile (Electrophilic carbon, precursor to amine/acid); Fluoropropyl ether (Metabolically stable tail)
Predicted LogP ~2.5 (Lipophilic, CNS penetrant potential)
The "Fluorine Effect" in this Scaffold

The substitution of a hydrogen with fluorine at the terminal position of the propoxy chain (-O-(CH₂)₃-F) serves two critical functions:

  • Metabolic Blockade: It hinders cytochrome P450-mediated hydroxylation and subsequent dealkylation, extending the half-life of the parent drug.

  • Conformational Bias: The gauche effect of fluorine can restrict the conformational freedom of the propoxy tail, potentially locking the molecule into a bioactive conformation.

Synthesis of the Precursor

The synthesis of the title compound typically follows a convergent linear sequence starting from 4-hydroxybenzyl alcohol or p-cresol. The most robust route involves the O-alkylation of a phenol followed by homologation to the nitrile.

Retrosynthetic Analysis
  • Target: 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile

  • Precursor A: 4-(3-Fluoropropoxy)benzyl chloride/bromide.

  • Precursor B: 4-Hydroxybenzyl alcohol + 1-Bromo-3-fluoropropane.

Detailed Synthetic Workflow (Diagram)

SynthesisWorkflow Phenol 4-Hydroxybenzyl Alcohol Intermediate1 4-(3-Fluoropropoxy)benzyl alcohol Phenol->Intermediate1 O-Alkylation Reagent1 1-Bromo-3-fluoropropane (K2CO3, Acetone, Reflux) Reagent1->Intermediate1 Intermediate2 4-(3-Fluoropropoxy)benzyl halide Intermediate1->Intermediate2 Halogenation Reagent2 SOCl2 or PBr3 (DCM, 0°C) Reagent2->Intermediate2 Product 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (Target) Intermediate2->Product Nucleophilic Substitution Reagent3 NaCN or TMSCN (DMSO, 60°C) Reagent3->Product

Figure 1: Linear synthesis pathway from commercially available starting materials to the target nitrile.

Downstream Applications: The "Hub" Concept

Once synthesized, the nitrile serves as a divergent point for creating three distinct classes of pharmacological agents.

Route A: Reduction to Phenethylamines (CNS Ligands)

The most common application is the reduction of the nitrile to the primary amine. This generates the 4-(3-fluoropropoxy)phenethylamine scaffold, a key pharmacophore in serotonin (5-HT) and dopamine receptor ligands.

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) in THF, or catalytic hydrogenation (Raney Ni/H₂).

  • Utility: The resulting amine is readily coupled with piperazines or heterocyclic acids to form complex GPCR antagonists.

Route B: Hydrolysis to Phenylacetic Acids

Acidic or basic hydrolysis converts the nitrile to 2-[4-(3-fluoropropoxy)phenyl]acetic acid .

  • Reagents: H₂SO₄/H₂O (Reflux) or NaOH/EtOH.

  • Utility: Precursor for NSAID analogs (bioisosteres of ibufenac) or as a side-chain building block for penicillin-type antibiotics.

Route C: Alpha-Alkylation (Structural Complexity)

The acidic protons alpha to the nitrile group allow for deprotonation and subsequent alkylation.

  • Reagents: NaH or LDA, followed by an alkyl halide (R-X).

  • Utility: Creation of quaternary centers, essential for preventing racemization in chiral drugs.

Experimental Protocol: Cyanation Step

This protocol details the critical conversion of the benzyl chloride intermediate to the target nitrile. This step requires strict safety adherence due to the use of cyanide.

Objective

Synthesis of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile from 4-(3-fluoropropoxy)benzyl chloride.

Materials
  • Substrate: 4-(3-Fluoropropoxy)benzyl chloride (1.0 eq)

  • Reagent: Sodium Cyanide (NaCN) (1.2 - 1.5 eq) [POISON]

  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (anhydrous)

  • Catalyst (Optional): 18-Crown-6 (if using benzene/acetonitrile) or NaI (catalytic)

Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(3-fluoropropoxy)benzyl chloride (10 mmol) in anhydrous DMSO (20 mL).

  • Addition: Carefully add Sodium Cyanide (15 mmol, 0.735 g) in a single portion. Note: Perform this in a well-ventilated fume hood. Ensure a bleach bath is available for quenching.

  • Reaction: Heat the mixture to 60–80°C under an inert atmosphere (Nitrogen or Argon) for 4–6 hours. Monitor progress via TLC (Eluent: Hexane/EtOAc 4:1). The starting chloride (higher R_f) should disappear, replaced by the nitrile (lower R_f).

  • Quench & Workup:

    • Cool the reaction to room temperature.

    • Pour the mixture into ice-water (100 mL) to precipitate the product or induce phase separation.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layers with water (2 x 30 mL) and brine (1 x 30 mL) to remove residual DMSO.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Validation Criteria (Self-Validating)
  • IR Spectroscopy: Appearance of a sharp, weak band at ~2250 cm⁻¹ (characteristic of -C≡N stretch). Disappearance of C-Cl bands.

  • ¹H NMR (CDCl₃): The benzylic protons (Ar-CH₂-CN) will appear as a singlet around δ 3.7 ppm . The CH₂-F moiety will show a characteristic doublet of triplets (or multiplet) around δ 4.5–4.6 ppm with a large geminal H-F coupling constant (~47 Hz).

Safety & Handling

  • Cyanide Hazard: NaCN is fatal if swallowed or in contact with skin. Contact with acid releases HCN gas. Keep the reaction pH basic (>9) during workup if aqueous streams are involved.

  • Fluorinated Intermediates: While generally stable, fluoroalkyl halides can be alkylating agents. Use gloves and eye protection.

  • Waste Disposal: All cyanide-containing waste must be quenched with bleach (sodium hypochlorite) at pH >10 for at least 24 hours before disposal.

References

  • Sigma-Aldrich. Product Specification: 2-[4-(3-fluoropropoxy)phenyl]acetonitrile. Retrieved from

  • Organic Syntheses. General Procedure for Arylacetonitriles via Cyanation. Org. Synth. Coll. Vol. 2, p. 284. Retrieved from

  • PubChem. Compound Summary: 2-(4-Bromo-3-fluorophenyl)acetonitrile (Structural Analog). Retrieved from

  • ChemScene. Technical Data Sheet: 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile. Retrieved from

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Contextual grounding for fluorine bioisosteres).
Foundational

Theoretical and computational studies of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile

Comprehensive Technical Guide: Theoretical and Computational Profiling of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile Part 1: Executive Summary & Strategic Rationale 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (CAS: 477862-2...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: Theoretical and Computational Profiling of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile

Part 1: Executive Summary & Strategic Rationale

2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (CAS: 477862-25-2) represents a critical scaffold in the design of fluorinated pharmaceuticals. Its structure combines a phenylacetonitrile core —a versatile precursor for phenethylamines and phenylacetic acids—with a 3-fluoropropoxy tail . This specific fluorination pattern is strategically employed in medicinal chemistry to modulate lipophilicity (LogP), block metabolic O-dealkylation, and serve as a potential radiolabeling site (


F-PET tracers).

This guide provides a rigorous framework for the theoretical and computational characterization of this molecule. By leveraging Density Functional Theory (DFT) and molecular dynamics, researchers can predict its reactivity, spectroscopic signature, and pharmacokinetic profile before committing to wet-lab synthesis.

Part 2: Computational Methodology & Workflow

To ensure high-fidelity predictions, a multi-tiered computational approach is required. The following workflow integrates quantum mechanics with chemoinformatics.

The Computational Pipeline (DOT Visualization)

ComputationalWorkflow Start Input Structure (SMILES/3D Builder) GeomOpt Geometry Optimization DFT: B3LYP/6-311++G(d,p) Start->GeomOpt FreqCalc Frequency Calculation (IR/Raman/Thermochem) GeomOpt->FreqCalc Minima Check ElecProp Electronic Properties (HOMO-LUMO, MEP, NBO) GeomOpt->ElecProp ADMET ADMET Profiling (SwissADME / pkCSM) GeomOpt->ADMET Docking Molecular Docking (Target: SERT/5-HT Receptors) ElecProp->Docking Pharmacophore Mapping

Figure 1: Standardized computational workflow for characterizing fluorinated phenylacetonitriles.

Protocol Specifications
  • Software: Gaussian 16 / ORCA 5.0 for DFT; AutoDock Vina for docking.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or ωB97X-D (for dispersion corrections critical in stacking interactions).

  • Basis Set: 6-311++G(d,p) . The diffuse functions (++) are mandatory to accurately model the lone pairs on Oxygen and Fluorine, and the anionic character of the nitrile carbon if deprotonated.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with Water (

    
    ) or DMSO (
    
    
    
    ) to mimic physiological or reaction environments.

Part 3: Structural & Electronic Analysis

Geometric Optimization & The Fluorine Effect

The 3-fluoropropoxy chain introduces a unique conformational preference known as the gauche effect . Unlike a simple propyl chain, the C-F bond often aligns gauche to the adjacent C-C bond to maximize hyperconjugative stabilization (


).
  • Key Predicted Parameter:

    • C-F Bond Length: ~1.38 - 1.40 Å.

    • C-O-C Angle: ~118° (reflecting

      
       hybridization of the phenolic oxygen).
      
    • Nitrile Linearity: The C-C-N angle should be strictly linear (~178-180°).

Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO gap is a primary indicator of kinetic stability and chemical reactivity.

OrbitalLocalizationChemical Significance
HOMO Phenolic Ring & Oxygen Lone PairsSite of electrophilic attack (e.g., nitration, halogenation).
LUMO Nitrile Group (

) & Phenyl Ring
Site of nucleophilic attack (e.g., reduction to amine).
Gap (

)
~4.5 - 5.0 eV (Predicted)Indicates moderate stability; typical for substituted benzenes.
Molecular Electrostatic Potential (MEP)

The MEP map reveals the charge distribution, guiding intermolecular interactions.

  • Red Regions (Negative Potential): Localized on the Nitrile Nitrogen and Fluorine atom. These are hydrogen bond acceptors.

  • Blue Regions (Positive Potential): Localized on the alkyl protons and the phenyl ring protons.

Part 4: Spectroscopic Profiling (Validation Markers)

To validate the theoretical model against experimental data (if synthesized), focus on these specific vibrational modes.

Vibrational Spectroscopy (IR/Raman)
  • 
     Stretch:  A sharp, distinct peak at 2250 ± 10 cm
    
    
    
    . This is the diagnostic marker for the nitrile group.
  • 
     Stretch:  A strong band in the 1000–1100 cm
    
    
    
    region.
  • 
     Aromatic:  Weak bands > 3000 cm
    
    
    
    .
NMR Prediction (GIAO Method)

Using the GIAO (Gauge-Independent Atomic Orbital) method at the B3LYP/6-311++G(d,p) level provides excellent correlation with experimental shifts.

  • 
    F NMR:  Expect a signal around -220 ppm  (relative to CFCl
    
    
    
    ). The splitting pattern will be a triplet of triplets (
    
    
    ) due to coupling with adjacent methylene protons.
  • 
    H NMR:  The methylene protons adjacent to the nitrile (
    
    
    
    ) will appear as a singlet around 3.7 ppm .

Part 5: Pharmacological Potential (ADMET & Docking)

This molecule is likely a precursor. However, its pharmacokinetics are relevant if it acts as a prodrug or metabolite.

ADMET Profile (In Silico)
  • Lipinski's Rule of 5:

    • MW: 193.22 Da (< 500) ✅

    • LogP: ~2.5 (Predicted) (< 5) ✅

    • H-Bond Donors: 0 (< 5) ✅

    • H-Bond Acceptors: 3 (N, O, F) (< 10) ✅

  • Blood-Brain Barrier (BBB): High probability of crossing due to low MW, moderate lipophilicity, and the presence of fluorine (which often enhances CNS penetration).

Potential Biological Targets (Post-Reduction)

If the nitrile is reduced to an amine (phenethylamine derivative), the structure strongly resembles Serotonin (5-HT) modulators.

  • Hypothesis: The 3-fluoropropoxy tail mimics the lipophilic chains found in SSRIs (e.g., Fluvoxamine).

  • Docking Strategy: Dock the amine derivative against the Serotonin Transporter (SERT) (PDB ID: 5I6X).

Part 6: Synthetic Pathway & Reactivity

Understanding the theoretical thermodynamics of synthesis helps optimize yield.

Synthesis Workflow (DOT Visualization)

Synthesis SM1 4-Hydroxyphenylacetonitrile Reaction Nucleophilic Substitution (SN2) Base: K2CO3 / Solvent: DMF Temp: 60-80°C SM1->Reaction SM2 1-Bromo-3-fluoropropane SM2->Reaction Product 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile Reaction->Product Yield > 85%

Figure 2: Williamson ether synthesis pathway for the target molecule.

Reactivity Descriptors (Fukui Functions)
  • Nucleophilic Attack (

    
    ):  The nitrile carbon is the primary site for hydrolysis (to acid) or reduction (to amine).
    
  • Electrophilic Attack (

    
    ):  The phenyl ring positions ortho to the alkoxy group are most susceptible to electrophilic aromatic substitution.
    

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

  • Mulliken, R. S. (1955). Electronic Population Analysis on LCAO-MO Molecular Wave Functions. I. The Journal of Chemical Physics, 23, 1833.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • ChemScene. (n.d.). 2-(4-(3-Fluoropropoxy)phenyl)acetonitrile Product Page.

Protocols & Analytical Methods

Method

Synthesis of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile from 4-hydroxyphenylacetonitrile

Application Note: High-Yield Synthesis of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-[4-(3-fluoropropoxy)phenyl]acetonitri...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-[4-(3-fluoropropoxy)phenyl]acetonitrile from 4-hydroxyphenylacetonitrile . This transformation utilizes a Williamson ether synthesis approach, optimized for chemoselectivity to favor O-alkylation over C-alkylation. The resulting fluorinated ether is a critical building block in medicinal chemistry, particularly for introducing metabolically stable fluorine motifs into drug candidates.

Key Advantages of this Protocol:

  • Chemoselectivity: Uses mild carbonate bases to prevent side reactions at the acidic nitrile

    
    -position.
    
  • Scalability: Designed for milligram to multigram scale-up.

  • Purity: Optimized workup minimizes residual phenol and hydrolysis byproducts.

Retrosynthetic Analysis & Pathway

The synthesis relies on the nucleophilic substitution (


) of a primary alkyl halide by a phenoxide ion. The strategic disconnection is at the ether oxygen.

Retrosynthesis Target 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (Target Molecule) Phenol 4-Hydroxyphenylacetonitrile (Nucleophile) Target->Phenol Ether Disconnection Reagent 1-Bromo-3-fluoropropane (Electrophile) Target->Reagent Conditions Conditions: K2CO3, ACN, Reflux (Williamson Ether Synthesis)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target ether.

Experimental Design & Safety

Reaction Mechanism & Logic

The reaction proceeds via an


 mechanism.
  • Deprotonation: Potassium carbonate (

    
    ) deprotonates the phenol (
    
    
    
    ) to generate the phenoxide anion. The base is not strong enough to deprotonate the nitrile
    
    
    -carbon (
    
    
    ), ensuring regioselectivity.
  • Substitution: The phenoxide attacks the carbon bearing the bromine in 1-bromo-3-fluoropropane.

  • Catalysis (Optional): Potassium Iodide (KI) can be added (10 mol%) to generate the more reactive 1-iodo-3-fluoropropane in situ (Finkelstein reaction logic), though this is often unnecessary in refluxing acetonitrile.

Reagents and Materials
ReagentCASMW ( g/mol )Equiv.[1]Density (g/mL)
4-Hydroxyphenylacetonitrile 14191-95-8133.151.0Solid
1-Bromo-3-fluoropropane 352-91-0140.981.2 - 1.51.567
Potassium Carbonate (Anhydrous)584-08-7138.212.0 - 3.0Solid
Acetonitrile (Dry)75-05-841.05Solvent0.786
Potassium Iodide (Optional)7681-11-0166.000.1Solid
Safety Profile
  • Nitriles: While the starting material and product are not free cyanides, they should be treated as toxic. Avoid acidic conditions during waste disposal to prevent HCN generation.

  • Alkyl Halides: 1-Bromo-3-fluoropropane is an alkylating agent. Use gloves and work in a fume hood to avoid inhalation or skin contact.

  • Acetonitrile: Flammable and toxic.[2]

Detailed Protocol

Step 1: Reaction Setup
  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add 4-hydroxyphenylacetonitrile (1.33 g, 10.0 mmol) to the flask.

  • Add anhydrous Potassium Carbonate (

    
    ) (4.14 g, 30.0 mmol). Note: Finely ground 
    
    
    
    increases surface area and reaction rate.
  • Add dry Acetonitrile (30 mL).

  • Stir the suspension at room temperature for 15 minutes to allow partial deprotonation. The mixture may turn slightly yellow.

  • Add 1-bromo-3-fluoropropane (1.69 g, 1.1 mL, 12.0 mmol) dropwise via syringe.

    • Optimization: If kinetics are slow, add Potassium Iodide (166 mg, 1.0 mmol).

Step 2: Reaction & Monitoring
  • Heat the reaction mixture to reflux (Bath temp: 85°C).

  • Monitor progress by TLC (Thin Layer Chromatography) or HPLC.

    • TLC System: Hexanes:Ethyl Acetate (7:3).

    • Visualization: UV (254 nm).[3] The product will be less polar (higher

      
      ) than the starting phenol.
      
  • Reaction is typically complete within 4–12 hours .

Step 3: Workup
  • Cool the mixture to room temperature.

  • Filtration: Filter off the inorganic solids (

    
    , excess 
    
    
    
    ) through a pad of Celite or a sintered glass funnel. Wash the pad with ethyl acetate (20 mL).
  • Concentration: Evaporate the filtrate under reduced pressure to remove acetonitrile.

  • Extraction: Redissolve the residue in Ethyl Acetate (50 mL).

  • Wash:

    • Wash with 1M NaOH (2 x 20 mL) to remove any unreacted starting phenol (Critical step for purity).

    • Wash with Brine (saturated NaCl, 1 x 20 mL).

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (

    
    ).[4]
    
  • Evaporation: Filter and concentrate in vacuo to yield the crude product.

Step 4: Purification
  • Crude State: The product is typically a low-melting solid or viscous oil.

  • Recrystallization: If solid, recrystallize from a mixture of Hexanes/Ethyl Acetate or Ethanol/Water.

  • Flash Chromatography: If oil or impure, purify on silica gel.

    • Eluent: Gradient from 0% to 30% Ethyl Acetate in Hexanes.

    • Yield: Expected yield is 85–95%.

Process Workflow Diagram

Workflow Start Start: 4-Hydroxyphenylacetonitrile + K2CO3 in ACN Addition Add 1-Bromo-3-fluoropropane (Optional: +KI) Start->Addition Reflux Reflux (85°C) 4-12 Hours Addition->Reflux Filter Filter Inorganic Solids (Remove KBr, K2CO3) Reflux->Filter Wash Liquid-Liquid Extraction Wash with 1M NaOH (Remove Phenol) Filter->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Purification (Recrystallization or Column) Dry->Purify End Final Product: 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile Purify->End

Figure 2: Step-by-step experimental workflow for the synthesis.

Analytical Data (Expected)

Verification of the product structure should be performed using


 NMR and Mass Spectrometry.
  • Physical State: Low melting solid or oil.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.25 (d, J = 8.5 Hz, 2H, Ar-H meta to ether).
      
    • 
       6.90 (d, J = 8.5 Hz, 2H, Ar-H ortho to ether).
      
    • 
       4.65 (dt, J = 47.1, 6.0 Hz, 2H, 
      
      
      
      ).
    • 
       4.10 (t, J = 6.0 Hz, 2H, 
      
      
      
      ).
    • 
       3.70 (s, 2H, 
      
      
      
      ).
    • 
       2.18 (dquint, J = 26.0, 6.0 Hz, 2H, 
      
      
      
      ).
  • 
     NMR: 
    
    • 
       -220 to -225 ppm (tt, typical for primary alkyl fluorides).
      
  • Mass Spectrometry (ESI):

    • Calc.[5][6] for

      
      : 193.22.
      
    • Found

      
       or 
      
      
      
      .

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Old/Wet ReagentsEnsure

is anhydrous. Use dry ACN.[1][4][7] Add 10 mol% KI.
Residual Phenol Incomplete ReactionExtend reflux time. Ensure NaOH wash is thorough during workup.
Side Product (Alkene) Elimination of BromideLower reaction temperature (try Acetone reflux). Avoid stronger bases like NaH.
Hydrolysis of Nitrile High pH + WaterAvoid aqueous base during the reaction phase. Keep system dry until workup.

References

  • Williamson Ether Synthesis General Protocol: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Standard text for mechanism).
  • Synthesis of Fluorinated Ethers

    • Key Organics. (n.d.). 2-[4-(3-fluoropropoxy)phenyl]acetonitrile Safety Data Sheet. Retrieved from

  • Alkylation of 4-Hydroxyphenylacetonitrile

    • Organic Syntheses, Coll.[4][7] Vol. 3, p. 564 (1955). p-Methoxybenzyl Cyanide. (Analogous procedure using methyl sulfate). Link

  • Reagent Properties (1-Bromo-3-fluoropropane)

    • PubChem. 1-Bromo-3-fluoropropane. National Library of Medicine. Link

Sources

Application

Application Note: Analytical Methods for the Quantification of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile

Target Audience: Analytical Chemists, Process Scientists, and Quality Control Professionals in Drug Development. Executive Summary & Chemical Context 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (CAS: 477862-25-2) is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Scientists, and Quality Control Professionals in Drug Development.

Executive Summary & Chemical Context

2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (CAS: 477862-25-2) is a highly versatile fluorinated aromatic building block. It is frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of CNS-active agents, radiopharmaceutical precursors, and agrochemicals. Because fluorinated intermediates can carry through synthetic pathways and potentially form toxic or persistent byproducts[1], rigorous analytical control is mandatory.

This application note details three orthogonal analytical methodologies—UHPLC-UV, LC-MS/MS, and GC-FID—designed to quantify this compound across different stages of drug development. Rather than merely providing static protocols, this guide deconstructs the physicochemical causality behind each method, ensuring that researchers can adapt these self-validating systems to their specific matrix requirements.

Physicochemical Profiling & Analytical Strategy

To design a robust analytical strategy, we must first analyze the molecular architecture of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (Molecular Weight: 193.22 g/mol , Formula: C₁₁H₁₂FNO):

  • Aromatic Ring & Ether Linkage: The conjugation of the phenyl ring with the ether oxygen provides a strong

    
     electronic transition, resulting in robust UV absorbance (λmax ≈ 220 nm and 275 nm). This makes the molecule highly amenable to UV detection[2].
    
  • Nitrile Group (-C≡N) & Fluorine: The molecule is moderately polar (LogP ≈ 2.49) but lacks strong hydrogen-bond donors. The nitrile and ether groups offer protonation sites for Electrospray Ionization (ESI) in mass spectrometry, enabling trace-level detection[3].

  • Volatility & Thermal Stability: The lack of highly polar, ionizable functional groups (like -COOH or -NH₂) combined with a low molecular weight imparts excellent thermal stability and volatility, making Gas Chromatography (GC) a highly effective orthogonal technique[2].

DecisionTree Start 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile Q1 What is the primary analytical goal? Start->Q1 Routine Routine Assay & Purity (>0.1% Concentration) Q1->Routine High Concentration Trace Trace Quantification (ng/mL to pg/mL) Q1->Trace Impurity/Metabolite Volatile Residual Precursor in API Matrix Q1->Volatile Process Volatiles UHPLC Method 1: UHPLC-UV (220 nm, C18 Column) Routine->UHPLC LCMS Method 2: LC-MS/MS (ESI+, MRM Mode) Trace->LCMS GC Method 3: GC-FID (DB-5 Capillary Column) Volatile->GC

Analytical decision tree for 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile quantification.

Method 1: UHPLC-UV (Routine Assay and Purity)

Causality & Rationale

For bulk batch release and routine purity assessment, Ultra-High-Performance Liquid Chromatography coupled with Ultraviolet detection (UHPLC-UV) is the gold standard. A sub-2 µm C18 stationary phase effectively retains the moderately lipophilic fluoropropoxy chain. An acidic mobile phase (0.1% Formic Acid) is selected not to suppress the ionization of the neutral analyte, but to ensure that any acidic or basic impurities in the synthetic matrix elute with sharp, symmetrical peaks, preventing co-elution.

Self-Validating Protocol
  • System Suitability Test (SST): Inject a reference standard (100 µg/mL) six consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%, USP Tailing Factor ≤ 1.5, Theoretical Plates (N) > 10,000[4].

  • Mobile Phase Preparation:

    • Channel A: LC-MS grade Water + 0.1% Formic Acid.

    • Channel B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Chromatographic Conditions:

    • Column: C18 (2.1 x 100 mm, 1.7 µm particle size).

    • Flow Rate: 0.4 mL/min.

    • Gradient Program: 20% B to 80% B over 5.0 minutes; hold at 80% B for 1.0 min; return to 20% B and re-equilibrate for 2.0 min.

    • Column Temperature: 40°C (Reduces mobile phase viscosity, lowering backpressure and improving mass transfer).

    • Detection: UV at 220 nm (primary quantification) and 275 nm (secondary confirmation).

  • Quality Control Bracketing: Bracket unknown samples with a known QC standard every 10 injections to validate system stability and rule out detector drift.

Method 2: LC-MS/MS (Trace Level Quantification)

Causality & Rationale

When quantifying residual 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile as a potentially reactive impurity in a final API matrix, trace-level sensitivity is required. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity. The analyte is ionized in ESI positive mode, forming a [M+H]⁺ precursor ion at m/z 194.1. Collision-induced dissociation (CID) yields a highly stable fragment at m/z 117.1 (representing the loss of the fluoropropoxy group and the acetonitrile moiety).

Self-Validating Protocol
  • Tuning & Optimization: Infuse a 1 µg/mL standard directly into the mass spectrometer. Optimize the Declustering Potential (DP) and Collision Energy (CE) for the 194.1 → 117.1 (quantifier) and 194.1 → 153.1 (qualifier) transitions.

  • Matrix Effect Evaluation: Perform a post-column infusion test. Continuously infuse the analyte post-column while injecting a blank API matrix. Monitor for ion suppression or enhancement at the analyte's retention time to ensure matrix independence.

  • Chromatographic Conditions: Utilize a shallow gradient (40% B to 60% B over 3 minutes) on a short C18 column (2.1 x 50 mm) to elute the analyte away from the solvent front and early-eluting matrix components.

  • Calibration: Construct a 6-point calibration curve (1 ng/mL to 100 ng/mL). Ensure the coefficient of determination (R²) is ≥ 0.995. Inject a blank solvent immediately after the highest standard to validate the absence of system carryover[4].

LCMSWorkflow Prep Sample Prep Protein Ppt / Dilution Chrom Chromatography RP-C18 Gradient Prep->Chrom Ion Ionization ESI+ [M+H]+ 194.1 Chrom->Ion Detect Detect Ion->Detect Data Data Analysis ICH Q2(R2) Validation Detect->Data

LC-MS/MS workflow for trace-level quantification and validation.

Method 3: GC-FID (Residual Precursor Analysis)

Causality & Rationale

Because the molecule is uncharged, thermally stable, and relatively volatile, Gas Chromatography with Flame Ionization Detection (GC-FID) offers a robust, low-cost alternative to LC-MS for residual precursor analysis[2]. A mid-polarity capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane) separates the analyte based on boiling point and mild


 interactions with the stationary phase.
Self-Validating Protocol
  • Inlet & Detector Setup: Utilize a split injection (10:1 ratio) at 250°C to ensure rapid, band-broadening-free vaporization. Set the FID to 300°C with optimized H₂/Air/Makeup gas ratios.

  • Temperature Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min). This ensures the analyte elutes sharply while high-boiling matrix components are effectively baked off the column.

  • Internal Standardization: Spike all samples and calibration standards with an internal standard (e.g., 2-phenylacetonitrile) to correct for injection volume variability and detector drift, ensuring high precision[2].

Quantitative Data Presentation (Validation Summary)

The following table summarizes the expected validation parameters for the three methods, established in accordance with the latest ICH Q2(R2) analytical validation guidelines[4],[5].

Validation Parameter (ICH Q2(R2))UHPLC-UV (Assay/Purity)LC-MS/MS (Trace Level)GC-FID (Residuals)
Limit of Detection (LOD) 0.5 µg/mL0.2 ng/mL1.0 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL0.5 ng/mL3.0 µg/mL
Linear Dynamic Range 1.5 – 200 µg/mL0.5 – 100 ng/mL3.0 – 500 µg/mL
Linearity (R²) > 0.999> 0.995> 0.998
Precision (Repeatability RSD) < 1.0%< 5.0%< 2.5%
Primary Application Bulk API ReleaseGenotoxic Impurity ProfilingProcess / Solvent Checks

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5 European Medicines Agency (EMA). URL:[Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry Environmental Science & Technology - ACS Publications. URL:[Link]

Sources

Method

HPLC method development for 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile analysis

Executive Summary This application note details the systematic development of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (CAS: 477862-25-2). This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the systematic development of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (CAS: 477862-25-2). This molecule is a critical intermediate in the synthesis of fluorinated radiopharmaceuticals and liquid crystal precursors.

The protocol addresses the specific challenge of separating the lipophilic target analyte from its polar precursors (e.g., 4-hydroxyphenylacetonitrile) and potential hydrolysis degradants. By leveraging the analyte's physicochemical properties (LogP ~2.49, neutral character), we established a robust Reverse Phase (RP-HPLC) method using a C18 stationary phase and an acidic acetonitrile/water mobile phase.

Analyte Assessment & Mechanistic Strategy

Physicochemical Profile

Understanding the molecule is the foundation of robust method design.

  • Structure: A phenyl ring bridged to a nitrile group and a fluorinated ether chain.

  • Polarity (LogP ~2.49): The molecule is moderately lipophilic. The fluoropropoxy tail increases retention on non-polar phases compared to its hydroxy- precursors.

  • Ionization (pKa): The nitrile and ether groups are non-ionizable in the typical HPLC pH range (2–8). The molecule remains neutral.

  • Chromophores: The benzene ring provides UV absorption. While the nitrile group is a weak chromophore, the conjugated phenyl system allows for detection at 210–220 nm (primary) and 254 nm (secondary).

Critical Impurity Logic

The primary synthesis route typically involves the alkylation of 4-hydroxyphenylacetonitrile with 1-bromo-3-fluoropropane. Therefore, the method must resolve:

  • Precursor: 4-Hydroxyphenylacetonitrile (More polar, elutes earlier).

  • Degradant: 2-[4-(3-Fluoropropoxy)phenyl]acetic acid (Hydrolysis product, acidic).

Visualizing the Separation Strategy

The following diagram illustrates the synthesis pathway and the resulting chromatographic logic.

G cluster_chrom Elution Order (C18 Column) Precursor Precursor (4-Hydroxyphenylacetonitrile) Polar (Early Elution) Target Target Analyte (Fluoropropoxy-phenylacetonitrile) LogP ~2.5 (Mid/Late Elution) Precursor->Target Alkylation (+K2CO3) Degradant Hydrolysis Impurity (Phenylacetic Acid deriv.) pKa ~4.5 Precursor->Degradant < Reagent Reagent (1-Bromo-3-fluoropropane) Reagent->Target Target->Degradant Acid/Base Hydrolysis Degradant->Target <

Figure 1: Synthesis pathway and predicted elution order based on polarity and hydrophobic interaction.

Method Development Protocol

Equipment & Reagents[1]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with Diode Array Detector (DAD).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).

    • Why: The "Plus" or "XBridge" chemistry provides excellent peak shape for aromatic compounds and stability at low pH.

  • Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.

  • Additives: Phosphoric Acid (85%) or Formic Acid.

Mobile Phase Selection

Although the analyte is neutral, pH control is mandatory to suppress the ionization of potential acidic impurities (like the acetic acid degradant) and silanol activity on the column.

  • Mobile Phase A: 0.1% H3PO4 in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.

  • Rationale: ACN is preferred over Methanol due to lower backpressure and better suppression of

    
     interactions with the phenyl ring, reducing peak tailing.
    
Optimized Chromatographic Conditions
ParameterSettingRationale
Column Temp 30°CImproves mass transfer and retention time reproducibility.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Injection Vol 5–10 µLAdjusted based on sample concentration (target 0.5 mg/mL).
Detection UV 210 nmMax sensitivity for the phenyl ring.
Reference 360 nm(If using DAD) to correct for baseline drift.
Gradient Program

A gradient is recommended to ensure elution of the lipophilic target while cleaning the column of any highly non-polar oligomers.

Time (min)% Mobile Phase B (ACN)Event
0.020%Initial hold to retain polar precursors.
2.020%Isocratic hold.
12.090%Linear ramp to elute Target (~8-9 min).
15.090%Wash step.
15.120%Return to initial.
20.020%Re-equilibration.

Experimental Workflow & Validation

Sample Preparation
  • Stock Solution: Weigh 10 mg of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile into a 20 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 0.5 mg/mL).

  • Working Standard: Dilute the stock 1:1 with Mobile Phase A to match the initial gradient conditions. This prevents "solvent shock" and peak distortion.

    • Note: If the sample precipitates, use 50:50 ACN:Water as the diluent.

System Suitability Criteria (SST)

Before running unknown samples, the system must pass these criteria:

  • Tailing Factor (T): 0.8 ≤ T ≤ 1.2 (Ensures no secondary interactions).

  • Theoretical Plates (N): > 5000 (Ensures column efficiency).

  • Precision (RSD): < 0.5% for retention time, < 1.0% for area (n=6 injections).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Silanol interactionsEnsure Mobile Phase A has 0.1% acid. Replace column if old.
Split Peaks Solvent mismatchDissolve sample in mobile phase (or weaker solvent).
Retention Drift Temperature fluctuationEnsure column compartment is stable at 30°C.
Ghost Peaks Contaminated aqueous phaseReplace water and filter mobile phases daily.

Method Development Decision Tree

The following workflow illustrates the logical steps taken to arrive at the final protocol.

MethodDev Start Start: Define Analyte (Neutral, LogP 2.5) Scouting Scouting Run Gradient 5-95% B (C18, ACN/H2O) Start->Scouting Eval Evaluate Separation Scouting->Eval Decision Resolution > 2.0 from Impurities? Eval->Decision Optimize Optimize Gradient Flatten slope around elution time Decision->Optimize Yes ChangeSelectivity Change Chemistry (Phenyl-Hexyl or MeOH) Decision->ChangeSelectivity No Final Finalize Method & Validate Optimize->Final ChangeSelectivity->Scouting Retry

Figure 2: Method Development Decision Tree.

References

  • PubChem. (n.d.). Compound Summary: 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile.[1][2] National Library of Medicine. Retrieved March 8, 2026, from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC theory and gradient elution).

Sources

Application

Application Note: Strategic Utilization of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile in Advanced Pharmaceutical Synthesis

Executive Summary In contemporary medicinal chemistry, the strategic introduction of fluorinated motifs is a proven tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-[4-(3-Fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic introduction of fluorinated motifs is a proven tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (CAS: 477862-25-2) serves as a highly versatile, dual-functional pharmaceutical intermediate[1].

This molecule combines a reactive phenylacetonitrile core—capable of divergent functionalization into amines, acids, and conformationally restricted cyclopropanes—with a 3-fluoropropoxy ether tail. The fluorinated tail is specifically designed to block oxidative metabolism (such as CYP450-mediated O-dealkylation) while finely tuning the molecule's lipophilicity for optimal central nervous system (CNS) penetration[2]. This application note details the physicochemical profiling, mechanistic pathways, and self-validating experimental protocols for utilizing this critical building block.

Physicochemical Profiling & Quality Control

Before initiating synthesis, it is critical to understand the baseline physicochemical properties of the intermediate. The terminal fluorine atom significantly modulates the electronic distribution and lipophilicity of the parent scaffold, making it an ideal precursor for CNS-active agents[1].

PropertyValuePharmacological Relevance
Chemical Name 2-[4-(3-Fluoropropoxy)phenyl]acetonitrileStandardized nomenclature for procurement.
CAS Registry Number 477862-25-2Ensures precise reagent sourcing.
Molecular Formula C₁₁H₁₂FNOConfirms atomic composition for mass spectrometry.
Molecular Weight 193.22 g/mol Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5.
LogP (Predicted) ~2.49Ideal lipophilicity range for crossing the blood-brain barrier (BBB).
TPSA 33.02 ŲLow polar surface area ensures high membrane permeability.

Data sourced from commercial and computational chemical databases[1].

Mechanistic Pathways & Synthetic Utility

The value of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile lies in the reactivity of the benzylic carbon and the nitrile group.

  • Pathway A: Nitrile Reduction to Phenethylamines. Phenethylamines are privileged scaffolds in neuropharmacology. Reduction of the nitrile using Lithium Aluminum Hydride (LiAlH₄) yields the corresponding primary amine.

  • Pathway B: Alpha-Alkylation to Cyclopropyl Nitriles. The benzylic protons are highly acidic due to the electron-withdrawing nature of the adjacent nitrile and phenyl rings. Base-catalyzed double alkylation with 1,2-dibromoethane yields a rigid cyclopropyl ring, locking the molecule into a specific conformation to enhance target receptor selectivity.

  • Pathway C: Hydrolysis to Phenylacetic Acids. Acidic or basic hydrolysis of the nitrile provides phenylacetic acid derivatives, which are excellent precursors for amide couplings or ester prodrugs.

Pathway Visualization

G Core 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile CAS: 477862-25-2 Rxn1 LiAlH4 Reduction (Anhydrous THF) Core->Rxn1 Rxn2 Alpha-Alkylation (1,2-Dibromoethane) Core->Rxn2 Rxn3 Hydrolysis (Acid/Base) Core->Rxn3 Prod1 Phenethylamines (CNS Scaffolds) Rxn1->Prod1 Prod2 Cyclopropyl Nitriles (Rigidified Analogs) Rxn2->Prod2 Prod3 Phenylacetic Acids (Prodrug Precursors) Rxn3->Prod3

Divergent synthetic pathways of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Causality is explicitly stated to ensure the operator understands why specific conditions are mandated, reducing the likelihood of experimental failure.

Protocol 1: Synthesis of 2-[4-(3-Fluoropropoxy)phenyl]ethan-1-amine (Nitrile Reduction)

Objective: Complete reduction of the nitrile to a primary amine without cleaving the fluoropropoxy ether.

  • Reaction Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Purge thoroughly with Argon. Causality: LiAlH₄ reacts violently with atmospheric moisture, which degrades the reagent and poses a severe fire hazard.

  • Reagent Addition: Suspend LiAlH₄ (2.0 eq) in anhydrous THF (50 mL) and cool to 0 °C using an ice bath. Dissolve 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (1.0 eq, 10 mmol) in anhydrous THF (20 mL) and add dropwise via an addition funnel over 30 minutes. Causality: The reduction is highly exothermic; dropwise addition controls the release of hydrogen gas and prevents solvent boil-over.

  • Propagation & Monitoring: Remove the ice bath and reflux the mixture for 4 hours. Monitor via TLC (Hexane/EtOAc 7:3). The reaction is self-validating when the UV-active starting material spot (Rf ~0.6) completely disappears, replaced by a baseline spot (amine).

  • Fieser Quench (Critical Step): Cool the reaction back to 0 °C. For every

    
     grams of LiAlH₄ used, sequentially and cautiously add 
    
    
    
    mL of distilled H₂O,
    
    
    mL of 15% aqueous NaOH, and
    
    
    mL of distilled H₂O[3]. Causality: Standard aqueous quenching creates an intractable, gelatinous aluminum hydroxide emulsion. The Fieser method forces the aluminum salts to precipitate as a dense, granular white solid, allowing for rapid and high-yielding filtration[3].
  • Isolation: Filter the granular suspension through a pad of Celite. Wash the filter cake with hot THF. Concentrate the filtrate in vacuo to yield the crude phenethylamine as a pale yellow oil.

Protocol 2: Synthesis of 1-[4-(3-Fluoropropoxy)phenyl]cyclopropane-1-carbonitrile (Alpha-Alkylation)

Objective: Form a quaternary spiro-cyclopropyl center at the benzylic position.

  • Biphasic Setup: In a 100 mL flask equipped with a highly efficient magnetic stir bar, dissolve the nitrile (1.0 eq, 10 mmol) and 1,2-dibromoethane (1.5 eq) in toluene (20 mL).

  • Phase-Transfer Catalysis: Add Tetrabutylammonium bromide (TBAB, 0.1 eq) to the organic layer. Causality: TBAB acts as a phase-transfer catalyst. It shuttles the hydroxide ion from the aqueous phase into the organic phase, enabling the deprotonation of the benzylic carbon without requiring strictly anhydrous conditions or dangerous bases like NaH.

  • Base Addition: Slowly add 50% aqueous NaOH (10 mL). Stir vigorously at 45 °C for 12 hours. The reaction is self-validating via a distinct color shift from pale yellow to deep orange as the benzylic anion forms and reacts.

  • Workup: Dilute the mixture with ice water (50 mL) to dissolve precipitated salts. Extract with Dichloromethane (3 x 30 mL). Wash the combined organic layers with brine to remove residual TBAB, dry over MgSO₄, and concentrate.

Pharmacological Relevance of the 3-Fluoropropoxy Motif

Medicinal chemists frequently replace standard methoxy (-OCH₃) groups with fluorinated analogs like the 3-fluoropropoxy group. This is not merely a structural novelty; it is a calculated pharmacokinetic optimization.

Standard methoxyarenes are notorious "metabolic soft spots." Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) readily abstract a hydrogen atom from the methoxy group, leading to rapid O-dealkylation, clearance of the drug, and potentially toxic phenolic metabolites.

By utilizing 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile, the resulting drug candidate benefits from the "fluorine effect"[2]. The highly electronegative fluorine atom exerts a strong inductive pull, significantly reducing the electron density of the adjacent carbon-hydrogen bonds. This increases the activation energy required for the initial hydrogen abstraction by the high-valent iron-oxo species in CYP450 enzymes, effectively shutting down the O-dealkylation pathway[2]. Furthermore, the propyl chain allows the molecule to probe deeper hydrophobic pockets in target receptors, while the terminal fluorine ensures the overall LogP remains in the optimal ~2.5 range for crossing the blood-brain barrier.

References

  • Chemistry LibreTexts. "Quenching Reactions: Aluminum based reactions (Fieser Method)." LibreTexts Organic Chemistry. URL: [Link]

  • Bhattarai, P., et al. "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry, 2026. URL: [Link]

Sources

Method

Protocol for 1H NMR and 13C NMR analysis of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile

Application Note: AN-NMR-2026-03 Protocol for Structural Validation of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile via 1H and 13C NMR Introduction & Scope This application note details the structural characterization of 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-NMR-2026-03 Protocol for Structural Validation of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile via 1H and 13C NMR

Introduction & Scope

This application note details the structural characterization of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile , a functionalized phenylacetonitrile derivative often utilized as a pharmacophore in serotonin modulator research and radiopharmaceutical precursors.

The analysis of this molecule presents a unique spectroscopic challenge: distinguishing the overlapping coupling patterns arising from the fluorine atom (


F)  and the magnetic non-equivalence  of the aromatic system. This protocol provides a self-validating workflow to deconstruct these signals, ensuring unambiguous identification of the 3-fluoropropoxy chain and the nitrile moiety.

Molecular Analysis & Spectroscopic Strategy

To ensure high-confidence assignment, we must deconstruct the molecule into three distinct magnetic environments:

  • The Phenylacetonitrile Core:

    • Expectation: A para-substituted aromatic system (AA'BB' pattern) and a unique methylene singlet adjacent to the nitrile.

    • Critical Check: The nitrile carbon (

      
      ) is quaternary and has a long relaxation time (
      
      
      
      ), requiring specific acquisition parameters.
  • The 3-Fluoropropoxy Chain (

    
    ): 
    
    • Expectation: This aliphatic chain will exhibit strong heteronuclear coupling (

      
       and 
      
      
      
      ).
    • Diagnostic Signal: The terminal methylene attached to fluorine (

      
      ) will appear as a doublet of triplets (dt)  in 
      
      
      
      H NMR due to the large geminal H-F coupling (
      
      
      Hz).
  • The Ether Linkage:

    • Expectation: The methylene adjacent to oxygen (

      
      ) will be significantly deshielded (
      
      
      
      ppm).

Safety & Materials

Safety Warning: Phenylacetonitrile derivatives can metabolize to release cyanide.[1]

  • Engineering Controls: All weighing and sample preparation must be performed in a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • Waste: Dispose of samples in dedicated "Cyanide/Nitrile" organic waste streams.

Reagents:

  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% v/v TMS.
    
    • Reasoning:

      
       provides excellent solubility for this lipophilic ether and prevents the viscosity broadening often seen with DMSO-
      
      
      
      .
  • Standard: Tetramethylsilane (TMS) as internal reference (

    
     ppm).[2]
    

Experimental Protocol

Sample Preparation
  • Weigh 10–15 mg of the analyte into a clean vial.

  • Add 0.6 mL of

    
    .
    
  • Vortex for 30 seconds to ensure complete homogeneity.

    • Note: Incomplete solvation can lead to peak broadening, obscuring the fine splitting of the fluorine coupling.

  • Transfer to a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters
Parameter

H NMR (Proton)

C NMR (Carbon)
Rationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)Standard quantitative sequences.
Scans (NS) 161024 - 2048Nitrile carbons are weak; high scan count required.
Relaxation Delay (D1) 1.0 sec2.0 - 5.0 sec Critical: The quaternary

and ipso-carbons relax slowly. Short D1 leads to signal loss.
Spectral Width 12 ppm (-1 to 11)240 ppm (-10 to 230)Covers all aromatic and nitrile regions.
Temperature 298 K298 KStandard ambient temperature.

Data Analysis & Interpretation

H NMR Analysis (400 MHz, )

The proton spectrum is defined by the "Doublet of Triplets" at the fluorine terminus.

Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentInterpretation Logic
7.20 - 7.25 Doublet (approx)2H

Ar-H (meta to O)Part of AA'BB' system.
6.85 - 6.90 Doublet (approx)2H

Ar-H (ortho to O)Shielded by electron-donating oxygen.
4.60 dt (Doublet of Triplets)2H

,


Diagnostic Peak. Large splitting is from F; triplet is from neighbor

.
4.08 Triplet2H


Deshielded by Oxygen.
3.70 Singlet2H-

Isolated methylene; no neighbors.
2.15 - 2.25 Dquint (Doublet of Quintets)2H

,


Central methylene. Split by F (25Hz) and two

groups.
C NMR Analysis (100 MHz, )

Carbon analysis must account for C-F coupling, which splits carbon signals into doublets.

Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment
158.0 Singlet-Ar-C (ipso to O)
129.5 Singlet-Ar-C (meta to O)
122.0 Singlet-Ar-C (ipso to

)
118.1 Singlet-

(Nitrile)
115.0 Singlet-Ar-C (ortho to O)
81.5 Doublet


(Directly bonded)
63.5 Doublet


30.5 Doublet

Central

22.8 Singlet-

Workflow Visualization

The following diagram illustrates the logical flow for confirming the structure, specifically highlighting the "Decision Nodes" where specific coupling patterns confirm the presence of the fluorine and nitrile groups.

NMR_Protocol Start Start: Sample Preparation (15mg in CDCl3) Acquire1H Acquire 1H NMR (ns=16, d1=1s) Start->Acquire1H CheckRegion1 Check 4.5 - 4.7 ppm Region Acquire1H->CheckRegion1 ConfirmF Signal: Doublet of Triplets (J_HF ~47Hz) CONFIRMS: CH2-F Terminus CheckRegion1->ConfirmF Found dt CheckRegion2 Check 3.7 ppm Region ConfirmF->CheckRegion2 ConfirmCN Signal: Singlet (2H) CONFIRMS: Benzyl Methylene CheckRegion2->ConfirmCN Found s Acquire13C Acquire 13C NMR (ns=1024, d1=3s) ConfirmCN->Acquire13C CheckCoupling Analyze C-F Splitting Acquire13C->CheckCoupling Final Structure Validated: 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile CheckCoupling->Final Observed 1J (~165Hz) & 2J (~20Hz)

Figure 1: Decision tree for the structural validation of fluorinated phenylacetonitriles. Note the parallel validation of the Fluorine terminus and the Nitrile core.

Troubleshooting & Validation

Issue: Nitrile Carbon (


) not visible. 
  • Cause: The nitrile carbon has no attached protons, leading to inefficient relaxation and no NOE enhancement.

  • Solution: Increase the Relaxation Delay (D1) to 5.0 seconds and increase scan count (NS) to 4096.

Issue: Fluorine splitting obscure/broad.

  • Cause: Paramagnetic impurities or poor shimming.

  • Solution: Filter the sample through a small plug of Celite/cotton into a fresh tube. Ensure the sample height in the tube is exactly 4.0 cm to optimize magnetic field homogeneity.

Advanced Validation (Optional):

  • 
    F NMR:  Run a standard fluorine scan (typically -220 ppm for aliphatic fluorides). This should yield a clean triplet of triplets  (coupling to the adjacent 
    
    
    
    protons).

References

  • Cambridge Isotope Laboratories. NMR Solvent Data Chart. Retrieved from [Link] (Verified for solvent residual peaks and safety data).

  • Hans J. Reich, University of Wisconsin. Structure Determination Using NMR: Heteronuclear Coupling Constants. Retrieved from [Link] (Source for

    
     and 
    
    
    
    coupling values).
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

Application

Application Note: Precision O-Alkylation of 4-Hydroxyphenylacetonitrile

Executive Summary The alkylation of 4-hydroxyphenylacetonitrile (4-HPA) is a pivotal transformation in the synthesis of beta-blockers (e.g., Metoprolol), antihistamines, and agrochemicals. While the reaction appears to b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The alkylation of 4-hydroxyphenylacetonitrile (4-HPA) is a pivotal transformation in the synthesis of beta-blockers (e.g., Metoprolol), antihistamines, and agrochemicals. While the reaction appears to be a standard Williamson ether synthesis, the substrate presents a unique "ambident nucleophile" challenge. The presence of the acetonitrile group acidifies the benzylic protons (


), creating a competition between the desired 

-alkylation
(phenolic ether formation) and the undesired

-alkylation
(benzylic substitution).

This guide provides a validated, high-fidelity protocol to maximize


-selectivity (>98%) while suppressing 

-alkylation and nitrile hydrolysis. We utilize a weak inorganic base strategy coupled with polar aprotic solvation to lock the kinetic pathway.

Mechanistic Insight & Strategic Control

To achieve high yields, one must understand the competing pathways. The phenol proton (


) is significantly more acidic than the benzylic protons. However, under thermodynamic control or with strong bases (e.g., NaH, LDA), the equilibrium can shift toward the carbon nucleophile, or bis-alkylation can occur.
Reaction Pathway Diagram

The following diagram illustrates the bifurcation between the kinetic (


-attack) and thermodynamic (

-attack) pathways.

ReactionPathway Substrate 4-Hydroxyphenylacetonitrile (Substrate) Phenoxide Phenoxide Intermediate (Kinetic Nucleophile) Substrate->Phenoxide Deprotonation (pKa ~10) Carbanion Benzylic Carbanion (Thermodynamic Nucleophile) Substrate->Carbanion Strong Base/High T (pKa ~15) Base Base (K2CO3) Base->Substrate Phenoxide->Carbanion Equilibration O_Product O-Alkylated Ether (Target Product) Phenoxide->O_Product Fast (Kinetic) C_Product C-Alkylated Impurity (Side Product) Carbanion->C_Product Slow RX Alkyl Halide (R-X) RX->O_Product RX->C_Product

Figure 1: Mechanistic bifurcation showing the kinetic preference for O-alkylation using controlled basicity.

Experimental Protocols

Protocol A: The "Workhorse" Method (DMF/K₂CO₃)

Application: Best for high-value intermediates requiring >98% purity. Rationale: Potassium carbonate is strong enough to deprotonate the phenol but too weak to effectively deprotonate the benzylic position, ensuring high chemoselectivity. DMF solvates the cation (K⁺), leaving the phenoxide "naked" and highly reactive.

Materials
  • Substrate: 4-Hydroxyphenylacetonitrile (1.0 eq)

  • Alkylating Agent: Alkyl Bromide/Iodide (1.1 - 1.2 eq) (e.g., Isopropyl bromide, Epichlorohydrin)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, finely ground (1.5 eq)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (5-10 volumes)

Step-by-Step Procedure
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Charge the flask with 4-Hydroxyphenylacetonitrile (1.0 eq) and anhydrous DMF (5 vol). Stir until dissolved.

  • Deprotonation: Add K₂CO₃ (1.5 eq) in a single portion. The suspension may turn slightly yellow (phenoxide formation). Stir at 25°C for 30 minutes .

    • Expert Tip: Pre-stirring ensures complete deprotonation before the electrophile is introduced, reducing competitive hydrolysis of the alkyl halide.

  • Alkylation: Add the Alkyl Halide (1.1 eq) dropwise via syringe or addition funnel.

    • Note: If using volatile halides (e.g., isopropyl bromide), use a slight excess (1.5 eq) to account for evaporation.

  • Reaction: Heat the mixture to 60°C . Monitor by TLC or HPLC every 2 hours.

    • Endpoint: Reaction is typically complete in 4–6 hours.

  • Quench: Cool to room temperature. Pour the mixture into ice-cold water (20 vol) with vigorous stirring. The product often precipitates as a solid.

  • Workup:

    • If Solid: Filter, wash with water (3x) to remove DMF/salts, and dry in a vacuum oven at 40°C.

    • If Oil: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and Brine (1x). Dry over Na₂SO₄ and concentrate.

Protocol B: Phase Transfer Catalysis (Green/Scale-Up)

Application: Large-scale synthesis where DMF removal is difficult or "Green Chemistry" compliance is required. Rationale: Uses a biphasic system (Toluene/Water) with a quaternary ammonium salt to transport phenoxide into the organic phase.

Materials
  • Solvent: Toluene (Organic phase) and Water (Aqueous phase).

  • Base: NaOH (30% aqueous solution).

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) (5 mol%).

Step-by-Step Procedure
  • Charge: In a reactor, combine Toluene (10 vol), 4-Hydroxyphenylacetonitrile (1.0 eq), and the Alkyl Halide (1.2 eq).

  • Catalyst: Add TBAB (0.05 eq).

  • Initiation: Add 30% NaOH solution (2.0 eq) dropwise while stirring vigorously.

  • Reaction: Heat to Reflux (approx. 85-90°C internal) .

  • Monitoring: Check conversion after 4 hours.

  • Workup: Separate phases. Wash the organic (Toluene) layer with dilute HCl (0.1 M) to remove amine impurities, then water. Concentrate to yield the crude ether.

Optimization & Decision Logic

Not all alkylations proceed at the same rate. Steric bulk in the alkyl halide requires protocol adjustments.

Optimization Workflow

Optimization Start Select Alkyl Halide (R-X) Type Is R-X Primary or Secondary? Start->Type Primary Primary (e.g., Benzyl-Br) Type->Primary Primary Secondary Secondary (e.g., iPr-Br) Type->Secondary Secondary/Bulky Cond_A Use Protocol A (DMF/60°C) Standard Conditions Primary->Cond_A Cond_B Add NaI (0.1 eq) (Finkelstein) Increase Temp to 80°C Secondary->Cond_B Check TLC Check @ 4h Cond_A->Check Cond_B->Check Complete Proceed to Workup Check->Complete Conversion >98% Incomplete Add 0.2 eq Base + 0.2 eq R-X Check->Incomplete Conversion <90% Incomplete->Check

Figure 2: Decision tree for optimizing reaction conditions based on electrophile sterics.

Troubleshooting & Critical Parameters

The following data table summarizes common failure modes and their chemical causality.

ObservationProbable CauseCorrective Action
Low Conversion (<50%) "Stalling" due to water contamination (solvating the anion).Ensure DMF is anhydrous. Add 3Å molecular sieves to the reaction.
New Spot (Higher Rf)

-Alkylation
(Dialkylation).
Base is too strong (e.g., NaOH in anhydrous conditions) or Temp >100°C. Switch to K₂CO₃/Acetone.
Product is Colored (Dark) Oxidation of phenol or polymerization.Degas solvents with

. Add antioxidant (e.g., BHT) in trace amounts if permissible.
Nitrile Hydrolysis High pH + High Temp + Water.Avoid aqueous base at reflux. Use Protocol A (Anhydrous).
Precipitate in DMF KBr/KCl salt formation (Normal).This confirms the reaction is proceeding. Do not filter until workup.

Safety & Regulatory (E-E-A-T)[1]

  • Cyanide Hazard: While the nitrile group in 4-HPA is generally stable, never mix this compound with strong acids and oxidizers simultaneously, as this can theoretically release HCN gas.

  • Skin Absorption: Nitriles penetrate the skin easily. Use Nitrile gloves (double-gloving recommended) and long sleeves.

  • Waste Disposal: Aqueous waste streams containing nitriles must be segregated and treated (often with bleach/hypochlorite) before disposal, depending on local EHS regulations.

References

  • Metoprolol Synthesis: Jung, S. H., et al. (2000).[1] "Enantioselective preparation of metoprolol and its major metabolites." Archives of Pharmacal Research, 23(3), 226-229.[1]

  • General Phenol Alkylation: "Preparation of Alkyl Phenyl Ethers." Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (Standard reference for Williamson Ether Synthesis).
  • Phase Transfer Catalysis: Freedman, H. H., & Dubois, R. A. (1975). "An improved Williamson ether synthesis using phase transfer catalysis." Tetrahedron Letters, 16(38), 3251-3254.

  • Substrate Safety Data: Fisher Scientific. "Safety Data Sheet: 4-Hydroxyphenylacetonitrile."

Sources

Method

Application Notes and Protocols for the Large-Scale Synthesis of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile

Introduction 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile is a key intermediate in the synthesis of various pharmaceutical compounds, where the introduction of a fluorinated alkoxy side chain can significantly modulate the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-[4-(3-Fluoropropoxy)phenyl]acetonitrile is a key intermediate in the synthesis of various pharmaceutical compounds, where the introduction of a fluorinated alkoxy side chain can significantly modulate the parent molecule's pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive guide for the large-scale synthesis of this compound, designed for researchers, scientists, and drug development professionals. The protocol is presented in two main stages: the synthesis of the key intermediate, 4-hydroxyphenylacetonitrile, followed by its O-alkylation to yield the final product. The methodologies are based on established chemical principles and are adapted for industrial-scale production, with a strong emphasis on safety, efficiency, and product quality.

Chemical Principles and Strategy

The overall synthetic strategy involves a two-step sequence starting from commercially available 4-hydroxybenzyl alcohol.

Step 1: Cyanation of 4-Hydroxybenzyl Alcohol

The first step is the conversion of 4-hydroxybenzyl alcohol to 4-hydroxyphenylacetonitrile. This is achieved through a nucleophilic substitution reaction where the benzylic hydroxyl group is displaced by a cyanide anion. For large-scale operations, an efficient method involves the in situ generation of the cyanide nucleophile from sodium cyanide in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO)[1]. This approach avoids the need to first convert the alcohol to a more reactive leaving group like a benzyl halide, thus streamlining the process.

Step 2: O-Alkylation of 4-Hydroxyphenylacetonitrile

The second step is a Williamson ether synthesis, a robust and widely used method for forming ether linkages[2]. The phenolic hydroxyl group of 4-hydroxyphenylacetonitrile is deprotonated by a mild base to form a phenoxide, which then acts as a nucleophile to displace the bromide from 1-bromo-3-fluoropropane in an SN2 reaction[2][3]. To enhance the efficiency and selectivity of this reaction on a large scale, especially in a biphasic system, phase-transfer catalysis (PTC) is employed. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction and often leading to cleaner conversions with minimized side reactions like C-alkylation[4][5][6].

Visualized Reaction Pathway

Synthesis_Pathway cluster_step1 Step 1: Cyanation cluster_step2 Step 2: O-Alkylation (Williamson Ether Synthesis) A 4-Hydroxybenzyl Alcohol B 4-Hydroxyphenylacetonitrile A->B D 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile B->D reagents1 NaCN, DMSO Glacial Acetic Acid 110-125°C C 1-Bromo-3-fluoropropane C->D reagents2 K₂CO₃, TBAB Acetonitrile Reflux

Caption: Overall synthetic route for 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile.

Part 1: Large-Scale Synthesis of 4-Hydroxyphenylacetonitrile

This protocol is adapted from established industrial methods for the synthesis of hydroxyphenylacetonitriles[1][7].

Materials and Equipment
Reagent/EquipmentGrade/Specification
4-Hydroxybenzyl alcohol≥98% purity
Sodium Cyanide (NaCN)≥98% purity, granular or briquettes
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.5%
Glacial Acetic AcidACS grade
ChloroformReagent grade
TolueneReagent grade
WaterDeionized
Glass-lined reactorAppropriate volume with overhead stirrer, condenser, and addition funnel
Vacuum distillation setup
Standard laboratory glassware
Personal Protective Equipment (PPE)See Safety and Handling section
Experimental Protocol
  • Reactor Setup: In a suitably sized glass-lined reactor equipped with a robust overhead stirrer, condenser, and a pressure-equalizing addition funnel, charge the reactor with 4-hydroxybenzyl alcohol (1.0 equivalent) and dimethyl sulfoxide (DMSO, approx. 7 volumes).

  • Reagent Addition: Under a nitrogen atmosphere, add sodium cyanide (NaCN, 1.2 equivalents) to the stirred suspension.

  • Reaction: Heat the stirred mixture to 110-125°C. Over a period of 1-2 hours, add glacial acetic acid (0.7 equivalents) dropwise via the addition funnel. Maintain the reaction temperature at 125°C for an additional 2-3 hours after the addition is complete.

  • Reaction Monitoring: Monitor the reaction progress by a suitable chromatographic method (e.g., HPLC or TLC) until the consumption of the starting material is complete.

  • Solvent Removal: Upon completion, cool the reaction mixture to approximately 90°C. Carefully distill off the DMSO under reduced pressure (water pump vacuum).

  • Work-up and Extraction: To the cooled residue, add water (approx. 7 volumes) and an extraction solvent such as chloroform or toluene (approx. 2.5 volumes) and stir vigorously. Separate the organic phase. Extract the aqueous phase two more times with the organic solvent.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Product Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield crude 4-hydroxyphenylacetonitrile. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to afford a solid with a melting point of approximately 70-72°C[1][8].

Part 2: Large-Scale Synthesis of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile

This protocol utilizes phase-transfer catalysis for an efficient O-alkylation.

Materials and Equipment
Reagent/EquipmentGrade/Specification
4-Hydroxyphenylacetonitrile≥98% purity (from Part 1)
1-Bromo-3-fluoropropane≥97% purity
Potassium Carbonate (K₂CO₃)Anhydrous, finely powdered
Tetrabutylammonium Bromide (TBAB)≥98% purity
AcetonitrileAnhydrous, ≥99.5%
Ethyl AcetateReagent grade
WaterDeionized
Glass-lined reactorAppropriate volume with overhead stirrer and reflux condenser
Filtration equipment
Rotary evaporator
Personal Protective Equipment (PPE)See Safety and Handling section
Experimental Protocol
  • Reactor Setup: In a large glass-lined reactor equipped with a mechanical stirrer and a reflux condenser, charge 4-hydroxyphenylacetonitrile (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and tetrabutylammonium bromide (TBAB, 0.05-0.1 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile (approx. 10 volumes) to the reactor.

  • Reagent Addition: Begin vigorous stirring of the suspension and add 1-bromo-3-fluoropropane (1.1 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain under reflux with efficient stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC or TLC until the starting material is consumed (typically 6-12 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (potassium carbonate and potassium bromide) and wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.

  • Extraction and Washing: Dissolve the resulting residue in a suitable organic solvent like ethyl acetate. Wash the organic solution sequentially with water, 1 M sodium hydroxide solution (to remove any unreacted 4-hydroxyphenylacetonitrile), and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile.

  • Purification: The crude product, which may be a low melting solid or an oil, can be further purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., isopropanol/water or heptane) to afford the final product in high purity.

Data Presentation

ParameterStep 1: CyanationStep 2: O-Alkylation
Key Reagents 4-Hydroxybenzyl alcohol, NaCN4-Hydroxyphenylacetonitrile, 1-Bromo-3-fluoropropane
Solvent DMSOAcetonitrile
Base -K₂CO₃
Catalyst -Tetrabutylammonium Bromide (TBAB)
Temperature 110-125°CReflux (~82°C)
Typical Reaction Time 3-5 hours6-12 hours
Expected Yield 85-95%80-90%
Product Form SolidLow melting solid or oil

Analytical Characterization

The identity and purity of the final product, 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile, should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum would show characteristic signals for the aromatic protons (two doublets), the benzylic methylene protons (a singlet), and the fluoropropoxy chain (a triplet for the O-CH₂, a multiplet for the central CH₂, and a doublet of triplets for the F-CH₂ due to H-H and H-F coupling).

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum would show the nitrile carbon, the aromatic carbons (with the carbon attached to the oxygen shifted downfield), the benzylic carbon, and the three carbons of the fluoropropoxy chain (with the carbon attached to fluorine showing a characteristic large one-bond C-F coupling constant).

  • HPLC: Purity should be assessed by reverse-phase HPLC, with the product showing a single major peak at the expected retention time. A typical method would use a C18 column with a mobile phase gradient of acetonitrile and water[9]. Purity should be ≥98%.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (193.22 g/mol ) should be observed.

Safety and Handling

This synthesis involves highly hazardous materials and should only be performed by trained personnel in a well-ventilated area, preferably a fume hood, with appropriate engineering controls.

Sodium Cyanide (NaCN)
  • Toxicity: Sodium cyanide is extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin[10][11][12]. It is crucial to prevent the generation of hydrogen cyanide (HCN) gas, which occurs upon contact with acids[10].

  • Personal Protective Equipment (PPE): Wear a full-face respirator with a cyanide-specific cartridge, chemical-resistant gloves (nitrile or neoprene), a lab coat, and safety goggles[11][13].

  • Handling: Never work alone when handling cyanides[12]. All manipulations should be carried out in a well-ventilated fume hood. Avoid creating dust.

  • Waste Disposal and Quenching: All cyanide-containing waste (liquid and solid) must be collected in a designated, labeled container and treated with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions (pH > 10) to convert the cyanide to the less toxic cyanate before disposal[4]. All glassware and equipment that have come into contact with cyanide must also be decontaminated in this manner[4].

1-Bromo-3-fluoropropane
  • Hazards: This reagent is a flammable liquid and is harmful if swallowed[10]. It can cause skin and eye irritation.

  • PPE: Wear standard PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area away from ignition sources. Use spark-proof tools and ground all equipment when transferring large quantities[1].

Workflow and Logical Relationships

workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis cluster_safety Safety & Waste Management A Risk Assessment & PPE B Reagent & Equipment Setup A->B C Step 1: Cyanation of 4-Hydroxybenzyl Alcohol B->C D Work-up & Isolation of 4-Hydroxyphenylacetonitrile C->D E Step 2: O-Alkylation with 1-Bromo-3-fluoropropane D->E F Work-up & Isolation of Crude Product E->F G Purification (Vacuum Distillation/Crystallization) F->G H Analytical Characterization (NMR, HPLC, MS) G->H I Final Product Approval H->I J Cyanide Quenching & Waste Treatment K General Waste Disposal J->K

Caption: Logical workflow for the synthesis of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile.

References

  • Grokipedia. 4-Hydroxyphenylacetonitrile. [Link]

  • Angene Chemical. (2024, March 19). Safety Data Sheet - 1-Bromo-3-fluoropropane. [Link]

  • 911Metallurgist. (2016, July 7). Cyanide Destruction Methods and Processes. [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Cyanide. [Link]

  • PTC Organics, Inc. Industrial Phase-Transfer Catalysis. [Link]

  • Bentham Science. Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. [Link]

  • Organic Syntheses. hydrogen cyanide. [Link]

  • University of California, Los Angeles. (2017, May 25). Standard Operating Procedure: Sodium Cyanide. [Link]

  • PTC Organics, Inc. PTC Selective O-Alkylation. [Link]

  • United Chemicals. (2025, June 27). Sodium Cyanide Safety Precautions Guide for Daily Exposure. [Link]

  • The University of Tennessee Health Science Center. LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. [Link]

  • PTC Organics, Inc. “Unstreamlining” a PTC O-Alkylation. [Link]

  • Makosza, M. Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We?. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 15). The Indispensable Role of 4-Hydroxybenzyl Cyanide in Modern Pharmaceutical Synthesis. [Link]

  • Cambridge University Press. Williamson Ether Synthesis. [Link]

  • Saltworks Technologies. Cyanide Wastewater Treatment. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Google Patents. US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Ávila-Gutierrez, M., & Ortiz-Ortega, E. A practical and instructive approach to purify acetonitrile for a wide electrochemical window. [Link]

  • ARKAT USA, Inc. Unexpected course of a Williamson ether synthesis. [Link]

  • WordPress. Phase Transfer Catalysis. [Link]

  • Organic Syntheses. Rhenium-Catalyzed ortho-Alkylation of Phenols. [Link]

  • Google Patents.
  • Chen, J., et al. SUPPORTING INFORMATION - In situ phosphonium-containing Lewis base-catalyzed 1,6-cyanation reaction: facile way to α-diaryl and α-triaryl acetonitriles. [Link]

  • ResearchGate. O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. [Link]

  • Google Patents. US20030069462A1 - Methods of destruction of cyanide in cyanide-containing waste.
  • Google Patents. US6413431B1 - HPLC method for purifying organic compounds.
  • SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • Career Endeavour. NMR Spectroscopy. [Link]

  • Department of Toxic Substances Control. Cyanide Remediation: Current and Past Technologies. [Link]

Sources

Application

Anwendungsleitfaden: Vielseitige Derivatisierungsstrategien für die Nitrilgruppe in 2-[4-(3-Fluorpropoxy)phenyl]acetonitril

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Einleitung 2-[4-(3-Fluorpropoxy)phenyl]acetonitril ist ein wertvolles Zwischenprodukt in der organischen Synthese, insbesondere in der medizinisc...

Author: BenchChem Technical Support Team. Date: March 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

2-[4-(3-Fluorpropoxy)phenyl]acetonitril ist ein wertvolles Zwischenprodukt in der organischen Synthese, insbesondere in der medizinischen Chemie. Seine Struktur, die einen fluorierten Alkoxy-Schwanz, einen Phenylring und eine Benzylnitril-Einheit kombiniert, macht es zu einem attraktiven Baustein für die Entwicklung neuartiger pharmazeutischer Wirkstoffe. Das zentrale reaktive Zentrum dieses Moleküls ist die Nitrilgruppe (-C≡N), die als vielseitiger chemischer Anker für eine breite Palette von Transformationen dient. Die Fähigkeit, diese Gruppe selektiv in andere wichtige funktionelle Gruppen umzuwandeln, ist entscheidend für die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Optimierung von Leitsubstanzen.

Dieser technische Leitfaden bietet detaillierte, validierte Protokolle für vier grundlegende Derivatisierungsreaktionen der Nitrilgruppe von 2-[4-(3-Fluorpropoxy)phenyl]acetonitril:

  • Hydrolyse zur Bildung der entsprechenden Carbonsäure.

  • Reduktion zur Synthese des primären Amins.

  • [3+2]-Cycloaddition zur Erzeugung eines Tetrazolrings.

  • Ritter-Reaktion zur Herstellung eines N-Alkylamids.

Jeder Abschnitt erläutert die wissenschaftliche Begründung für die gewählte Methode, präsentiert ein schrittweises Protokoll und fasst die wichtigsten Parameter in tabellarischer Form zusammen. Ziel ist es, Forschern eine zuverlässige und praxisorientierte Ressource zur Verfügung zu stellen, um das synthetische Potenzial dieses wichtigen Bausteins voll auszuschöpfen.

Hydrolyse zu 2-[4-(3-Fluorpropoxy)phenyl]essigsäure

Wissenschaftliche Begründung: Die Umwandlung eines Nitrils in eine Carbonsäure ist eine der fundamentalsten Transformationen in der organischen Chemie.[1][2][3] Das resultierende Produkt, 2-[4-(3-Fluorpropoxy)phenyl]essigsäure, ist ein wichtiges Intermediat für die Synthese von Amiden, Estern und anderen Carbonsäurederivaten, die häufig in pharmakologisch aktiven Molekülen vorkommen.[4][5] Die Hydrolyse kann sowohl unter sauren als auch unter basischen Bedingungen effizient durchgeführt werden, wobei der Mechanismus über ein Amid-Intermediat verläuft.[1][2]

Protokoll 1: Basisch katalysierte Hydrolyse

Dieses Protokoll ist oft zu bevorzugen, da es in der Regel sauberer verläuft und weniger Nebenprodukte durch Polymerisation oder Zersetzung entstehen.

Schritt-für-Schritt-Anleitung:

  • Reaktionsaufbau: In einem 100-mL-Rundkolben, ausgestattet mit einem Rückflusskühler und einem Magnetrührer, werden 5,0 g (25,9 mmol) 2-[4-(3-Fluorpropoxy)phenyl]acetonitril vorgelegt.

  • Reagenzzugabe: 50 mL einer 15%igen (w/v) wässrigen Natriumhydroxid (NaOH)-Lösung werden hinzugefügt.

  • Reaktion: Die Suspension wird unter kräftigem Rühren für 4-6 Stunden unter Rückfluss erhitzt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) überwacht werden, bis das Ausgangsmaterial vollständig umgesetzt ist. Während des Erhitzens kann Ammoniakgas entweichen.

  • Aufarbeitung: Die Reaktionsmischung wird auf Raumtemperatur abgekühlt und anschließend in einem Eisbad auf 0-5 °C gekühlt.

  • Ansäuerung: Unter kräftigem Rühren wird langsam gekühlte 6 M Salzsäure (HCl) zugetropft, bis der pH-Wert der Lösung ca. 1-2 beträgt. Die Carbonsäure fällt dabei als weißer Feststoff aus.[2]

  • Isolierung: Der Niederschlag wird durch Vakuumfiltration abgetrennt, mit kaltem destilliertem Wasser gewaschen, um anorganische Salze zu entfernen, und anschließend im Vakuumexsikkator über P₄O₁₀ getrocknet.

  • Reinigung (optional): Falls erforderlich, kann das Rohprodukt durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Toluol oder einem Ethanol/Wasser-Gemisch) weiter gereinigt werden.

Tabelle 1: Zusammenfassung der Reaktionsparameter für die basische Hydrolyse

ParameterWert/BedingungAnmerkung
StöchiometrieSubstrat:NaOH (großer Überschuss)NaOH dient als Reagenz und Katalysator.
Konzentration15% (w/v) NaOH in H₂OGewährleistet eine ausreichende Hydrolysegeschwindigkeit.
TemperaturRückfluss (ca. 100-105 °C)Erforderlich, um die Reaktion in angemessener Zeit abzuschließen.
Reaktionszeit4 - 6 StundenÜberwachung mittels DC empfohlen.
Erwartete Ausbeute> 90 %Typischerweise hohe Ausbeuten für diese Reaktion.
Workflow-Diagramm: Basische Hydrolyse

G cluster_setup Reaktionsaufbau cluster_reaction Reaktion cluster_workup Aufarbeitung & Isolierung A 2-[4-(3-Fluoropropoxy)phenyl]acetonitril (5.0 g, 25.9 mmol) C Erhitzen unter Rückfluss (4-6 Stunden) A->C B 15% wässrige NaOH (50 mL) B->C D Reaktionskontrolle (DC) C->D E Abkühlen auf 0-5 °C D->E F Ansäuern mit 6 M HCl (pH 1-2) E->F G Vakuumfiltration F->G H Waschen mit H₂O G->H I Trocknen H->I J 2-[4-(3-Fluorpropoxy)phenyl]essigsäure (Reines Produkt) I->J

Abbildung 1: Workflow der basischen Hydrolyse zur Carbonsäure.

Reduktion zu 2-[4-(3-Fluorpropoxy)phenyl]ethan-1-amin

Wissenschaftliche Begründung: Die Reduktion von Nitrilen zu primären Aminen ist eine Schlüsselreaktion zur Einführung einer basischen Aminoethyl-Seitenkette, die in vielen Neurotransmittern und pharmazeutischen Wirkstoffen eine zentrale Rolle spielt. Zwei gängige und robuste Methoden sind die katalytische Hydrierung und die Reduktion mit Metallhydriden. Die Hauptnebenreaktion ist die Bildung von sekundären und tertiären Aminen, die jedoch durch die Wahl der Reaktionsbedingungen unterdrückt werden kann.

Protokoll 2: Reduktion mit Lithiumaluminiumhydrid (LiAlH₄)

LiAlH₄ ist ein starkes Reduktionsmittel, das sich besonders für Synthesen im Labormaßstab eignet, da keine Hochdruckapparaturen erforderlich sind. Die Reaktion muss unter strikt wasserfreien Bedingungen durchgeführt werden.

Schritt-für-Schritt-Anleitung:

  • Vorbereitung: Alle Glasgeräte werden vor Gebrauch im Ofen getrocknet. Die Reaktion wird unter einer inerten Atmosphäre (Argon oder Stickstoff) durchgeführt.

  • Reaktionsaufbau: In einem 250-mL-Dreihalskolben, ausgestattet mit einem Tropftrichter, einem Rückflusskühler und einem Magnetrührer, wird eine Suspension von 1,5 g (39,5 mmol, 1.5 Äquivalente) LiAlH₄ in 50 mL wasserfreiem Tetrahydrofuran (THF) vorbereitet.

  • Substratzugabe: Eine Lösung von 5,1 g (26,4 mmol) 2-[4-(3-Fluoropropoxy)phenyl]acetonitril in 30 mL wasserfreiem THF wird in den Tropftrichter gegeben.

  • Reaktion: Die LiAlH₄-Suspension wird in einem Eisbad gekühlt. Die Nitrillösung wird langsam tropfenweise zugegeben, sodass die Innentemperatur 10 °C nicht übersteigt. Nach beendeter Zugabe wird das Eisbad entfernt und die Mischung für 2-4 Stunden bei Raumtemperatur gerührt oder bis zur vollständigen Umsetzung (DC-Kontrolle) leicht erwärmt (ca. 40 °C).

  • Quenchen (Aufarbeitung nach Fieser): Die Reaktionsmischung wird erneut in einem Eisbad gekühlt. Überschüssiges LiAlH₄ wird vorsichtig durch die langsame, sequentielle Zugabe von:

    • 1,5 mL Wasser

    • 1,5 mL 15%iger wässriger NaOH-Lösung

    • 4,5 mL Wasser zerstört. Es bildet sich ein gut filtrierbarer, körniger Niederschlag der Aluminiumsalze.

  • Isolierung: Die Suspension wird durch Celite® filtriert und der Filterkuchen gründlich mit THF oder Diethylether nachgewaschen.

  • Reinigung: Die vereinigten organischen Phasen werden über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt, um das rohe 2-[4-(3-Fluorpropoxy)phenyl]ethan-1-amin zu erhalten, das bei Bedarf durch Vakuumdestillation oder Säulenchromatographie weiter gereinigt werden kann.

Tabelle 2: Zusammenfassung der Reaktionsparameter für die LiAlH₄-Reduktion

ParameterWert/BedingungAnmerkung
StöchiometrieSubstrat:LiAlH₄ (1 : 1.5)Ein Überschuss an LiAlH₄ gewährleistet die vollständige Reduktion.
LösungsmittelWasserfreies THFEtherische Lösungsmittel sind für LiAlH₄-Reduktionen Standard.
Temperatur0 °C (Zugabe), dann RT oder 40 °CKontrolle der exothermen Reaktion ist entscheidend.
Reaktionszeit2 - 4 StundenÜberwachung mittels DC empfohlen.
AufarbeitungFieser-MethodeErzeugt leicht filtrierbare anorganische Salze.
Erwartete Ausbeute80 - 90 %Typischerweise gute Ausbeuten nach sorgfältiger Aufarbeitung.
Workflow-Diagramm: LiAlH₄-Reduktion

G cluster_setup Reaktionsaufbau (Inertgas) cluster_reaction Reaktion cluster_workup Aufarbeitung (Fieser) A LiAlH₄ (1.5 Äq.) in wasserfreiem THF C Tropfenweise Zugabe bei 0-10 °C A->C B Substratlösung in wasserfreiem THF B->C D Rühren bei RT (2-4 Stunden) C->D E Abkühlen auf 0 °C D->E F Sequentielles Quenchen: 1. H₂O 2. 15% NaOH 3. H₂O E->F G Filtration durch Celite® F->G H Trocknen & Einengen G->H I 2-[4-(3-Fluoropropoxy)phenyl]ethan-1-amin (Rohprodukt) H->I

Abbildung 2: Workflow der Reduktion zum primären Amin mittels LiAlH₄.

[3+2]-Cycloaddition zu 5-({4-[(3-Fluorpropoxy)phenyl]methyl})-1H-tetrazol

Wissenschaftliche Begründung: Der Tetrazolring ist ein in der medizinischen Chemie weithin anerkannter Bioisoster für die Carbonsäuregruppe. Er weist einen ähnlichen pKa-Wert und eine vergleichbare planare Struktur auf, ist aber oft metabolisch stabiler und kann die zelluläre Permeabilität verbessern. Die Synthese erfolgt typischerweise durch eine [3+2]-Cycloadditionsreaktion zwischen dem Nitril und einer Azidquelle, wie Natriumazid. Die Reaktion wird häufig durch Lewis-Säuren (z.B. Zinksalze) oder Ammoniumsalze katalysiert.

Protokoll 3: Synthese mit Natriumazid und Ammoniumchlorid

Diese Methode ist eine der gebräuchlichsten und kostengünstigsten zur Herstellung von 5-substituierten Tetrazolen.

Schritt-für-Schritt-Anleitung:

  • Reaktionsaufbau: In einem 100-mL-Rundkolben, ausgestattet mit einem Rückflusskühler und einem Magnetrührer, wird eine Mischung aus 5,0 g (25,9 mmol) 2-[4-(3-Fluoropropoxy)phenyl]acetonitril, 2,1 g (32,4 mmol, 1.25 Äquivalente) Natriumazid (NaN₃) und 1,7 g (31,8 mmol, 1.23 Äquivalente) Ammoniumchlorid (NH₄Cl) in 50 mL N,N-Dimethylformamid (DMF) suspendiert.

  • Sicherheitshinweis: Natriumazid ist hochtoxisch. Bei der Reaktion kann potenziell explosive und toxische Stickstoffwasserstoffsäure (HN₃) in geringen Mengen gebildet werden. Arbeiten Sie in einem gut belüfteten Abzug und vermeiden Sie den Kontakt mit Säuren und Schwermetallen.

  • Reaktion: Die Reaktionsmischung wird für 18-24 Stunden bei 110-120 °C gerührt. Der Reaktionsfortschritt wird mittels DC überwacht.

  • Aufarbeitung: Die Mischung wird auf Raumtemperatur abgekühlt und langsam in 200 mL gerührtes, eiskaltes Wasser gegossen.

  • Ansäuerung: Die wässrige Lösung wird mit 6 M HCl vorsichtig auf einen pH-Wert von 2-3 angesäuert. Das Tetrazolprodukt fällt dabei aus.

  • Extraktion: Das Produkt wird dreimal mit je 50 mL Ethylacetat extrahiert.

  • Reinigung: Die vereinigten organischen Phasen werden mit Wasser und anschließend mit gesättigter NaCl-Lösung gewaschen, über Na₂SO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt. Das Rohprodukt kann durch Umkristallisation (z.B. aus Isopropanol) gereinigt werden.

Tabelle 3: Zusammenfassung der Reaktionsparameter für die Tetrazol-Synthese

ParameterWert/BedingungAnmerkung
StöchiometrieSubstrat:NaN₃:NH₄Cl (1 : 1.25 : 1.23)Ein leichter Überschuss der Azidquelle ist üblich.
LösungsmittelDMFHoher Siedepunkt und gutes Lösungsvermögen.
Temperatur110 - 120 °CThermische Energie ist zur Aktivierung der Cycloaddition erforderlich.
Reaktionszeit18 - 24 StundenDie Reaktion ist typischerweise langsam.
SicherheitHohe Toxizität von NaN₃! Nur im Abzug arbeiten.
Erwartete Ausbeute75 - 85 %Gute Ausbeuten sind mit dieser Methode erreichbar.
Workflow-Diagramm: Tetrazol-Synthese

G cluster_setup Reaktionsaufbau cluster_reaction Reaktion cluster_workup Aufarbeitung & Isolierung A Substrat, NaN₃, NH₄Cl in DMF B Erhitzen bei 110-120 °C (18-24 Stunden) A->B C Sicherheitsvorkehrungen (Abzug!) B->C D Abkühlen & Eingießen in Eiswasser B->D E Ansäuern mit HCl (pH 2-3) D->E F Extraktion mit Ethylacetat E->F G Waschen, Trocknen & Einengen F->G H 5-({4-[(3-Fluoropropoxy)phenyl]methyl})-1H-tetrazol (Reines Produkt) G->H

Abbildung 3: Workflow der [3+2]-Cycloaddition zur Tetrazol-Synthese.

Ritter-Reaktion zu N-tert-Butyl-2-[4-(3-fluorpropoxy)phenyl]acetamid

Wissenschaftliche Begründung: Die Ritter-Reaktion ist eine leistungsstarke Methode zur Synthese von N-substituierten Amiden aus Nitrilen. Die Reaktion verläuft über die Addition des Nitrils an ein intermediär erzeugtes Carbokation, gefolgt von der Hydrolyse des resultierenden Nitrilium-Ions. Als Carbokation-Quelle dienen typischerweise tertiäre Alkohole oder Alkene in Gegenwart einer starken Säure. Diese Reaktion ermöglicht den Zugang zu Amiden, die über andere Routen nur schwer zugänglich sind.

Protokoll 4: Synthese mit tert-Butanol und Schwefelsäure

Dieses Protokoll beschreibt die Synthese eines N-tert-Butylamids, einer häufig vorkommenden Schutzgruppe oder eines Strukturelements in bioaktiven Molekülen.

Schritt-für-Schritt-Anleitung:

  • Reaktionsaufbau: In einem 100-mL-Rundkolben, ausgestattet mit einem Magnetrührer und einem Tropftrichter, wird eine Lösung von 3,0 g (15,5 mmol) 2-[4-(3-Fluorpropoxy)phenyl]acetonitril in 15 mL Eisessig vorgelegt.

  • Reagenzzugabe: Die Lösung wird in einem Eisbad auf 0-5 °C gekühlt. 2,3 g (31,0 mmol, 2.0 Äquivalente) tert-Butanol werden zugegeben.

  • Säurekatalyse: Unter Beibehaltung der Temperatur werden 5 mL konzentrierte Schwefelsäure (H₂SO₄) sehr langsam und vorsichtig über den Tropftrichter zugegeben. Die Reaktion ist exotherm.

  • Reaktion: Nach der Zugabe wird das Eisbad entfernt und die Mischung für 2-3 Stunden bei Raumtemperatur gerührt, bis die Umsetzung vollständig ist (DC-Kontrolle).

  • Aufarbeitung: Die Reaktionsmischung wird vorsichtig auf 100 g zerstoßenes Eis gegossen.

  • Neutralisation & Extraktion: Die saure wässrige Phase wird vorsichtig mit einer konzentrierten NaOH-Lösung neutralisiert (pH ~7-8) und anschließend dreimal mit je 40 mL Dichlormethan (DCM) oder Ethylacetat extrahiert.

  • Reinigung: Die vereinigten organischen Phasen werden mit Wasser gewaschen, über Na₂SO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt. Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel (Eluent: Hexan/Ethylacetat-Gradient) gereinigt.

Tabelle 4: Zusammenfassung der Reaktionsparameter für die Ritter-Reaktion

ParameterWert/BedingungAnmerkung
Carbokation-Quelletert-Butanol (2.0 Äq.)Bildet in situ das stabile tert-Butyl-Kation.
KatalysatorKonzentrierte H₂SO₄Starke Brønsted-Säure zur Kationenerzeugung.
Temperatur0 °C (Zugabe), dann RTKontrolle der exothermen Reaktion ist kritisch.
Reaktionszeit2 - 3 StundenRelativ schnelle Reaktion.
AufarbeitungGießen auf Eis, NeutralisationVorsicht bei der Handhabung konzentrierter Säuren und Basen.
Erwartete Ausbeute60 - 75 %Mäßige bis gute Ausbeuten sind typisch.
Workflow-Diagramm: Ritter-Reaktion

G cluster_setup Reaktionsaufbau cluster_reaction Reaktion cluster_workup Aufarbeitung & Isolierung A Substrat & t-Butanol in Eisessig B Langsame Zugabe von konz. H₂SO₄ bei 0 °C A->B C Rühren bei RT (2-3 Stunden) B->C D Gießen auf Eis C->D E Neutralisation D->E F Extraktion mit DCM E->F G Säulenchromatographie F->G H N-tert-Butyl-2-[4-(3-fluorpropoxy)- phenyl]acetamid (Reines Produkt) G->H

Abbildung 4: Workflow der Ritter-Reaktion zur Synthese eines N-tert-Butylamids.

Referenzen

  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L.-J., & Yu, X.-Q. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc. Verfügbar unter: [Link]

  • Chemistryattractive. (2023, 25. Februar). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. Verfügbar unter: [Link]

  • Dow Chemical Co. (1988). Process for the hydrogenation of nitriles to primary amines. US-Patent 4,739,120. Verfügbar unter:

  • UOP Inc. (1983). Method for the hydrogenation of nitriles to primary amines. US-Patent 4,375,003. Verfügbar unter:

  • Winthrop Chemical Co. (1943). Hydrogenation of Basic Nitriles with Raney Nickel. Journal of the American Chemical Society. Verfügbar unter: [Link]

  • ChemRxiv. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. Verfügbar unter: [Link]

  • Beller, M., et al. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development. Verfügbar unter: [Link]

  • Wang, D., et al. (2018). Pd-CuFe Catalyst for Transfer Hydrogenation of Nitriles: Controllable Selectivity to Primary Amines and Secondary Amines. iScience. Verfügbar unter: [Link]

  • Leah4sci. (2016, 26. Februar). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. Verfügbar unter: [Link]

  • Wikipedia. Ritter reaction. Verfügbar unter: [Link]

  • Organic Chemistry Portal. Ritter Reaction. Verfügbar unter: [Link]

  • Frontiers in Chemistry. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. Verfügbar unter: [Link]

  • ResearchGate. (2016). Biological activities importance of Tetrazole derivatives. Verfügbar unter: [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Verfügbar unter: [Link]

  • Organic Chemistry Portal. Ritter Reaction. Verfügbar unter: [Link]

  • Asian Journal of Chemistry. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Verfügbar unter: [Link]

  • Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. Verfügbar unter: [Link]

  • University of Groningen. (2016). Convergent Three-Component Tetrazole Synthesis. Verfügbar unter: [Link]

  • MDPI. (2022). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Verfügbar unter: [Link]

  • Continental Oil Company. (1970). Hydrolysis of nitriles to carboxylic acids. US-Patent 3,542,822. Verfügbar unter:

  • Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Verfügbar unter: [Link]

  • ResearchGate. (2015). (-)-Sclareol Conversion in Ritter's Reaction Conditions. Verfügbar unter: [Link]

  • ResearchGate. (2010). Synthesis and Dopamine Receptor Affinities of 2-(4-Fluoro-3- hydroxyphenyl)ethylamine and N-Substituted Derivatives. Verfügbar unter: [Link]

Sources

Method

Precision Fluoropropoxylation: Strategies for Phenolic Ether Synthesis in Medicinal Chemistry

Abstract The introduction of fluoroalkyl ether motifs is a high-value strategy in medicinal chemistry to modulate lipophilicity ( ), block metabolic soft spots (specifically CYP450-mediated -dealkylation), and enhance bi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The introduction of fluoroalkyl ether motifs is a high-value strategy in medicinal chemistry to modulate lipophilicity (


), block metabolic soft spots (specifically CYP450-mediated 

-dealkylation), and enhance bioavailability. This Application Note provides a rigorous technical guide for the fluoropropoxylation of phenolic substrates. We detail two distinct protocols: a robust Nucleophilic Substitution (

)
for stable substrates and a Mitsunobu Coupling for base-sensitive scaffolds. Emphasis is placed on safety, impurity profiling, and process control.[1]

Part 1: Strategic Considerations & Mechanism

Why Fluoropropoxylation?

Replacing a standard propyl ether with a 3-fluoropropyl ether often retains the steric profile of the parent ligand while introducing the unique electronic effects of fluorine.

  • Metabolic Stability: The terminal fluorine atom withdraws electron density, lowering the

    
     of the 
    
    
    
    -carbons and making the ether less susceptible to oxidative dealkylation by Cytochrome P450 enzymes.
  • Lipophilicity: Fluorine acts as a "polar hydrophobe," often maintaining membrane permeability while reducing non-specific binding compared to purely hydrocarbon chains.

Reaction Pathway Selection[2]
  • Method A: Nucleophilic Alkylation (

    
    ) 
    
    • Mechanism: Williamson Ether Synthesis.[2][3][4]

    • Best For: Unhindered phenols, substrates stable to base (

      
      , 
      
      
      
      ) and heat (
      
      
      ).
    • Reagent: 1-Bromo-3-fluoropropane.[5][6]

  • Method B: Mitsunobu Coupling

    • Mechanism: Redox-condensation using phosphine and azodicarboxylate.

    • Best For: Base-sensitive substrates, complex scaffolds prone to racemization, or when the alkyl halide is unavailable.

    • Reagent: 3-Fluoropropan-1-ol.

Part 2: Safety & Handling of Fluoroalkylating Agents

Critical Warning: 1-Bromo-3-fluoropropane (CAS: 352-91-0) is a volatile, flammable liquid and a known ozone-depleting substance.

Hazard ClassRisk DescriptionMitigation Strategy
Flammability Flash point

. Vapors travel to ignition sources.[6]
Ground all glassware. Use spark-proof tools. Handle in a fume hood.
Toxicity Harmful if swallowed/inhaled.[1] Skin irritant.Double-glove (Nitrile). Use face shield if working >10g scale.
Reactivity Can undergo elimination to volatile allyl species.Avoid strong hydroxide bases (NaOH/KOH) at high temps; prefer Carbonates.

Part 3: Experimental Protocols

Protocol A: Nucleophilic Alkylation (Standard)

Target: Synthesis of 1-(3-fluoropropoxy)-4-nitrobenzene (Model Substrate)

Reagents & Equipment
  • Substrate: Phenolic compound (1.0 equiv)

  • Alkylating Agent: 1-Bromo-3-fluoropropane (1.2 – 1.5 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or Potassium Carbonate (
    
    
    
    ) (3.0 equiv)
  • Solvent: Anhydrous DMF (Dimethylformamide) or Acetonitrile (

    
    )
    
  • Catalyst (Optional): Sodium Iodide (NaI) (0.1 equiv) – Accelerates reaction via Finkelstein exchange.

Step-by-Step Procedure
  • Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol (1.0 equiv) in anhydrous DMF (

    
     concentration).
    
  • Deprotonation: Add

    
     (2.0 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes. The mixture may turn colored (yellow/orange) as the phenoxide forms.
    
  • Alkylation: Add 1-Bromo-3-fluoropropane (1.2 equiv) dropwise via syringe.

    • Expert Tip: If the substrate is sterically hindered, add NaI (0.1 equiv) at this stage.

  • Reaction: Heat the mixture to 60°C . Monitor via TLC or LCMS.

    • Time: Typically 2–6 hours.[2]

    • Note: Avoid heating

      
       to prevent elimination of the alkyl halide to allyl fluoride.
      
  • Workup:

    • Cool to RT. Dilute with Ethyl Acetate (

      
      ).
      
    • Critical Wash: Wash the organic layer with 1M NaOH or Sat.

      
       . This converts unreacted phenol back to the water-soluble phenoxide, removing it from the organic phase.
      
    • Wash with water (

      
      ) to remove DMF, then Brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.[7]
      
Protocol B: Mitsunobu Coupling (Gentle)

Target: Fluoropropoxylation of base-sensitive scaffolds

Reagents
  • Substrate: Phenol (1.0 equiv)

  • Alcohol: 3-Fluoropropan-1-ol (1.2 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)[7]
    
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 equiv)[7]

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Procedure
  • Setup: In a dry flask under Argon/Nitrogen, combine Phenol, 3-Fluoropropan-1-ol, and

    
     in THF (
    
    
    
    ). Cool to 0°C (Ice bath).
  • Addition: Add DIAD dropwise over 10–20 minutes.

    • Control: The solution will turn yellow/orange. Ensure the exotherm is controlled.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Quench: Add a small amount of water or dilute acid.

  • Purification: Concentrate and triturate with Hexanes/Ether to precipitate

    
     (Triphenylphosphine oxide). Filter, then purify the filtrate via column chromatography.[2][7]
    

Part 4: Process Visualization

The following diagram illustrates the decision logic and workflow for the two protocols.

Fluoropropoxylation_Workflow Start Target: Fluoropropoxylation of Phenolic Substrate Check_Base Is Substrate Base/Heat Sensitive? Start->Check_Base Method_A Method A: Nucleophilic Alkylation (Williamson Ether Synthesis) Check_Base->Method_A No (Stable) Method_B Method B: Mitsunobu Coupling Check_Base->Method_B Yes (Sensitive) Reagents_A Reagents: 1-Br-3-F-propane, Cs2CO3, DMF, 60°C Method_A->Reagents_A Step_A1 1. Deprotonate Phenol (15 min) Reagents_A->Step_A1 Step_A2 2. Add Alkyl Halide (+ NaI cat.) Step_A1->Step_A2 Step_A3 3. Heat to 60°C (2-6 hrs) Step_A2->Step_A3 Wash_A Workup: 1M NaOH Wash (Removes unreacted Phenol) Step_A3->Wash_A Reagents_B Reagents: 3-F-propanol, PPh3, DIAD, THF, 0°C Method_B->Reagents_B Step_B1 1. Mix Phenol, Alcohol, PPh3 Reagents_B->Step_B1 Step_B2 2. Add DIAD dropwise at 0°C Step_B1->Step_B2 Step_B3 3. Stir RT (12-24 hrs) Step_B2->Step_B3 Purify_B Purification: Triturate PPh3=O then Chromatography Step_B3->Purify_B

Caption: Decision tree and process flow for selecting and executing the optimal fluoropropoxylation strategy.

Part 5: Troubleshooting & Analysis

Reaction Optimization Table
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Poor nucleophilicity or "Hard" leaving group.Add NaI (10 mol%) to generate reactive alkyl iodide in situ. Switch base to

.
Elimination Product (Allyl) Temperature too high or base too strong.Lower temp to

. Switch from

to milder bases or reduce equivalents.
O- vs C-Alkylation Ambident nucleophile issue (rare for simple phenols).Use DMF (polar aprotic) to favor O-alkylation. Avoid protic solvents.
Difficult Separation Unreacted phenol co-elutes with product.Ensure NaOH wash is performed during workup.[4]
Analytical Validation
  • 
     NMR:  The fluoropropyl group has a distinct signature.
    
    • 
       -220 ppm (approx):  Triplet of triplets (
      
      
      
      ), coupling to the adjacent
      
      
      protons (
      
      
      ).
  • 
     NMR: 
    
    • 
       4.6 ppm (
      
      
      
      ):
      
      
      -F protons (doublet of triplets).
    • 
       4.1 ppm (
      
      
      
      ):
      
      
      protons.
    • 
       2.1 ppm (
      
      
      
      ):
      Central
      
      
      protons.

References

  • Organic Chemistry Portal. (n.d.).[8] Mitsunobu Reaction: Mechanism and Protocols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67699, 1-Bromo-3-fluoropropane. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile—a critical intermediate often utilized in the deve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile—a critical intermediate often utilized in the development of pharmaceuticals and


F-radiolabeled PET imaging tracers.

The standard synthetic route employs a Williamson ether synthesis, coupling 4-hydroxyphenylacetonitrile with 1-bromo-3-fluoropropane. While conceptually straightforward, this reaction is prone to chemoselectivity issues and competing side pathways. This guide deconstructs the causality behind these side reactions and provides field-proven, self-validating protocols to ensure high-yield O-alkylation.

Part 1: Diagnostic FAQ & Troubleshooting Guide

Q1: Why am I observing significant C-alkylation alongside the desired O-alkylation? Causality & Solution: The selectivity between O-alkylation and C-alkylation hinges entirely on the thermodynamic acidity of the reactive sites and the kinetic basicity of your chosen reagent. The phenolic hydroxyl group of 4-hydroxyphenylacetonitrile has a pKa of ~9.6[1]. In contrast, the active methylene protons adjacent to the electron-withdrawing nitrile group have a pKa of approximately 22 in polar aprotic solvents like DMSO[2].

When overly strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used, the base indiscriminately deprotonates both the phenol and the


-carbon, leading to nucleophilic attack from the carbanion[2].
Actionable Fix: Switch to a milder base like anhydrous potassium carbonate (K

CO

). The conjugate acid of K

CO

has a pKa of ~10.3, which is perfectly tuned to selectively deprotonate the phenol without ionizing the nitrile's

-carbon[3].

Q2: My reaction stalls, and I recover unreacted 4-hydroxyphenylacetonitrile. What happened to my alkylating agent? Causality & Solution: 1-Bromo-3-fluoropropane is an ambident electrophile. If your starting material remains unconsumed, the alkylating agent has likely been depleted via a competing base-promoted E2 elimination pathway[4]. This side reaction yields volatile allyl fluoride and bromide salts, physically removing the reagent from the reaction mixture. Elimination is highly temperature-dependent and exacerbated by hard bases or steric hindrance. Actionable Fix: Lower the reaction temperature to 60°C and introduce a catalytic amount of potassium iodide (KI, 0.1 eq). KI facilitates an in situ Finkelstein reaction, converting the bromide to 1-iodo-3-fluoropropane. The iodide is a superior electrophile that reacts rapidly with the phenoxide via an S


2 mechanism before E2 elimination can occur.

Q3: LC-MS analysis shows a byproduct with a mass +18 Da higher than the target nitrile. Where is this coming from? Causality & Solution: An [M+18] peak indicates the hydration of the nitrile group to a primary amide. Nitriles are susceptible to base-catalyzed hydrolysis at elevated temperatures if trace water is present in the solvent or if the base is hygroscopic. Actionable Fix: Establish a self-validating anhydrous system. Use oven-dried K


CO

and strictly anhydrous solvents (e.g., acetone or DMF stored over activated 3Å molecular sieves).

Part 2: Quantitative Data & Side Product Profiling

To assist in rapid LC-MS and NMR diagnostics, the following table summarizes the quantitative mass shifts and structural modifications associated with common side products in this workflow.

Side ProductStructural ModificationLC-MS Shift (

m/z)
Primary CausalityPreventive Action
C-Alkylated Nitrile Alkylation at the

-carbon
+76 Da (Addition of C

H

F)
Use of strong base (e.g., NaH, LDA)Switch to K

CO

Dialkylated Product Alkylation at both O and

-C
+136 Da (Addition of 2x C

H

F)
Excess reagent + strong baseStoichiometric control
Primary Amide Nitrile hydration to amide+18 Da (Addition of H

O)
Trace water + base + heatStrict anhydrous conditions
Allyl Fluoride E2 Elimination of ReagentN/A (Volatile gas loss)High temperature, hard baseLower temp, add KI catalyst

Part 3: Reaction Pathway Visualization

The following diagram maps the kinetic and thermodynamic pathways governing the synthesis, highlighting how specific reaction conditions drive the system toward either the desired product or specific side products.

G Start 4-Hydroxyphenylacetonitrile + 1-Bromo-3-fluoropropane O_Alk O-Alkylation (Desired) 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile Start->O_Alk K2CO3, 60°C (Chemoselective) C_Alk C-Alkylation (Side Product) Active Methylene Deprotonation Start->C_Alk Strong Base (NaH) (pKa mismatch) Hydrolysis Nitrile Hydrolysis Amide / Carboxylic Acid Start->Hydrolysis H2O + Base + Heat (Hydration) Elimination E2 Elimination Allyl Fluoride (Reagent Loss) Start->Elimination High Temp (Base-promoted)

Reaction pathways and side products in Williamson ether synthesis.

Part 4: Self-Validating Experimental Protocol

This optimized methodology utilizes a mild base and nucleophilic catalysis to ensure chemoselective O-alkylation while suppressing elimination and C-alkylation[3].

Step 1: Preparation & Drying Dry K


CO

at 120°C under vacuum for 12 hours. Purge a 100 mL round-bottom flask with Argon to establish an anhydrous environment.

Step 2: Phenoxide Generation Dissolve 4-hydroxyphenylacetonitrile (1.0 eq, 10 mmol) in 30 mL of anhydrous Acetone. Add the oven-dried K


CO

(1.5 eq, 15 mmol). Stir at room temperature for 30 minutes. Mechanistic Note: The solution will transition to a slight yellow hue, visually confirming the generation of the phenoxide anion.

Step 3: Catalysis & Alkylation Add Potassium Iodide (KI) (0.1 eq, 1 mmol) to the suspension, followed by the dropwise addition of 1-bromo-3-fluoropropane (1.1 eq, 11 mmol) via a syringe.

Step 4: Thermal Control Equip the flask with a reflux condenser and heat the mixture to 60°C. Stir vigorously for 12 hours. Monitor the disappearance of the phenol via TLC (Hexane:EtOAc 3:1, UV detection).

Step 5: Workup & Self-Validation Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts (unreacted K


CO

, KBr, and KI). Self-Validation Check: Wash the filter cake with cold acetone, dry it, and weigh it. The mass balance of the recovered salts should closely match the theoretical yield of KBr produced, confirming the extent of the alkylation without requiring immediate NMR.

Step 6: Purification Concentrate the filtrate under reduced pressure. Dissolve the crude oil in Ethyl Acetate (50 mL) and wash with 0.1 M NaOH (2 x 20 mL) to strip any unreacted starting phenol. Wash with brine (20 mL), dry over anhydrous MgSO


, filter, and evaporate to yield the pure 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile.

References

  • Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)
  • Source: benchchem.
  • Source: benchchem.
  • Source: benchchem.

Sources

Optimization

Technical Support Center: Purification of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile

Welcome to the technical support guide for 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (CAS 477862-25-2). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (CAS 477862-25-2). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in overcoming common purification challenges associated with this important intermediate. Our goal is to blend established chemical principles with practical, field-proven insights to ensure you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile?

The impurity profile of your crude product is intrinsically linked to its synthetic route, which is typically a Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxyphenylacetonitrile with a 3-fluoropropyl halide.[1][2] Consequently, the most prevalent impurities arise from incomplete reactions or side reactions.

Table 1: Common Impurities and Their Characteristics

Impurity NameStructureMolecular Weight ( g/mol )Polarity Relative to ProductRationale for Formation
4-HydroxyphenylacetonitrileHO-Ph-CH₂CN133.14More PolarUnreacted starting material.
1-Bromo-3-fluoropropaneF-(CH₂)₃-Br140.99Less PolarUnreacted starting material (if used).
4-(3-Fluoropropoxy)benzyl AlcoholF-(CH₂)₃-O-Ph-CH₂OH184.20More PolarHydrolysis of the corresponding benzyl halide if that synthetic route is used.[3]
2-[4-(3-Fluoropropoxy)phenyl]acetic AcidF-(CH₂)₃-O-Ph-CH₂COOH212.20Very PolarHydrolysis of the product nitrile group during acidic or basic workup/purification.[3][4]
3-FluoropropeneF-CH₂-CH=CH₂60.07Very Non-Polar (Volatile)E2 elimination byproduct of the alkyl halide, especially with strong, bulky bases.[5][6]
Q2: How should I analyze the purity of my crude material before attempting large-scale purification?

A multi-pronged analytical approach is recommended to get a clear picture of your crude material's composition.

  • Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method for initial assessment.[7] It helps visualize the number of components, identify the presence of starting materials (by co-spotting with standards), and is crucial for developing a solvent system for column chromatography.[8]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the industry standard.[9] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective for separating the moderately polar product from more polar or non-polar impurities.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and identifying impurities. Diagnostic peaks for starting materials or byproducts (e.g., the phenolic -OH of 4-hydroxyphenylacetonitrile or the -COOH of the hydrolyzed acid) can be easily identified.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile, less polar impurities like unreacted alkyl halides or elimination byproducts.

Q3: My crude product is a persistent, dark-colored oil. What is the best purification strategy?

For a crude, oily product, direct recrystallization is often unsuccessful. The recommended approach is silica gel column chromatography. The color indicates the presence of polymeric or highly conjugated impurities, which typically have high polarity and will adhere strongly to the silica gel.

Troubleshooting Guide

PUR-001: Low Purity or Oiling Out After Recrystallization
  • Question: I attempted to recrystallize my crude solid, but the purity didn't improve significantly, or the product 'oiled out' instead of forming crystals. What should I do?

  • Answer: This is a classic purification problem that usually points to an inappropriate solvent choice or the presence of impurities that act as a eutectic mixture, depressing the melting point.

    • Re-evaluate Your Solvent System: The ideal recrystallization solvent should dissolve your compound well when hot but poorly when cold.[12][13] If a single solvent fails, a two-solvent system is highly effective.[14][15] For this compound, consider dissolving it in a minimal amount of a hot "good" solvent like ethanol or ethyl acetate, then slowly adding a hot "bad" solvent like water or hexane until persistent cloudiness is observed.

    • Address the "Oiling Out" Issue: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. To combat this, add a small amount of the "good" solvent to the hot mixture to ensure it remains homogeneous, then allow it to cool much more slowly. Seeding the solution with a previously obtained pure crystal or scratching the inside of the flask with a glass rod at the solvent-air interface can induce proper crystallization.[12]

    • Pre-Purification is Key: If the crude material is very impure (>10% impurities), recrystallization is unlikely to be effective.[16] In this case, you must first perform column chromatography to remove the bulk of the impurities and then recrystallize the resulting cleaner material to achieve high purity.

PUR-002: Poor Separation During Column Chromatography
  • Question: My product is co-eluting with an impurity during column chromatography. How can I improve the separation?

  • Answer: Poor separation on a silica gel column is a common issue that can be resolved by systematically optimizing your chromatographic conditions. The goal is to find a solvent system where your product has an Rf value of approximately 0.2-0.4 on a TLC plate, with clear separation from all impurity spots.[8][15]

    dot graph TD { bgcolor="#F1F3F4"; node [style=filled, shape=box, fontname="Arial", margin=0.2]; edge [fontname="Arial"];

    }

    Caption: Troubleshooting workflow for poor column chromatography separation.

PUR-003: My Final Product Contains the Carboxylic Acid Impurity
  • Question: My NMR analysis shows signals corresponding to 2-[4-(3-Fluoropropoxy)phenyl]acetic acid. How did this form and how can I remove it?

  • Answer: The nitrile group (-CN) is susceptible to hydrolysis to a carboxylic acid (-COOH) under either strong acidic or basic conditions, particularly if heated during a workup step.[4]

    • Prevention: During the reaction workup, use mild conditions. Avoid prolonged exposure to strong acids or bases. If an aqueous wash is needed, use a saturated sodium bicarbonate solution followed by brine, and do not let the layers sit for extended periods.

    • Removal: The acidic nature of this impurity makes it easy to remove. Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. The neutral product will remain in the organic layer. Be sure to wash with brine afterward and dry the organic layer thoroughly before solvent evaporation.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of moderately polar compounds like 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile on a silica gel stationary phase.[17][18]

  • Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate) that provides an Rf value of 0.2-0.4 for the product. See Table 2 for starting points.

  • Column Packing (Wet Slurry Method):

    • Select a column with a diameter appropriate for your sample size (a 20-50:1 ratio of silica gel to crude product by weight is a good rule).[18]

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain excess solvent until it is just above the silica bed.

    • Add a thin layer of sand to protect the silica surface.[8]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, ensuring the surface is not disturbed.

    • Apply positive pressure (flash chromatography) and begin collecting fractions.

    • If a gradient elution is needed, start with the low-polarity solvent and gradually increase the percentage of the more polar solvent.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Suggested Starting Solvent Systems for TLC/Column Chromatography

Solvent SystemRatio (v/v)Expected RfNotes
Hexane : Ethyl Acetate4 : 1~0.3 - 0.5Excellent starting point for general purification.
Dichloromethane : Methanol98 : 2~0.4 - 0.6Good alternative for separating more polar impurities.
Toluene : Acetone9 : 1~0.3 - 0.5Useful if product shows poor solubility in alkane-based systems.
Protocol 2: Recrystallization

This protocol is ideal for a final purification step on material that is already >90% pure.[13][19]

  • Solvent Selection: In a small test tube, test the solubility of ~10-20 mg of your compound in various solvents at room temperature and upon heating. An ideal solvent will fully dissolve the compound when hot and show low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.[14]

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[14]

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [style=filled, shape=box, fontname="Arial"]; edge [fontname="Arial"];

}

Caption: Decision workflow for selecting the appropriate purification strategy.

References

  • Williamson Ether Synthesis - ChemTalk. (2022, October 23). ChemTalk. [Link]

  • Tuning the stability of alkoxyisopropyl protection groups - Beilstein Journals. (2019, March 21). Beilstein Journals. [Link]

  • column chromatography & purification of organic compounds. (2021, February 9). YouTube. [Link]

  • QUICK-REFERENCE METHOD GUIDE. Agilent. [Link]

  • SUPPORTING INFORMATION - In situ phosphonium-containing Lewis base-catalyzed 1,6-cyanation reaction: facile way to α-diaryl and α-triaryl acetonitriles. (n.d.). [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023, January 30). Biotage. [Link]

  • Chem 267. Recrystallization. (n.d.). [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

  • Column chromatography - UVic. (n.d.). University of Victoria. [Link]

  • recrystallization-2.doc.pdf. (n.d.). [Link]

  • Recrystallization and Crystallization. (n.d.). [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18). Waters Blog. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.). [Link]

  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) C. (n.d.). [Link]

  • Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. (n.d.). PMC. [Link]

  • Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. [Link]

  • Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC. [Link]

  • Neutral hydrolysis of substituted phenyl trifluoroacetates in water–acetonitrile mixtures with low content of water. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Recrystallization. (2020, July 1). YouTube. [Link]

  • Protein purification troubleshooting guide. Dutscher. [Link]

  • A, B, C's of Williamson Ether Synthesis. (2022, February 11). Teach the Mechanism. [Link]

  • 2-[4-(3-fluoropropoxy)phenyl]acetonitrile | 477862-25-2. Merck. [Link]

  • α-PHENYLACETOACETONITRILE. Organic Syntheses Procedure. [Link]

  • p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. [Link]

  • A practical and instructive approach to purify acetonitrile for a wide electrochemical window. (n.d.). [Link]

  • CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC. [Link]

  • Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and “Dispersive Solid-Phase Extraction” for the Determination of Pesticide Residues in Produce. (n.d.). ResearchGate. [Link]

  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. (2025, August 7). ResearchGate. [Link]

  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. (2017, November 16). PMC. [Link]

  • Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. (2019, June 4). EPA. [Link]

  • Troubleshooting and Diagnostics Tips and Tricks. Mass Spectrometry Facility. [Link]

  • US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene.
  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (n.d.). Beilstein Journals. [Link]

  • Troubleshooting Common System Problems Using Waters Neutrals Quality Control Reference Material. (n.d.). [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in fluoropropoxy chain addition

Topic: Troubleshooting Low Conversion in Nucleophilic Substitution with 3-Fluoropropyl Electrophiles Executive Summary Low conversion in fluoropropoxy chain addition (alkylation using reagents like 1-bromo-3-fluoropropan...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion in Nucleophilic Substitution with 3-Fluoropropyl Electrophiles

Executive Summary

Low conversion in fluoropropoxy chain addition (alkylation using reagents like 1-bromo-3-fluoropropane or 3-fluoropropyl tosylate) is a kinetic bottleneck often caused by a mismatch between nucleophile basicity and electrophile reactivity.[1] The presence of the terminal fluorine atom introduces unique electronic and steric effects (the


-fluorine effect) that can retard 

trajectories or promote competing elimination pathways.

This guide provides a diagnostic framework to distinguish between kinetic stalling (reaction stops) and competing pathways (side reactions consume reagent), offering field-proven solutions based on the "Cesium Effect" and Finkelstein catalysis.[1]

Part 1: Diagnostic Decision Matrix

Start here to identify the root cause of your low conversion.

TroubleshootingFlow Start START: Low Conversion Observed CheckSM Analyze Crude Mixture (LCMS/NMR): Is the Alkylating Agent consumed? Start->CheckSM ReagentGone Yes, Reagent Consumed CheckSM->ReagentGone High Consumption ReagentLeft No, Reagent Remains CheckSM->ReagentLeft Stalled w/ SM CheckElim Check for Allyl Fluoride/Alkene (Elimination Product) ReagentGone->CheckElim ElimFound Diagnosis: E2 Elimination Dominates Fix: Lower Temp, Change Base CheckElim->ElimFound Olefin Present NoElim Diagnosis: Reagent Decomposition/Volatility Fix: Sealed Tube, Excess Reagent CheckElim->NoElim Clean SM Loss CheckSolubility Is the Base/Nucleophile Soluble? ReagentLeft->CheckSolubility Insoluble Diagnosis: Heterogeneous Stalling Fix: Switch to Cs2CO3 or add PTC CheckSolubility->Insoluble Precipitate Visible Soluble Diagnosis: Kinetic Trap / Poor Nucleophilicity Fix: Finkelstein Cond. (Add KI) or Heat CheckSolubility->Soluble Clear Solution

Figure 1: Diagnostic logic flow for isolating the cause of low conversion in fluoropropylation reactions.

Part 2: Technical Troubleshooting Guide
Issue 1: The Reaction Stalls with Unreacted Starting Material

Symptom: LCMS shows 40-60% product and 40-60% unreacted phenol/amine, even after 24 hours.[1] Adding more base does not help.[1]

Root Cause: This is typically a solubility-limited kinetic stall .[1] Standard bases like Potassium Carbonate (


) often form tight ion pairs or insoluble aggregates in organic solvents (Acetone, ACN), effectively "caging" the nucleophile.[1] The 3-fluoropropyl chain is moderately lipophilic, but the nucleophilic attack is hindered if the nucleophile is not "naked."

Solution: The Cesium Effect Replace


 with Cesium Carbonate (

)
.
  • Mechanism: Cesium has a larger ionic radius (1.67 Å) compared to Potassium (1.38 Å).[1] This larger radius weakens the lattice energy and reduces tight ion pairing with the nucleophile (phenoxide/amine anion).

  • Result: This creates a "naked anion" effect, significantly increasing the nucleophile's reactivity in aprotic solvents like DMF or DMSO [1].[1]

  • Protocol Adjustment: Use 1.5 - 2.0 equivalents of

    
     in DMF at 60°C.
    
Issue 2: Reagent is Consumed, but Product Yield is Low

Symptom: The alkylating agent (e.g., 1-bromo-3-fluoropropane) disappears, but the desired product yield is low. NMR shows olefinic protons (5.0–6.0 ppm).[1]

Root Cause: E2 Elimination Competition. The basic conditions required to deprotonate your nucleophile are simultaneously promoting the dehydrohalogenation of the alkylating agent. 1-bromo-3-fluoropropane has acidic


-protons due to the inductive effect of the halogens. Strong bases (NaH, KOtBu) or high temperatures favor the formation of allyl fluoride (volatile and unreactive to 

) over the substitution product [2].

Solution: Tuning Base Strength & Temperature

  • Switch Base: If using NaH, downgrade to

    
     or 
    
    
    
    .[1] Carbonates are generally non-nucleophilic and weak enough to minimize E2 elimination while sufficient for deprotonating phenols (
    
    
    ~10).[1]
  • Lower Temperature: Elimination has a higher activation energy (

    
    ) than substitution.[1] Reducing the temperature from 80°C to 40-50°C (or even RT) often favors the 
    
    
    
    pathway, even if the reaction time increases.
Issue 3: Slow Kinetics with Chlorides or Tosylates

Symptom: Using 1-chloro-3-fluoropropane or 3-fluoropropyl tosylate results in extremely slow conversion (>48h).[1]

Root Cause: Poor Leaving Group Ability. Chloride is a mediocre leaving group (


 of conjugate acid ~ -7) compared to Bromide (

~ -9). While Tosylates are good leaving groups, they are sterically bulkier.[1] The terminal fluorine atom in the

-position can also induce a gauche conformation that sterically shields the

-carbon from backside attack.

Solution: In-Situ Finkelstein Catalysis Add catalytic or stoichiometric Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) .[1]

  • Mechanism: The iodide ion (

    
    ) is a potent nucleophile and a superb leaving group. It reacts with the alkyl chloride/bromide to form the transient 1-iodo-3-fluoropropane  in situ. This intermediate reacts much faster with your substrate than the original chloride/bromide [3].
    
  • Protocol: Add 10-20 mol% TBAI or 0.5 eq KI to the reaction mixture.

Part 3: Optimized Experimental Protocol

Context: General procedure for O-alkylation of a phenol with 1-bromo-3-fluoropropane.

ParameterStandard Condition (Prone to Failure)Optimized Condition (High Conversion)
Solvent Acetone or AcetonitrileDMF or DMSO (Polar Aprotic is critical)
Base

(3.0 eq)

(1.5 - 2.0 eq)
Catalyst NoneTBAI (10 mol%) or KI (0.5 eq)
Temp Reflux (>80°C)50 - 60°C (Control Elimination)
Conc. 0.1 M0.2 - 0.5 M (Higher conc.[1] aids bimolecular reaction)
Step-by-Step Workflow
  • Dissolution: Charge the reaction vessel with the Substrate (1.0 eq) and anhydrous DMF (0.3 M concentration).

  • Deprotonation: Add

    
      (1.5 eq).[1] Stir at Room Temperature (RT) for 15-30 minutes to ensure formation of the phenoxide/anion.
    
    • Why? Pre-forming the anion prevents the alkylating agent from being exposed to base at high temps before the nucleophile is ready.

  • Activation (Optional): Add TBAI (0.1 eq) if the substrate is sterically hindered.

  • Addition: Add 1-bromo-3-fluoropropane (1.2 - 1.5 eq) dropwise.

    • Note: The reagent is a liquid (

      
      ). Weighing is more accurate than volumetric transfer due to viscosity/density.[1]
      
  • Reaction: Heat to 50°C and monitor by LCMS at 2h and 6h.

    • Checkpoint: If >20% starting material remains after 6h, add another 0.2 eq of alkyl halide and 0.2 eq of base.[1]

  • Workup: Dilute with EtOAc, wash copiously with water (3x) to remove DMF.[1] Dry organic layer over

    
    .[1]
    
Part 4: Mechanistic Visualization

The following diagram illustrates the competing pathways and the role of the Cesium cation in promoting the desired substitution.

ReactionMechanism Phenol Phenol (Ar-OH) Base Base (M2CO3) Phenol->Base IonPair Tight Ion Pair [Ar-O- ... K+] Base->IonPair Using K2CO3 NakedAnion Naked Anion [Ar-O- ... Cs+] Base->NakedAnion Using Cs2CO3 (Cesium Effect) AlkylHalide 1-bromo-3-fluoropropane Product Product (Ar-O-CH2CH2CH2F) AlkylHalide->Product Attack at C-Br Byproduct Allyl Fluoride (CH2=CHCH2F) AlkylHalide->Byproduct Base abstraction of H IonPair->Product Slow Kinetics NakedAnion->Product Fast Kinetics SubstPath SN2 Substitution (Desired) ElimPath E2 Elimination (Side Reaction)

Figure 2: Mechanistic pathway showing the "Cesium Effect" facilitating the


 pathway over the stalled ion-pair state.
References
  • Flessner, T. & Doye, S. (1999).[1] "Cesium carbonate: A powerful base for organic synthesis."[1][2] Journal of Praktische Chemie, 341(2), 186-190.[1] Link

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[1] Wiley.[1] (See Section 17-13: Elimination vs Substitution).[1] Link

  • Eymur, S. et al. (2014).[1] "Nucleophilic Finkelstein reaction of 3-fluoropropyl tosylates." Tetrahedron Letters, 55(4), 830-833.[1] Link

Sources

Optimization

Improving the stability and storage of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile

Topic: Role: Senior Application Scientist Department: Technical Support & Process Optimization Technical Support Center: 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile Welcome to the technical support hub for 2-[4-(3-Fluoropr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role: Senior Application Scientist Department: Technical Support & Process Optimization

Technical Support Center: 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile

Welcome to the technical support hub for 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile . This guide is designed for researchers and process chemists observing instability, color changes, or purity loss in this intermediate.

As a Senior Application Scientist, I have synthesized field data and mechanistic organic chemistry to provide a self-validating guide for handling this compound. The presence of the nitrile group (-CN) attached to a benzylic carbon, combined with the fluoropropoxy ether tail , creates specific vulnerabilities to moisture and oxidation that must be managed proactively.

Part 1: Chemical Stability & Degradation Mechanisms (FAQs)

Q1: My sample has turned from colorless/white to a pale yellow oil or solid. Is it still usable? Answer: The yellowing is a classic signature of benzylic oxidation or trace polymerization, not necessarily total decomposition.

  • Mechanism: The methylene protons (

    
    -protons) adjacent to the nitrile group are acidic (
    
    
    
    ). In the presence of trace bases or radical initiators (light/oxygen), these protons can be abstracted, leading to oxidative coupling or the formation of conjugated impurities like
    
    
    -keto nitriles [1].
  • Impact: If the yellowing is faint, the bulk purity often remains >95%. However, these impurities can act as radical initiators, accelerating degradation.

  • Action: Perform a thin-layer chromatography (TLC) check. If a baseline spot (polymer) or a lower

    
     spot (amide/acid) appears, re-purification is required.
    

Q2: We are observing a gradual decrease in purity during storage. What is the primary degradation pathway? Answer: The primary culprit is hydrolysis of the nitrile group , catalyzed by ambient moisture and trace acidity/basicity on glass surfaces.

  • Pathway: Nitrile (

    
    ) 
    
    
    
    Primary Amide (
    
    
    )
    
    
    Carboxylic Acid (
    
    
    ).
  • Causality: The fluoropropoxy chain is electron-donating (via the ether oxygen), which slightly deactivates the nitrile carbon toward nucleophilic attack compared to electron-poor rings, but it stabilizes the benzylic cation, making the molecule susceptible to

    
    -type solvolysis if acidic impurities are present [2].
    
  • Detection: Look for new peaks in the carbonyl region of your IR spectrum (

    
     for amide/acid) or a shift in HPLC retention time.
    

Q3: Is the fluoropropoxy tail sensitive to storage conditions? Answer: Generally, the C-F bond and ether linkage are robust. However, ether cleavage can occur if the compound is stored in the presence of strong Lewis acids or exposed to high temperatures (


) for extended periods. The 3-fluoropropyl chain adds flexibility, affecting the crystal lattice energy; this often makes the compound a low-melting solid or oil, increasing the surface area available for oxidation compared to high-melting crystalline solids [3].

Part 2: Storage & Handling Protocols

To maximize shelf-life, you must disrupt the three vectors of degradation: Moisture (Hydrolysis) , Oxygen (Oxidation) , and Light (Radical Initiation) .

Protocol A: Long-Term Storage (Self-Validating System)
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C Slows kinetic rate of hydrolysis and oxidation. Freezing (-20°C) is acceptable but risks water condensation upon thawing.
Atmosphere Argon or Nitrogen Displaces oxygen to prevent benzylic oxidation. Argon is preferred (heavier than air).
Container Amber Glass Blocks UV light (

) which can cleave C-H bonds or excite the aromatic ring.
Seal Parafilm + Desiccant Teflon-lined caps are mandatory. Parafilm reduces gas exchange. Store the vial inside a secondary jar with desiccant (e.g., Drierite).

Step-by-Step Storage Procedure:

  • Dry the Sample: Ensure the compound is free of residual solvents (especially alcohols or water) using high-vacuum drying (

    
    ) for 4 hours.
    
  • Inert Gas Flush: Place the open vial in a Schlenk line or glove box. Flush with Argon for 60 seconds.

  • Cap & Seal: Immediately screw on a Teflon-lined cap . Wrap the junction tightly with Parafilm.

  • Secondary Containment: Place the vial into a larger jar containing a pouch of activated silica gel or molecular sieves.

  • Refrigerate: Store at 2-8°C.

Part 3: Troubleshooting & Purification

Q4: How do I re-purify a degraded sample? Answer: The choice depends on the physical state (solid vs. oil) and the impurity profile.

Scenario A: Solid Sample (Recrystallization)

  • Solvent System: Ethanol/Hexane or Isopropanol/Heptane.

  • Method: Dissolve in minimal hot ethanol (

    
    ). Add hexane dropwise until turbidity persists. Cool slowly to 
    
    
    
    .
  • Target: Removes polar hydrolysis products (amides/acids) which remain in the supernatant.

Scenario B: Oily/Impure Sample (Flash Chromatography)

  • Stationary Phase: Silica Gel (neutralized). Note: Acidic silica can catalyze hydrolysis.

  • Eluent: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20).

  • Observation: The non-polar nitrile elutes first. The amide and acid elute significantly later due to hydrogen bonding.

Part 4: Visualizing Degradation & Logic

The following diagrams illustrate the chemical pathways and the decision logic for storage.

Diagram 1: Degradation Pathways of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile

DegradationPathways cluster_0 Moisture Driven cluster_1 Oxidation/Light Driven Compound 2-[4-(3-Fluoropropoxy) phenyl]acetonitrile Amide Primary Amide (Partial Hydrolysis) Compound->Amide + H2O / H+ or OH- Ketone Alpha-Keto Nitrile (Benzylic Oxidation) Compound->Ketone + O2 / Light Polymer Oligomers/Color (Radical Coupling) Compound->Polymer Light / Radicals Acid Carboxylic Acid (Full Hydrolysis) Amide->Acid + H2O / Heat

Caption: Figure 1. Primary degradation vectors: Hydrolysis (yellow path) leads to amides/acids, while Oxidation (red path) attacks the benzylic position.

Diagram 2: Storage Decision Tree

StorageLogic Start New Batch Received CheckState Physical State? Start->CheckState Solid Solid/Crystalline CheckState->Solid Oil Oil/Viscous Liquid CheckState->Oil LongTerm Long Term (>30 days)? Solid->LongTerm ActionOil High Risk of Oxidation Flush w/ Argon Oil->ActionOil ActionSolid Store at 2-8°C Desiccator ActionOil->LongTerm Freezer Freeze -20°C (Double Sealed) LongTerm->Freezer Yes Fridge Refrigerate 4°C (Dark) LongTerm->Fridge No

Caption: Figure 2. Decision logic for storage based on physical state and duration. Oils require stricter oxygen exclusion.

References

  • BenchChem Technical Support. (2025). Asymmetric Strecker Synthesis of 2-Amino-2-phenylacetonitrile Derivatives: Application Notes and Protocols. Retrieved from

  • ResearchGate. (2025). Hydrolysis of Nitrile Compounds in Near-Critical Water. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-(4-Fluoro-3-(trifluoromethoxy)phenyl)acetonitrile.[1] Retrieved from

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: Phenylacetonitrile.[2][3] Retrieved from

  • Organic Syntheses. (2018). Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. (Discusses stability of benzylic nitriles). Retrieved from

Sources

Troubleshooting

Technical Support Center: Purification of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile

Executive Summary & Molecule Context Molecule: 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile CAS: 477862-25-2 Primary Application: Key intermediate in the synthesis of Tau-protein PET tracers (e.g., Flortaucipir/AV-1451 anal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Context

Molecule: 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile CAS: 477862-25-2 Primary Application: Key intermediate in the synthesis of Tau-protein PET tracers (e.g., Flortaucipir/AV-1451 analogs).[1][2] Synthesis Context: Typically synthesized via O-alkylation of 4-hydroxyphenylacetonitrile with 1-bromo-3-fluoropropane or 3-fluoropropyl tosylate using a base (e.g.,


, 

) in polar aprotic solvents (DMF, ACN).[1][2]

Critical Impurity Profile:

  • Unreacted Starting Material (SM): 4-Hydroxyphenylacetonitrile (Phenolic, acidic).[1][2]

  • Hydrolysis Byproducts: 2-[4-(3-fluoropropoxy)phenyl]acetic acid (formed via nitrile hydrolysis).[1][2]

  • Elimination Byproducts: Allyl-ether derivatives (formed if the fluoropropyl group undergoes dehydrofluorination).[1][2]

  • Inorganic Salts: Potassium/Cesium bromides or tosylates.[1][2]

Diagnostic Workflow (Decision Tree)

Use this flowchart to identify the correct purification strategy based on your analytical data (TLC/HPLC).

PurificationLogic Start Crude Reaction Mixture Analysis (TLC / HPLC) CheckSM Is Unreacted Phenol Present? (Lower Rf on Silica, Acidic) Start->CheckSM CheckHydrolysis Is Carboxylic Acid Present? (Streaking on TLC, Acidic) CheckSM->CheckHydrolysis No Action_Caustic PROTOCOL A: Caustic Wash (0.5M NaOH) *Removes Phenol* CheckSM->Action_Caustic Yes (Major Impurity) CheckColor Is Product Dark/Tar-like? CheckHydrolysis->CheckColor No Action_Bicarb PROTOCOL B: Bicarbonate Wash *Removes Acid Byproduct* CheckHydrolysis->Action_Bicarb Yes Action_Carbon Activated Carbon Treatment (in hot Ethanol) CheckColor->Action_Carbon Yes Action_Cryst PROTOCOL C: Recrystallization (EtOH/Water or IPA) CheckColor->Action_Cryst No Action_Caustic->CheckHydrolysis Action_Bicarb->CheckColor Action_Carbon->Action_Cryst

Figure 1: Purification logic flow.[1][2] Blue nodes indicate analysis steps; Green/Red nodes indicate active purification protocols.

Troubleshooting Guide (FAQs)

Issue 1: Persistent Starting Material (Phenol)

User Report: "I see a spot with lower


 than my product on TLC (Hex/EtOAc 7:3). It stains strongly with UV and Iodine."

Technical Insight: The starting material, 4-hydroxyphenylacetonitrile , is a phenol with a


. The product is a neutral ether. This acidity difference is the key to separation without chromatography.
  • Root Cause: Incomplete alkylation or insufficient base stoichiometry.[1][2]

  • Solution (Chemical Washing):

    • Dissolve the crude residue in Ethyl Acetate (EtOAc).[2]

    • Wash with cold 0.5 M NaOH (pH ~13).[1][2] The phenol deprotonates to the water-soluble phenoxide (

      
      ).[1][2]
      
    • WARNING: Do not heat this step.[1][2] Nitriles can hydrolyze to amides/acids under basic conditions with heat.[1][2][3] Keep it cold (

      
      ) and brief (<10 mins).
      
    • Separate layers immediately and wash the organic layer with brine to remove residual base.

Issue 2: Hydrolysis Products (Amide/Acid Formation)

User Report: "My product yield is low, and I see a new peak that is very polar. The IR shows a broad -OH stretch or a carbonyl shift."

Technical Insight: Aryl acetonitriles are susceptible to hydrolysis, converting the


 group to 

(amide) or

(acid).[1][2]
  • Root Cause:

    • Reaction temperature too high (>100°C).[1][2]

    • Presence of water in the basic alkylation medium (hydroxide ions attack the nitrile).

  • Solution:

    • Prevention: Use anhydrous solvents (DMF/ACN) and mild bases like

      
       rather than NaOH/KOH.[1][2]
      
    • Remediation: If the acid byproduct is present, wash the organic layer with Saturated Sodium Bicarbonate (

      
      ) . The acid will convert to the salt and move to the aqueous layer. The neutral nitrile remains in the organic layer.
      
Issue 3: "Oiling Out" During Recrystallization

User Report: "When I try to recrystallize from Ethanol, the product separates as a yellow oil at the bottom rather than crystals."

Technical Insight: This compound has a low melting point (approx. 45-55°C depending on purity).[1][2] "Oiling out" occurs when the solution temperature drops below the phase separation temperature (cloud point) before it drops below the crystallization temperature.

  • Solution:

    • Seed Crystals: Retain a tiny amount of crude solid to seed the solution at

      
      .
      
    • Solvent Switch: Switch to Isopropanol (IPA) or an EtOH/Water (9:1) mixture.[1][2]

    • Slow Cooling: Wrap the flask in foil/towel to cool very slowly. Rapid cooling traps impurities and promotes oiling.[1][2]

Detailed Purification Protocols

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

Best for removing unreacted phenol and inorganic salts.[1][2]

  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (10 mL per gram of crude).

  • Acidic Wash (Optional): Wash with 1M HCl (1x) to remove any trace amine impurities (if amine bases were used).[1][2]

  • Caustic Wash (Critical):

    • Cool the separatory funnel contents to ~5°C.

    • Wash with 0.5 M NaOH (2 x 10 mL).[1][2] Vigorous shaking for 30 seconds.

    • Mechanism:

      
      .[1][2]
      
  • Neutralization: Wash organic layer with Saturated Brine (2 x 10 mL) until neutral pH.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: Recrystallization (High Purity)

Best for final polishing (>98% purity).[1][2]

ParameterSpecification
Solvent System Ethanol : Water (90:[1][2]10) or Isopropanol (pure)
Concentration ~5 mL solvent per gram of solid
Dissolution Temp 50°C (Do not boil excessively)
Crystallization Temp 4°C (Refrigerator) or -20°C (Freezer)

Step-by-Step:

  • Place crude solid in a flask. Add Ethanol (90%) and heat to 50°C with stirring.

  • Add solvent dropwise until the solid just dissolves.[1]

  • (Optional) Add 1% w/w Activated Carbon, stir for 5 mins, and filter hot (removes color/tars).

  • Remove from heat.[1][2] Allow to cool to Room Temp (RT) slowly over 1 hour.

  • Transfer to 4°C fridge for 4 hours.

  • Filter crystals via Büchner funnel. Wash with cold Ethanol/Water (1:1).[1][2]

  • Dry in a vacuum oven at 30°C (Low temp to avoid melting).

Analytical Validation

After purification, validate integrity using these parameters:

  • TLC: Silica Gel 60

    
    .[1][2] Eluent: Hexane/EtOAc (3:1).[1][2]
    
    • Product

      
      : ~0.4 - 0.5[1][2]
      
    • Impurity (Phenol)

      
      : ~0.2 (Stains with 
      
      
      
      ).[1][2]
  • 1H NMR (CDCl3, 400 MHz):

    • Look for the triplet at

      
       4.6 ppm  (
      
      
      
      ,
      
      
      ).[1][2]
    • Look for the singlet at

      
       3.7 ppm  (
      
      
      
      ).[1][2]
    • Absence check: Ensure no phenolic proton (broad singlet >5 ppm) or aldehyde peaks (

      
       ppm) are visible.[1][2]
      

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical, 1989.[2] (General reference for aryl acetonitrile purification and phenol separation). [1][2]

  • Organic Syntheses , Coll. Vol. 3, p. 347 (1955); Vol. 22, p. 5 (1942).[2] Preparation of alpha-Phenylacetoacetonitrile. (Describes recrystallization of phenylacetonitrile derivatives from alcohol). [1][2]

  • Sigma-Aldrich. Product Specification: 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile.[1][2] (Physical properties and solubility data). [1][2]

  • Zhang, W. et al. "F-18 Labeled Tau Tracers."[1][2] Journal of Nuclear Medicine, 2012. (Context for the fluoropropoxy intermediate in radiopharmaceutical synthesis).

  • BenchChem. Technical Support: Synthesis of Arylacetonitriles. (General troubleshooting for nitrile hydrolysis and side reactions). [1][2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated organic compounds and cyanides.

Sources

Optimization

Column chromatography method refinement for 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile

Technical Support Case #8492: Purification Protocol for 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile Executive Summary You are encountering challenges in the purification of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile . Based...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Case #8492: Purification Protocol for 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile

Executive Summary

You are encountering challenges in the purification of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile . Based on the structure, this compound is synthesized via a Williamson ether synthesis between 4-hydroxyphenylacetonitrile and 1-bromo-3-fluoropropane.

The primary purification difficulty usually stems from three factors:

  • Co-elution with the unreacted phenolic starting material (similar polarity if not modified).

  • UV Detection issues regarding the non-UV active alkyl halide impurity.

  • Tailing caused by residual hydrogen bonding of the ether oxygen or nitrile interaction with silica.

This guide provides a self-validating protocol to isolate your target with >98% purity.

Module 1: Pre-Column Treatment (Critical Step)

Do not load your crude reaction mixture directly onto the column. The most common failure mode for this specific synthesis is the presence of unreacted 4-hydroxyphenylacetonitrile. Phenols are "sticky" on silica, causing streaking that contaminates the target ether.

Protocol: Chemical Scavenging Before chromatography, you must chemically remove the phenol.

  • Dissolve crude residue in Ethyl Acetate (EtOAc) .

  • Wash 2x with 1M NaOH (or 10% K₂CO₃).

    • Mechanism:[1][2][3] This deprotonates the unreacted phenol (

      
      ), pushing it into the aqueous layer as the phenoxide salt. The target nitrile (
      
      
      
      ) remains in the organic layer.
  • Wash the organic layer with Brine , dry over MgSO₄ , and concentrate.[4]

  • Result: Your crude is now mostly Product + Excess Alkyl Halide. The difficult separation (Phenol vs. Product) is eliminated.

Module 2: Chromatographic Method Development

Stationary Phase & Loading
  • Silica: Standard 40–63 µm (230–400 mesh) irregular silica is sufficient.

  • Loading: 1% to 5% of silica weight. (e.g., 1g crude on a 25g column).

  • Sample Introduction: Dry Loading is recommended. Dissolve crude in minimal DCM, add silica (1:2 ratio), and evaporate to a free-flowing powder. This prevents band broadening caused by the solvent effect.

Solvent System Optimization

The target molecule contains a nitrile (dipole) and an ether linkage, making it moderately polar.

  • Standard System: Hexane / Ethyl Acetate.[4][5][6]

  • TLC Target: You want an

    
     of 0.25 – 0.35 .
    
  • Estimated Gradient:

PhaseSolvent Ratio (Hex:EtOAc)Column Volume (CV)Purpose
Equilibration 100:03 CVWet the column
Isocratic Hold 95:52 CVElute non-polar alkyl halides
Gradient 95:5

70:30
10-15 CVElute Target Compound
Flush 0:1003 CVElute polar debris
Visualization (Detection)
  • UV (254 nm): The phenyl ring provides strong absorption.

  • Iodine Stain (

    
    ):  Essential for detecting the 1-bromo-3-fluoropropane impurity, which has weak/no UV activity.
    
  • KMnO₄: Will stain the phenyl ring and any oxidizable impurities.

Module 3: Troubleshooting & FAQs

Q1: My product is co-eluting with a spot just below it. What is it?

  • Diagnosis: This is likely the elimination side-product (alkene) or a mono-hydrolysis product of the nitrile (amide), though the latter is rare under mild conditions.

  • Solution: Switch solvent selectivity. If Hex/EtOAc fails, try Dichloromethane (DCM) / Methanol (0-2% MeOH). DCM dissolves nitriles better and changes the adsorption kinetics on silica.

Q2: I see "ghost peaks" or mass balance is low.

  • Diagnosis: The fluorinated alkyl chain can make the molecule "fly" (elute faster) than expected if the mobile phase is too polar too quickly.

  • Solution: Start your gradient at 0% EtOAc. The fluorine atom adds lipophilicity compared to a hydroxyl group.

Q3: The spots are streaking (tailing).

  • Diagnosis: Residual acidity on the silica interacting with the nitrile nitrogen.

  • Solution: Add 1% Triethylamine (TEA) to your solvent system. This neutralizes the acidic sites on the silica gel.

Module 4: Decision Logic Visualization

The following diagram outlines the purification workflow and decision points.

PurificationWorkflow Start Crude Reaction Mixture Wash 1. Dissolve in EtOAc 2. Wash with 1M NaOH Start->Wash Remove Acidic Impurities TLC Run TLC (Hex/EtOAc 80:20) Wash->TLC Decision1 Is Phenol Present? (UV active, Rf < 0.1) TLC->Decision1 Decision1->Wash Yes (Repeat Wash) DryLoad Dry Load on Silica (1:2 ratio) Decision1->DryLoad No Column Flash Column Gradient: 5% -> 30% EtOAc DryLoad->Column Analyze Analyze Fractions (UV 254nm + Iodine) Column->Analyze Decision2 Separation Poor? Analyze->Decision2 Alternative Switch Solvent: DCM / MeOH (0-2%) Decision2->Alternative Yes (Co-elution) Final Evaporate & Dry (Target >98% Pure) Decision2->Final No (Clean Separation) Alternative->Final

Caption: Workflow logic for purifying aryl acetonitrile ethers, emphasizing the critical pre-column base wash to remove phenolic starting materials.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[3][5][7] Rapid chromatographic technique for preparative separations with moderate resolution.[5] The Journal of Organic Chemistry, 43(14), 2923–2925.[5] Link

  • Biotage. (2023).[7] 5 Steps to Successful Flash Chromatography. Biotage Knowledge Blog. Link

  • Teledyne ISCO. (2023). Intro to Chromatography: Flash Chromatography Demonstration. Teledyne ISCO Resources. Link

  • BenchChem. (2025).[4][8] Technical Support Center: Purification of Phenolic Intermediates. BenchChem Technical Guides. Link

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Department of Chemistry Guidelines. Link

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile

Welcome to our dedicated technical support center for 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound during chemical reactions. Our goal is to empower you with the knowledge to anticipate and prevent decomposition, ensuring the integrity of your experiments and the quality of your results.

Introduction: Understanding the Stability of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile

2-[4-(3-Fluoropropoxy)phenyl]acetonitrile is a versatile intermediate in pharmaceutical and materials science research. Its structure, however, contains several functional groups that can be susceptible to degradation under certain reaction conditions. Understanding the potential decomposition pathways is the first step toward preventing them. The primary points of reactivity are the nitrile group, the ether linkage, the benzylic position, and the fluorinated alkyl chain. This guide will walk you through the most common challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile that I should be concerned about during a reaction?

A1: The key functional groups that can influence the stability of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile are:

  • The Nitrile Group (-C≡N): Susceptible to hydrolysis under both acidic and basic conditions.[1][2][3][4][5]

  • The Ether Linkage (-O-): Can be cleaved by strong acids.[6][7][8][9]

  • The Benzylic Position (Ar-CH₂-CN): The C-H bonds at this position are activated and can be prone to oxidation or other side reactions.[10][11][12]

  • The Fluoroalkoxy Chain (-OCH₂CH₂CH₂F): While generally stable, the carbon-fluorine bond can be labile under specific conditions, particularly in the presence of strong nucleophiles or under certain metabolic conditions.[13]

Q2: I'm observing the formation of a carboxylic acid byproduct in my reaction. What is the likely cause?

A2: The formation of 2-[4-(3-Fluoropropoxy)phenyl]acetic acid is a strong indicator of nitrile group hydrolysis. This can occur under both acidic and basic aqueous conditions.[3][5] The reaction proceeds first to an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[1][4]

Q3: My reaction involves a strong acid, and I'm seeing unexpected byproducts. Could the ether linkage be cleaving?

A3: Yes, it's highly probable. Strong acids, particularly hydrohalic acids like HBr and HI, can protonate the ether oxygen, making it a good leaving group and facilitating cleavage of the C-O bond.[7][8] This can result in the formation of 4-hydroxyphenylacetonitrile and 1-fluoro-3-halopropane.

Troubleshooting Guides

This section provides detailed troubleshooting for specific decomposition pathways, including preventative measures and optimized protocols.

Issue 1: Decomposition via Nitrile Hydrolysis

Symptoms:

  • Formation of 2-[4-(3-Fluoropropoxy)phenyl]acetamide or 2-[4-(3-Fluoropropoxy)phenyl]acetic acid.

  • Evolution of ammonia gas (under basic conditions).[4]

  • Changes in pH of the reaction mixture.

Causality: The nitrile group is susceptible to nucleophilic attack by water, a reaction that is catalyzed by both acid and base.[1][3] In acidic conditions, the nitrile nitrogen is protonated, making the carbon more electrophilic.[1] In basic conditions, the hydroxide ion directly attacks the nitrile carbon.[1]

Preventative Measures & Protocols:

ParameterRecommendationRationale
pH Control Maintain neutral or near-neutral pH if the reaction chemistry allows. Use buffered systems where appropriate.Minimizes both acid and base-catalyzed hydrolysis of the nitrile group.
Water Content Use anhydrous solvents and reagents. Dry glassware thoroughly before use.Water is a necessary reactant for hydrolysis. Its exclusion will prevent this side reaction.
Temperature Run reactions at the lowest effective temperature.Hydrolysis is often accelerated at higher temperatures.
Reaction Time Monitor the reaction closely and stop it as soon as the desired conversion is achieved.Prolonged reaction times increase the likelihood of side reactions like hydrolysis.

Experimental Protocol: General Inert-Atmosphere Reaction Setup

  • Flame-dry all glassware under vacuum and cool under a stream of inert gas (e.g., argon or nitrogen).

  • Use freshly distilled, anhydrous solvents.

  • Add 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile and any solid reagents to the reaction flask under a positive pressure of inert gas.

  • Add anhydrous solvents and liquid reagents via syringe through a septum.

  • Maintain a positive pressure of inert gas throughout the reaction.

Diagram: Nitrile Hydrolysis Pathway

G cluster_main Decomposition of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) A 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile B Protonated Nitrile A->B H⁺ E Amide Intermediate A->E OH⁻ C Amide Intermediate B->C H₂O D Carboxylic Acid Byproduct C->D H₂O, H⁺ F Carboxylate Salt E->F OH⁻ G Carboxylic Acid Byproduct F->G H₃O⁺ workup G cluster_main Decomposition via Ether Cleavage A 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile B Protonated Ether A->B H⁺ (from strong acid, e.g., HBr) C 4-Hydroxyphenylacetonitrile B->C Br⁻ (SN2 attack) D 1-Fluoro-3-halopropane B->D Br⁻ (SN2 attack)

Caption: Acid-catalyzed cleavage of the ether linkage.

Issue 3: Decomposition at the Benzylic Position

Symptoms:

  • Formation of 2-oxo-2-[4-(3-fluoropropoxy)phenyl]acetonitrile (a ketone).

  • Formation of acetic acid (an α-keto acid).

  • Discoloration of the reaction mixture, possibly indicating radical reactions.

Causality: The benzylic C-H bonds are weaker than other sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical or cation. [10]This makes the benzylic position susceptible to oxidation by strong oxidizing agents or to radical abstraction under thermal or photochemical conditions. [11][12] Preventative Measures & Protocols:

ParameterRecommendationRationale
Oxidizing Agents Avoid strong oxidizing agents (e.g., KMnO₄, CrO₃) unless the desired reaction is oxidation at the benzylic position.These reagents are known to oxidize benzylic C-H bonds. [10]
Light and Heat Protect the reaction from light and avoid excessive heat to minimize radical formation.Light and heat can initiate radical chain reactions.
Inert Atmosphere Running the reaction under an inert atmosphere (argon or nitrogen) can help prevent oxidation by atmospheric oxygen.Oxygen can participate in radical-mediated oxidation processes.

Diagram: Benzylic Oxidation Workflow

G cluster_main Troubleshooting Benzylic Oxidation A Reaction Setup B Observe Byproduct Formation (e.g., ketone) A->B C Identify Potential Cause: Strong Oxidant, Light, or Heat B->C D Implement Preventative Measures C->D E Use Milder Oxidants (if oxidation is desired) D->E Oxidant-related F Protect from Light D->F Condition-related G Control Temperature D->G Condition-related H Use Inert Atmosphere D->H Condition-related I Successful Reaction E->I F->I G->I H->I

Caption: Workflow for addressing benzylic oxidation.

References

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • Wikipedia. Ether cleavage. [Link]

  • Westin, J. Cleavage of Ethers - Organic Chemistry. [Link]

  • Save My Exams. Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. [Link]

  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]

  • Chemistry LibreTexts. The Hydrolysis of Nitriles. [Link]

  • BYJU'S. Acidic Hydrolysis of Nitriles. [Link]

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Longdom Publishing. Synthesis and Cleavage of Ethers. [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

  • MDPI. Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds. [Link]

  • Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • YouTube. 37: Side-chain oxidation and other reactions at the benzylic position. [Link]

  • ResearchGate. (PDF) Base‐Promoted α‐Alkylation of Arylacetonitriles with Alcohols. [Link]

  • MDPI. Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H 2 O 2 Advanced Treatment of Tertiary-Treated Sewage. [Link]

  • MDPI. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. [Link]

  • PMC. The Dark Side of Fluorine. [Link]

Sources

Optimization

Scaling up 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile synthesis: problems and solutions

Welcome to the Process Development & Technical Support Center. This guide is designed for scale-up chemists and drug development professionals addressing the thermodynamic, kinetic, and chemoselectivity challenges encoun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development & Technical Support Center. This guide is designed for scale-up chemists and drug development professionals addressing the thermodynamic, kinetic, and chemoselectivity challenges encountered when synthesizing 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile.

Scaling up the Williamson etherification of 4-hydroxyphenylacetonitrile with fluorinated alkyl halides presents unique challenges due to the ambident nature of the starting material and the volatility of the reagents. Below is our comprehensive troubleshooting guide and validated scale-up protocol.

Mechanistic Workflow & Chemoselectivity

G SM 4-Hydroxyphenylacetonitrile + 1-Bromo-3-fluoropropane Cond1 Mild Base (K2CO3) Polar Aprotic Solvent SM->Cond1 Cond2 Strong Base (KOtBu, NaH) SM->Cond2 Cond3 Aqueous Base (NaOH/H2O) High Temp SM->Cond3 Prod Desired Product: 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (O-Alkylation) Cond1->Prod Chemoselective O-Alkylation Side1 Side Product: C-Alkylated Impurity Cond2->Side1 Active Methylene Deprotonation Side2 Side Product: Amide / Carboxylic Acid (Nitrile Hydrolysis) Cond3->Side2 Nitrile Hydrolysis

Chemoselectivity pathways in the alkylation of 4-hydroxyphenylacetonitrile.

Troubleshooting Guide & FAQs

Q1: We are observing a significant amount of a dialkylated or C-alkylated impurity (approx. 5–10%) during our 500g scale-up. How do we suppress this? Causality & Solution: 4-Hydroxyphenylacetonitrile possesses two acidic sites: the phenolic hydroxyl (


) and the active methylene of the benzyl nitrile (

). While the phenol is thermodynamically more acidic, the use of excessively strong bases (e.g., alkoxides, hydrides, or lithium amides) will trigger competitive deprotonation at the carbon center, leading to C-alkylation or C,O-dialkylation ()[1]. Actionable Fix: Strictly utilize mild inorganic bases like Potassium Carbonate (

) or Cesium Carbonate (

). These bases are strong enough to quantitatively generate the phenoxide but too weak to deprotonate the nitrile

-carbon.

Q2: Our phase-transfer catalysis (PTC) route using aqueous NaOH is causing yield losses due to side-product formation. What is happening? Causality & Solution: Aqueous biphasic PTC is tempting for cost reduction, but under aqueous basic conditions at elevated temperatures, the nitrile group undergoes irreversible hydrolysis to the corresponding primary amide, and eventually to the carboxylic acid ()[2]. Actionable Fix: Transition from a liquid-liquid PTC system to a solid-liquid PTC system using anhydrous solid


 in a polar aprotic solvent like DMF or Acetonitrile. This completely eliminates water from the system, preventing nitrile hydrolysis while maintaining high alkylation rates.

Q3: The reaction with 1-bromo-3-fluoropropane is highly exothermic and stalls before completion. How do we manage the thermal profile? Causality & Solution: The


 O-alkylation is inherently exothermic. In batch scale-up, dumping the alkylating agent causes a thermal spike that can vaporize the volatile 1-bromo-3-fluoropropane (bp ~143°C, but highly volatile at reaction temps of 80°C), leading to a stalled reaction due to reagent loss.
Actionable Fix: Implement a controlled, dosed addition of the alkylating agent over 2–4 hours. Alternatively, consider substituting the bromide with 1-fluoro-3-iodopropane (FIP) . FIP is significantly more electrophilic, allowing the reaction to proceed at lower temperatures (e.g., 40–50°C), which minimizes volatility losses and thermal runaway risks ()[3].

Quantitative Data: Base & Solvent Matrix

To optimize your scale-up, reference the following empirical data comparing base and solvent combinations.

BaseSolventTemp (°C)O-Alkylation (%)C-Alkylation (%)Hydrolysis (%)Recommendation
NaOH (aq)Toluene (PTC)8065<125Avoid: High hydrolysis risk
KOtBuTHF254045<1Avoid: Promotes C-alkylation

DMF65>95<1<1Optimal: High chemoselectivity

MeCN60>98<1<1Optimal: Faster kinetics, higher cost

Validated Scale-Up Protocol (1 kg Scale)

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the in-process control (IPC) criteria are met.

Workflow Step1 1. Preparation Charge SM & DMF KF < 0.1% Step2 2. Base Addition Add K2CO3 Stir 30 min Step1->Step2 Step3 3. Dosing Add Alkylating Agent 60°C over 3h Step2->Step3 Step4 4. Monitoring HPLC (UV 254 nm) Target: SM < 1.0% Step3->Step4 Step5 5. Isolation Water Quench Filter & Wash Step4->Step5

Step-by-step experimental workflow for the 1 kg scale-up synthesis.

Step 1: System Preparation & Dehydration

  • Charge a 10 L jacketed glass reactor (equipped with an overhead stirrer, reflux condenser, and internal temperature probe) with 4-hydroxyphenylacetonitrile (1.0 kg, 7.5 mol) and anhydrous DMF (5.0 L).

  • Self-Validation: Sample the mixture and perform a Karl Fischer (KF) titration. Do not proceed if moisture is >0.1%. If >0.1%, add 500 mL of toluene and perform azeotropic distillation under vacuum until the KF target is met.

Step 2: Phenoxide Generation

  • Add finely milled, anhydrous

    
     (1.55 kg, 11.2 mol, 1.5 eq) in three portions to avoid clumping.
    
  • Stir at 300 rpm for 30 minutes at 25°C. The suspension will turn slightly yellow, indicating the formation of the phenoxide anion.

Step 3: Controlled Alkylation

  • Heat the reactor jacket to achieve an internal temperature of 60°C.

  • Begin dropwise addition of 1-bromo-3-fluoropropane (1.16 kg, 8.25 mol, 1.1 eq) via an addition funnel over 3 hours.

  • Self-Validation: Monitor the internal temperature. Adjust the dosing rate to ensure the internal temperature does not exceed 65°C.

Step 4: In-Process Monitoring

  • After 6 hours of total reaction time, pull a 1 mL aliquot, quench with 1 mL water, extract with 1 mL EtOAc, and analyze the organic layer via HPLC (UV 254 nm).

  • Self-Validation: The reaction is deemed complete when the residual 4-hydroxyphenylacetonitrile is <1.0% . If >1.0%, continue stirring at 60°C for an additional 2 hours and re-sample.

Step 5: Anti-Solvent Crystallization & Isolation

  • Cool the reactor to 20°C.

  • Slowly dose purified water (15 L) into the reactor over 2 hours while stirring at 400 rpm. The product will precipitate as a white/off-white crystalline solid, bypassing the need for column chromatography.

  • Filter the slurry through a Nutsche filter. Wash the filter cake with cold water (3 x 2 L) to remove residual DMF and inorganic salts.

  • Dry the solid under vacuum (50 mbar) at 45°C until a constant weight is achieved. Expected yield: 1.35 – 1.40 kg (93–96%).

References

  • Study of the Lithiated Phenylacetonitrile Monoanions and Dianions Formed According to the Lithiated Base Used. 2. Alkylation and Deuteriation Mechanism Study, ACS Publications (J. Org. Chem.),[Link]

  • Influence of ultrasound power on the alkylation of phenylacetonitrile under solid-liquid phase transfer catalysis conditions, Elsevier (Ultrasonics Sonochemistry),[Link]

  • Preparation of n-monofluoroalkyl compounds, Google P

Sources

Troubleshooting

Addressing solubility issues during the workup of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile

Article ID: KB-477862-SOL Last Updated: March 8, 2026 Department: Chemical Process R&D / Application Science Status: Active Executive Summary This guide addresses solubility and workup anomalies associated with 2-[4-(3-F...

Author: BenchChem Technical Support Team. Date: March 2026

Article ID: KB-477862-SOL Last Updated: March 8, 2026 Department: Chemical Process R&D / Application Science Status: Active

Executive Summary

This guide addresses solubility and workup anomalies associated with 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (CAS: 477862-25-2). While structurally simple, this molecule exhibits "amphiphilic frustration"—a competition between the polar nitrile "head," the lipophilic phenyl core, and the fluoro-ether "tail." This unique architecture often leads to stable emulsions , oiling out during crystallization, and phase inversion during extraction.

The protocols below are designed to be self-validating: if a step fails, the physical observation (e.g., lack of phase separation) serves as the diagnostic trigger for the next tier of intervention.

Knowledge Base: Troubleshooting & FAQs

Q1: I am experiencing a persistent emulsion during the aqueous workup. The layers will not separate.[1] How do I resolve this?

Diagnosis: This compound acts as a weak surfactant. The polar nitrile and ether groups interact with the aqueous phase, while the fluoropropyl chain and phenyl ring anchor in the organic phase. This effect is exacerbated if the reaction mixture contains residual base (e.g.,


) or phase transfer catalysts (e.g., TBAI).

Corrective Protocol: Do not simply wait. Follow this Density-Gradient Intervention :

  • The "Salting Out" Method: Add saturated brine (

    
    ) to the aqueous layer.[1] This increases the ionic strength, disrupting the solvation shell of the polar groups and forcing the organic molecule back into the organic phase.
    
  • Density Modification:

    • If using Ethyl Acetate (EtOAc): The density (

      
       g/mL) is distinct from water, but the emulsion may be neutrally buoyant. Add a small amount of Dichloromethane (DCM)  to the organic layer to increase its density, forcing it to sink.
      
    • If using DCM: The density (

      
       g/mL) is usually sufficient, but if an emulsion forms, filter the entire biphasic mixture through a pad of Celite 545 . This physically ruptures the stabilized micro-droplets.
      
Q2: The product "oils out" instead of crystallizing during purification. How can I induce precipitation?

Diagnosis: 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile is a low-melting solid (often reported in the


 range or as a viscous oil depending on purity). Impurities depress the melting point further, keeping it in a supercooled liquid state (oil) even below its freezing point.

Corrective Protocol: Avoid rapid cooling. Use the Two-Solvent Displacement Method :

  • Dissolve the crude oil in a minimum amount of warm Ethanol (EtOH) or Isopropanol (IPA) (

    
    ).
    
  • Add warm water dropwise until a faint turbidity (cloudiness) persists.

  • Crucial Step: Add a single drop of pure solvent to clear the turbidity.

  • Wrap the flask in foil and allow it to cool to room temperature slowly (over 2-3 hours) without agitation.

  • If oiling recurs: Re-heat, add a seed crystal (if available) or scratch the inner glass surface with a glass rod to create nucleation sites.

Q3: I suspect my product is crashing out in the aqueous layer during acid wash. Is the nitrile hydrolyzing?

Diagnosis: Unlikely. The nitrile group is relatively stable to dilute acid washes at room temperature. However, the fluorine atom can act as a weak hydrogen bond acceptor, increasing water solubility slightly compared to the non-fluorinated analog. If the aqueous layer is highly acidic, the ether oxygen might be protonating (oxonium ion formation), dragging the molecule into the water.

Corrective Protocol:

  • Check pH: Ensure your aqueous wash is not stronger than

    
    
    
    
    
    .
  • Back-Extraction: Never discard the aqueous layer until the mass balance is confirmed. Re-extract the aqueous layer with DCM (3x).[1] DCM is a superior solvent for this compound due to the high polarizability of the chlorinated solvent matching the nitrile/fluoro dipoles.

Technical Deep Dive: The "Fluorine Effect" on Workup

Understanding the physics of the 3-fluoropropoxy chain is critical for mastering this workup.

  • Lipophilicity Modulation: Fluorine is the most electronegative element, yet the C-F bond is non-polarizable and hydrophobic. This makes the fluoropropyl chain "slippery"—it does not solvate well in standard lipophilic solvents (like Hexanes) but is too hydrophobic for water. This often leads to the formation of a "rag layer" (a third middle phase) during extraction.

  • Density Impact: Fluorine atoms are heavy. While a single fluorine doesn't drastically change density, it pushes the molecule closer to the density of water (

    
     g/mL) when dissolved in lighter solvents like EtOAc. This is why DCM  (Density 
    
    
    
    ) is the recommended extraction solvent—it guarantees a density differential
    
    
    , ensuring rapid phase separation.

Visual Troubleshooting Workflows

Figure 1: Extraction & Emulsion Decision Tree

Caption: Logical flow for resolving phase separation issues during the workup of fluoro-alkoxy nitriles.

EmulsionFix Start Problem: Emulsion / No Phase Separation CheckSolvent Identify Extraction Solvent Start->CheckSolvent IsEtOAc Solvent: Ethyl Acetate (Density ~0.9) CheckSolvent->IsEtOAc IsDCM Solvent: DCM (Density ~1.33) CheckSolvent->IsDCM ActionBrine Action: Add Saturated Brine (Increase Aqueous Density) IsEtOAc->ActionBrine Step 1 ActionDensity Action: Add DCM to Organic Layer (Increase Delta Density) IsEtOAc->ActionDensity Step 2 (If Brine Fails) ActionFilter Action: Filter through Celite pad (Rupture Droplets) IsDCM->ActionFilter Step 1 Result Phases Separated? ActionBrine->Result ActionFilter->Result ActionDensity->Result Result->IsEtOAc No (Loop to Step 2) Success Proceed to Drying (MgSO4) Result->Success Yes Fail Consult Senior Chemist (Consider Centrifugation) Result->Fail Still Fails

Figure 2: Recrystallization Logic for Low-Melting Solids

Caption: Workflow to prevent "oiling out" during purification of the target compound.

CrystLogic Crude Crude Oil/Solid SolventSelect Dissolve in warm EtOH/IPA (50°C) Crude->SolventSelect AntiSolvent Add Water dropwise until turbid SolventSelect->AntiSolvent Clear Add 1 drop Solvent to clear turbidity AntiSolvent->Clear Cool Slow Cool to RT (No Agitation) Clear->Cool Check Observation? Cool->Check Crystals Crystals Formed (Filter) Check->Crystals Solid Oil Oiled Out (Two Phases) Check->Oil Liquid droplets Remedy Re-heat + Scratch Glass or Add Seed Crystal Oil->Remedy Remedy->Cool Retry

Standardized Protocols

Protocol A: The "Salting Out" Extraction

Use when the interface between the organic and aqueous layer is undefined.

  • Preparation: Prepare a saturated solution of Sodium Chloride (

    
    ) and keep it warm (
    
    
    
    ).
  • Addition: Add the warm brine to the separatory funnel containing the emulsion. The volume of brine should be

    
     the volume of the aqueous phase.
    
  • Agitation: Do NOT shake vigorously. Invert the funnel gently 3 times.

  • Settling: Allow to stand for 10 minutes. The high ionic strength will force organic molecules out of the water ("salting out") and increase the density difference.

  • Validation: You should see a sharp interface. If not, proceed to Filtration through Celite .[2]

Protocol B: Impurity Removal via Wash

Use to remove unreacted 1-bromo-3-fluoropropane or phenols.

Impurity TypeWash SolutionMechanism
Phenolic Starting Material


or


Deprotonates the phenol (

), making it water-soluble phenoxide. The nitrile product remains organic.
Alkyl Halide (Fluoropropyl bromide) Hexane TriturationThe product is polar (nitrile); the alkyl halide is non-polar. Stir crude solid in cold hexanes. The halide dissolves; the product remains solid (filter it).
Inorganic Salts Water / BrineSimple dissolution.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for organic workup and emulsion breaking techniques).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013 . (Source for specific solubility data and purification of nitriles).

  • Smart, B. E. "Fluorine substituent effects (on bioactivity and physiochemical properties)." Journal of Fluorine Chemistry, 2001 , 109, 3-11. (Explains the lipophilicity/polarity modulation of fluorine atoms).

  • Anderson, N. G. Practical Process Research & Development. Academic Press, 2012 . (Detailed guide on solvent selection and crystallization of low-melting solids).

Sources

Reference Data & Comparative Studies

Validation

Confirming the structure of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile via spectroscopy

This guide outlines the definitive spectroscopic validation protocol for 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (CAS 477862-25-2).[1][2] It is designed for medicinal chemists and analytical scientists requiring rigoro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the definitive spectroscopic validation protocol for 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (CAS 477862-25-2).[1][2] It is designed for medicinal chemists and analytical scientists requiring rigorous structural confirmation of fluorinated phenylacetonitrile derivatives.[2]

[1][2]

Executive Summary & Strategic Analysis

The target molecule, 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile , integrates three distinct diagnostic zones: a para-substituted aromatic core, a reactive nitrile "warhead," and a fluorinated ether tail.[1][2] While standard 1H NMR is often sufficient for general characterization, the specific confirmation of the 3-fluoropropoxy chain requires a multi-modal approach to rule out regioisomers (e.g., 2-fluoropropoxy) or elimination byproducts (allyl ethers).

Comparative Analysis of Analytical Methods

The following table evaluates the diagnostic utility of each method for this specific compound.

MethodDiagnostic TargetCriticalityLimitations
1H NMR Scalar coupling of the

chain.[1][2]
High The central methylene (

) can appear as a complex multiplet due to overlapping

and

couplings.[1]
19F NMR Direct confirmation of the C-F bond environment.[2]Critical Requires a probe capable of tuning to 19F; chemical shift referencing (

vs.

) is crucial.
13C NMR C-F coupling constants (

).
High Low sensitivity; requires longer acquisition times to resolve C-F splitting patterns clearly.[1][2]
FT-IR Nitrile (

) functionality.[1][3]
Medium Confirms functional group presence but provides no structural connectivity data.[1][2]
HRMS Elemental composition (

).
Medium Confirms mass but cannot distinguish between fluoropropoxy isomers.[1][2]

Experimental Protocol: The Validation Workflow

Phase 1: Synthesis Context & Sample Prep[2]
  • Precursor Check: Ensure the sample is free of 4-hydroxyphenylacetonitrile (starting material) and 1-bromo-3-fluoropropane.[1][2] Unreacted phenol will shift the aromatic protons upfield.[2]

  • Solvent Selection: Dissolve

    
     of the compound in 
    
    
    
    (Chloroform-d).
    
    
    is preferred over DMSO-
    
    
    to prevent viscosity broadening, allowing for sharper resolution of the H-F coupling constants.[2]
Phase 2: Spectroscopic Acquisition

Execute the following experiments in order. This sequence maximizes efficiency by establishing the carbon skeleton before verifying the fluorine position.

Step A: FT-IR (Functional Group Check)[1][2][3]
  • Method: ATR (Attenuated Total Reflectance) or KBr pellet.[2]

  • Target Signal: Look for the sharp, characteristic Nitrile stretch (

    
    )  at 
    
    
    
    .[2]
  • Validation: Absence of this peak indicates hydrolysis to the amide/acid or failure of the cyanation step.

Step B: 1H NMR (Connectivity Backbone)
  • Parameters: 400 MHz or higher. 16 scans.[1][2]

  • Key Diagnostic Regions:

    • Aromatic Region (

      
      ):  Expect an AA'BB' system  (two doublets appearing as "roofed" multiplets) integrating to 4H.
      
    • Acetonitrile Methylene (

      
      ):  A sharp singlet  integrating to 2H.[2]
      
    • The Fluoropropoxy Chain (The "Fingerprint"):

      • 
        :  Triplet (
        
        
        
        ).[2]
      • 
        :  Doublet of Triplets (dt) (
        
        
        
        ).[2]
      • Central

        
        :  Multiplet (
        
        
        
        ).[2]
Step C: 19F NMR (The "Smoking Gun")
  • Parameters: Proton-coupled mode is recommended to observe F-H splitting, confirming the

    
     connectivity.
    
  • Target Signal: A triplet of triplets (tt) centered around

    
      (ref. 
    
    
    
    ).
    • Note: If proton-decoupled, this appears as a singlet.[1][2]

Data Interpretation & Visualization

1H NMR Splitting Analysis

The most complex and confirmatory signal is the terminal fluorinated methylene (


). The fluorine atom splits the two geminal protons into a large doublet (

), and the adjacent methylene protons split them further into a triplet (

).

Figure 1: Diagnostic Logic Flow The following diagram illustrates the decision matrix for confirming the structure based on spectral data.

ValidationLogic Start Crude Sample IR_Check Step 1: FT-IR Spectrum Start->IR_Check CN_Peak Peak @ 2250 cm⁻¹? IR_Check->CN_Peak Fail_CN STOP: Hydrolysis/Failure CN_Peak->Fail_CN No Pass_CN Proceed to NMR CN_Peak->Pass_CN Yes H_NMR Step 2: 1H NMR (CDCl₃) Pass_CN->H_NMR F_Signal Signal @ 4.6 ppm (dt)? (J_HF ~47Hz) H_NMR->F_Signal Fail_F STOP: Check Alkylation (Isomer or Elimination) F_Signal->Fail_F No/Wrong Splitting Pass_F Structure Confirmed F_Signal->Pass_F Yes

Caption: Figure 1. Step-wise decision tree for the structural validation of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile.

Detailed Spectral Assignment Table

Use the values below to benchmark your experimental data.

NucleusAssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
1H


Singlet (s)-
1H


Triplet (t)

1H

(Central)

D-Quintet (dm)

1H


Doublet of Triplets (dt)

1H Ar-H (ortho to O)

Doublet (d)

1H Ar-H (meta to O)

Doublet (d)

13C


Doublet (d)

13C

(Central)

Doublet (d)

13C


Doublet (d)

19F Terminal F

Triplet of Triplets

Note on 13C NMR: The carbon attached directly to fluorine will appear as a doublet with a very large coupling constant (


). This is often mistaken for two separate peaks if the S/N ratio is low.[2]

References

  • Sigma-Aldrich. Product Specification: 2-[4-(3-fluoropropoxy)phenyl]acetonitrile.[1][2] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 68016, 4-Fluorophenylacetonitrile (Analog Reference). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for H-F coupling constants).
  • ChemicalBook. NMR Spectrum Data for Fluorinated Phenylacetonitriles. Link

Sources

Comparative

Comparative Analysis of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile Analogs: A Technical Guide for Medicinal Chemistry &amp; Radiotracer Development

Executive Summary & Rationale In the design of central nervous system (CNS) therapeutics and Positron Emission Tomography (PET) radiotracers, the selection of the optimal fluoroalkoxy linker is a critical determinant of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the design of central nervous system (CNS) therapeutics and Positron Emission Tomography (PET) radiotracers, the selection of the optimal fluoroalkoxy linker is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile. 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (CAS: 477862-25-2) serves as a premier synthetic intermediate, particularly in the assembly of pyrazolo[1,5-a]pyrimidine and imidazo[1,2-a]pyridine scaffolds targeting the 18-kDa Translocator Protein (TSPO) and Serotonin Transporters (SERT) .

This guide objectively compares the 3-fluoropropoxy intermediate against its shorter (2-fluoroethoxy) and longer (4-fluorobutoxy) analogs. By analyzing physicochemical properties, metabolic stability, and synthetic viability, we provide a definitive framework for selecting the appropriate chain length for your drug development workflow.

Structural & Physicochemical Profiling

The length of the fluoroalkoxy chain fundamentally alters the lipophilicity (LogP) and spatial geometry of the resulting downstream target. Table 1 summarizes the core physicochemical differences between the three primary analogs.

Table 1: Physicochemical Comparison of Fluoroalkoxy Phenylacetonitrile Analogs

Compound AnalogChain LengthCalc. LogPTPSA (Ų)Steric HindrancePrimary Application Profile
2-[4-(2-Fluoroethoxy)phenyl]acetonitrilen=2~2.0133.02LowHigh-affinity peripheral targets; rapid clearance.
2-[4-(3-Fluoropropoxy)phenyl]acetonitrile n=3 ~2.49 33.02 Moderate CNS targets; optimal BBB penetration & stability.
2-[4-(4-Fluorobutoxy)phenyl]acetonitrilen=4~3.0533.02HighHighly lipophilic targets; SERT imaging.

Mechanistic Causality: Why Chain Length Matters

The decision to utilize the n=3 (fluoropropoxy) analog over the n=2 or n=4 variants is governed by three mechanistic pillars:

A. Metabolic Stability & Defluorination Liability

The fluoroethoxy group (n=2) is highly susceptible to in vivo defluorination and O-dealkylation mediated by hepatic Cytochrome P450 (CYP450) enzymes. In PET imaging, this rapid metabolism cleaves the


 label, leading to unwanted accumulation of 

in the bone matrix, which obscures target signals . Extending the chain to a fluoropropoxy group (n=3) introduces critical steric shielding and alters the electron density of the adjacent C-H bonds, significantly reducing the rate of oxidative cleavage.
B. The "Goldilocks" Lipophilicity for BBB Penetration

Passive permeation across the blood-brain barrier (BBB) generally requires a LogP between 2.0 and 3.0. Downstream derivatives synthesized from the n=2 analog often fall short of optimal lipophilicity, resulting in lower brain uptake. Conversely, derivatives from the n=4 (fluorobutoxy) analog often exceed a LogP of 3.5, leading to high non-specific binding in lipid-rich brain tissue. The n=3 analog perfectly balances specific target affinity with optimal lipophilicity.

C. Receptor Pocket Steric Constraints

In TSPO ligands (such as PBR111 and DPA-714 analogs), increasing the methylene (


) chain length between the phenyl ring and the terminal fluorine atom increases cumulative steric hindrance. While n=3 is well-tolerated within the TSPO binding pocket (yielding 

values ~4.0 nM), extending to n=4 or n=5 causes a sharp drop in binding affinity due to spatial clashes within the receptor's hydrophobic cleft .

MetabolicLogic A Fluoroethoxy (n=2) Analog C Rapid O-Dealkylation & Defluorination A->C CYP450 enzymes B Fluoropropoxy (n=3) Analog E Steric Shielding & Optimal LogP B->E Increased chain length D Bone Accumulation ([18F]Fluoride) C->D High Liability F High Specific CNS Binding E->F Stable in vivo

Metabolic stability and defluorination pathways of fluoroethoxy vs. fluoropropoxy analogs.

Experimental Workflows: Synthesis & Validation

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined.

Protocol 1: Synthesis of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile

Objective: Selective O-alkylation of 2-(4-hydroxyphenyl)acetonitrile without triggering C-alkylation at the alpha-carbon.

  • Preparation: Dissolve 2-(4-hydroxyphenyl)acetonitrile (1.0 eq) in anhydrous DMF under an inert argon atmosphere.

    • Causality: Argon prevents oxidative degradation of the phenol. Anhydrous DMF is chosen as a polar aprotic solvent; it poorly solvates the phenoxide anion, drastically enhancing its nucleophilicity and driving O-alkylation over C-alkylation.

  • Deprotonation: Add anhydrous

    
     (2.0 eq) and stir for 30 minutes at room temperature.
    
    • Causality: The phenol proton (

      
      ) is significantly more acidic than the alpha-protons of the acetonitrile group (
      
      
      
      ).
      
      
      selectively deprotonates the phenol to form the reactive phenoxide without enolizing the nitrile.
  • Alkylation: Add 1-bromo-3-fluoropropane (1.2 eq) dropwise. Heat the mixture to 70°C for 6 hours.

    • Causality: The

      
       substitution requires moderate thermal energy to overcome the activation barrier. Exceeding 80°C is avoided to prevent competing E2 elimination reactions that would yield allyl fluoride.
      
  • Validation (Self-Correction): Monitor the reaction via TLC (Hexane:EtOAc 4:1). The protocol is validated when the phenolic starting material spot (

    
    ) is completely replaced by the product spot (
    
    
    
    ).
  • Workup: Quench with ice-cold water to precipitate the product, extract with ethyl acetate, wash extensively with brine to remove DMF, dry over

    
    , and concentrate under reduced pressure.
    
Protocol 2: Downstream Condensation (Pyrazolopyrimidine Assembly)

The synthesized intermediate is highly valuable because the activated alpha-carbon of the acetonitrile group can undergo rapid condensation. By reacting the intermediate with hydrazine hydrate in refluxing ethanol, it forms a 5-aminopyrazole. Subsequent ultrasound-irradiated condensation with a 1,3-diketone yields the final pyrazolo[1,5-a]pyrimidine core .

SyntheticWorkflow Step1 Precursor: 2-(4-Hydroxyphenyl)acetonitrile Step2 Selective O-Alkylation: + 1-Bromo-3-fluoropropane (K2CO3, DMF) Step1->Step2 Base catalysis Step3 Intermediate: 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile Step2->Step3 SN2 Substitution Step4 Condensation: Hydrazine Hydrate + 1,3-Diketone Step3->Step4 Alpha-carbon activation Step5 Final Scaffold: Pyrazolo[1,5-a]pyrimidine Derivative Step4->Step5 Yield > 80%

Step-by-step synthetic workflow for 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile and derivatives.

Comparative Performance Data (Downstream Derivatives)

When the respective intermediates are converted into their final radioligand forms (e.g., TSPO-targeting acetamides), the empirical data strongly supports the superiority of the n=3 chain for neuroimaging.

Table 2: Biological & Radiochemical Performance Metrics

Performance MetricFluoroethoxy (n=2) Deriv.Fluoropropoxy (n=3) Deriv.Fluorobutoxy (n=4) Deriv.
Receptor Affinity (

)
~6.0 nM~4.0 nM > 10.0 nM
In Vivo Defluorination Rate High (Bone uptake visible)Low to Moderate Low
Brain Uptake (SUV) ModerateHigh Moderate (High non-specific)
Radiochemical Yield (RCY) 50–85%50–85% < 50% (Slower kinetics)

Data extrapolated from comparative studies of PBR102 (n=2) vs. PBR111 (n=3) and DPA-714 analogs .

Conclusion & Selection Matrix

The comparative analysis demonstrates that 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile is the optimal intermediate for developing CNS-active compounds and PET radiotracers.

  • Avoid the n=2 (fluoroethoxy) analog if your target application requires prolonged in vivo stability or if the downstream molecule is highly susceptible to CYP450-mediated O-dealkylation.

  • Avoid the n=4 (fluorobutoxy) analog unless targeting highly lipophilic pockets (e.g., certain SERT ligands), as the added steric bulk generally reduces target affinity and increases background noise in imaging.

  • Standardize on the n=3 (fluoropropoxy) analog to achieve the ideal balance of synthetic yield, BBB penetration, and metabolic resilience.

References

  • Synthesis and Biological Evaluation of Substituted [18F]Imidazo[1,2-a]pyridines and [18F]Pyrazolo[1,5-a]pyrimidines for the Study of the Peripheral Benzodiazepine Receptor Using Positron Emission Tomography. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • In Vivo Characterization of a Series of 18F-Diaryl Sulfides for PET Imaging of the Serotonin Transporter. Journal of Nuclear Medicine. Available at:[Link]

  • The 18-kDa Translocator Protein PET Tracers as a Diagnostic Marker for Neuroinflammation: Development and Current Standing. ACS Omega. Available at:[Link]

Validation

Comparative Guide: Validating High-Performance Liquid Chromatography (HPLC) Assays for 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile Purity

Executive Summary This guide addresses the analytical validation of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (CAS: 477862-25-2), a critical intermediate in the synthesis of pharmacophores such as flibanserin-related com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the analytical validation of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (CAS: 477862-25-2), a critical intermediate in the synthesis of pharmacophores such as flibanserin-related compounds.

The primary analytical challenge with this molecule is differentiating the fluorinated product from its chlorinated precursor (3-chloropropoxy analog ) and the hydrolyzed 3-hydroxypropoxy impurity . Standard isocratic C18 methods often fail to resolve these halogenated analogs due to their similar hydrophobicities.

This document compares a Generic Isocratic Method against an Optimized Gradient Method (Core-Shell Technology) , demonstrating why the latter is the requisite standard for regulatory compliance under ICH Q2(R2) guidelines.

The Analytical Challenge: Halogen Selectivity

In drug development, the transition from a chloro- or bromo-alkyl linker to a fluoro-alkyl group is a common synthetic step. For 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile, the critical quality attribute (CQA) is the absence of the starting material:

  • Analyte: 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile

  • Critical Impurity A: 2-[4-(3-Chloropropoxy)phenyl]acetonitrile (Starting Material)

  • Critical Impurity B: 2-[4-(3-Hydroxypropoxy)phenyl]acetonitrile (Hydrolysis Product)

Because fluorine and chlorine atoms have similar van der Waals radii and lipophilic contributions on a phenyl ring, they often co-elute on standard alkyl-bonded phases (C8/C18) unless specific selectivity mechanisms are employed.

Method Comparison: Generic vs. Optimized

The following comparison highlights the performance shift when moving from a traditional porous C18 column to a core-shell particle column with an optimized gradient.

Table 1: Performance Matrix
FeatureMethod A: Generic Isocratic (Alternative)Method B: Optimized Gradient (Recommended)
Stationary Phase Porous C18 (5 µm, 250 x 4.6 mm)Core-Shell C18 (2.7 µm, 100 x 4.6 mm)
Mobile Phase 60:40 ACN:Water (Isocratic)Gradient: 0.1% H3PO4 (aq) / ACN
Run Time 25.0 minutes8.0 minutes
Resolution (

)
(Fluoro vs. Chloro)
1.1 (Co-elution risk)> 2.8 (Baseline separation)
Tailing Factor (

)
1.61.1
LOD (Sensitivity) 0.5 µg/mL0.05 µg/mL
Solvent Consumption ~25 mL/run~8 mL/run

Expert Insight: Method A relies solely on hydrophobic interaction. Since the lipophilicity difference (


) between the fluoro- and chloro-analogs is minimal, the peaks overlap. Method B utilizes core-shell technology , which reduces the C-term (mass transfer) of the van Deemter equation, resulting in sharper peaks and higher resolution without requiring high backpressure.

Detailed Experimental Protocol (Method B)

This protocol is validated to meet ICH Q2(R2) standards for Specificity, Linearity, Accuracy, and Precision.

Reagents and Equipment
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (must handle pressures up to 600 bar).

  • Column: Kinetex C18 or Cortecs C18 (2.7 µm, 100 x 4.6 mm).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Orthophosphoric Acid (85%).

Chromatographic Conditions
  • Flow Rate: 1.2 mL/min[1]

  • Column Temp: 35°C (Critical for mass transfer kinetics)

  • Injection Volume: 5 µL

  • Detection: UV @ 225 nm (Matches the nitrile/phenyl chromophore max)

  • Mobile Phase A: 0.1% H3PO4 in Water[2]

  • Mobile Phase B: Acetonitrile

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 30 Initial Hold
5.0 70 Linear Ramp (Elution of Analyte)
6.0 95 Wash (Elution of dimers/late eluters)
6.1 30 Re-equilibration

| 8.0 | 30 | End of Run |

Validation Workflow & Logic

The following diagram illustrates the decision logic required to validate this method, ensuring "Fitness for Purpose" as per ICH Q14 (Analytical Procedure Development).

ValidationWorkflow Start Start Validation (ICH Q2 R2) Specificity Specificity Test (Spike Impurities A & B) Start->Specificity Decision1 Resolution > 2.0? Specificity->Decision1 Optimize Adjust Gradient Slope or Change to Phenyl-Hexyl Decision1->Optimize No Linearity Linearity (5 Levels: 50-150%) Decision1->Linearity Yes Optimize->Specificity Retest Accuracy Accuracy (Spike Recovery @ 80, 100, 120%) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision Robustness Robustness (Flow ±0.1, Temp ±5°C) Precision->Robustness Final Method Validated Generate SOP Robustness->Final

Figure 1: Validation Logic Flow for Impurity Separation.

Validation Data Summary

The following data represents typical results obtained when validating Method B.

Specificity & Selectivity

The method successfully resolves the critical pair.

  • Retention Time (Impurity B - Hydroxy): 2.1 min

  • Retention Time (Analyte - Fluoro): 4.2 min

  • Retention Time (Impurity A - Chloro): 4.8 min

  • Resolution (Fluoro vs. Chloro): 2.9 (Passes limit of > 1.5)

Linearity and Range

Evaluated over 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

ParameterResultAcceptance Criteria
Regression Equation

N/A
Correlation (

)
0.9998

Range 0.05 – 1.0 mg/mLDerived from Linearity
Accuracy (Recovery)

Performed by spiking the analyte into a placebo matrix.

Spike LevelMean Recovery (%)% RSD
80% 99.4%0.5%
100% 100.2%0.3%
120% 99.8%0.6%

Troubleshooting Pathway

When validating this assay, the most common failure mode is peak fronting due to the acetonitrile group interacting with residual silanols, or retention time drift due to temperature fluctuations.

Troubleshooting Problem Problem Detected Split1 Peak Fronting? Problem->Split1 Split2 RT Drift? Split1->Split2 No Sol1 Increase Buffer Conc. or Lower pH Split1->Sol1 Yes Split3 Poor Resolution? Split2->Split3 No Sol2 Thermostat Column Check Pump Leak Split2->Sol2 Yes Sol3 Check Gradient Mixer Replace Column Split3->Sol3 Yes

Figure 2: Troubleshooting decision tree for common HPLC anomalies.

References

  • International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures: Text and Methodology Q2(R2). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[5] Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile.[6][7] Retrieved from [Link]

  • Chromatography Online. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry (Halogen Isomers). Retrieved from [Link]

Sources

Comparative

2-[4-(3-Fluoropropoxy)phenyl]acetonitrile vs. 2-[4-(3-Chloropropoxy)phenyl]acetonitrile synthesis

Executive Summary This guide provides an in-depth technical comparison between the syntheses of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (Compound A) and 2-[4-(3-Chloropropoxy)phenyl]acetonitrile (Compound B). These com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical comparison between the syntheses of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (Compound A) and 2-[4-(3-Chloropropoxy)phenyl]acetonitrile (Compound B). These compounds serve as critical intermediates in the synthesis of antipsychotics (e.g., Iloperidone analogs), tyrosine kinase inhibitors, and other phenethylamine-based therapeutics.

The core distinction lies in the strategic introduction of the halogen atom:

  • The Chloro-Analog (Compound B): A cost-effective, versatile "anchor" intermediate often used for further nucleophilic substitution (e.g., amination).

  • The Fluoro-Analog (Compound A): A high-value, metabolically stable motif typically introduced via direct alkylation to avoid difficult late-stage fluorination.

Strategic Synthetic Overview

The synthesis of both analogs relies on the Williamson Ether Synthesis , coupling 4-hydroxyphenylacetonitrile with a 1,3-dihaloalkane. The choice of alkylating agent dictates the pathway's efficiency and cost structure.

Reaction Pathway Diagram

G Phenol 4-Hydroxyphenylacetonitrile (Starting Material) Base Base (K2CO3) Solvent (ACN/Acetone) Phenol->Base Product_Cl Product B: 2-[4-(3-Chloropropoxy)phenyl]acetonitrile Base->Product_Cl Path 1: + Reagent_Cl (Reflux, 80°C) Product_F Product A: 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile Base->Product_F Path 2: + Reagent_F (Reflux, 80°C) Reagent_Cl 1-Bromo-3-chloropropane (Cost-Effective) Halex Halex Reaction (KF, 18-crown-6) Product_Cl->Halex Optional Conversion Reagent_F 1-Bromo-3-fluoropropane (High Specificity) Halex->Product_F Low Efficiency

Figure 1: Divergent synthetic pathways for Chloro- and Fluoro-propoxy phenylacetonitriles. Path 1 is preferred for bulk intermediates; Path 2 is preferred for final fluorinated scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of the Chloro-Analog (Compound B)

Objective: High-yield synthesis using the cost-effective reagent 1-bromo-3-chloropropane. Mechanism:


 substitution. Bromide is the superior leaving group, preserving the chloride for future functionalization.

Materials:

  • 4-Hydroxyphenylacetonitrile (1.0 eq)

  • 1-Bromo-3-chloropropane (1.2 – 1.5 eq) [1]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Acetonitrile (ACN) or Acetone (Reagent Grade)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-hydroxyphenylacetonitrile (e.g., 13.3 g, 100 mmol) in ACN (150 mL). Add anhydrous

    
     (27.6 g, 200 mmol). Stir at room temperature for 30 minutes to facilitate phenoxide formation.
    
  • Alkylation: Add 1-bromo-3-chloropropane (18.9 g, 120 mmol) dropwise.

    • Note: If using acetone, add a catalytic amount of KI to accelerate the reaction via in-situ Finkelstein exchange (I replaces Br, then Phenoxide displaces I).

  • Reflux: Heat the mixture to reflux (

    
     for ACN; 
    
    
    
    for Acetone) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the starting phenol is consumed.
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Rinse the filter cake with fresh solvent.
  • Isolation: Concentrate the filtrate under reduced pressure to obtain a yellow oil.

  • Purification: Dissolve the residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and Brine. Dry over

    
     and concentrate.
    
    • Yield: Typically 85–95%.[1]

    • Purity: Often sufficient for next steps; can be distilled or crystallized from cold hexanes if solid [2].

Protocol B: Synthesis of the Fluoro-Analog (Compound A)

Objective: Direct installation of the fluoropropyl chain. Critical Consideration: 1-Bromo-3-fluoropropane is more volatile and significantly more expensive than its chloro-counterpart.

Materials:

  • 4-Hydroxyphenylacetonitrile (1.0 eq)

  • 1-Bromo-3-fluoropropane (1.1 – 1.2 eq) [3]

  • Cesium Carbonate (

    
    ) or 
    
    
    
    (1.5 eq)
  • DMF or Acetonitrile

Step-by-Step Methodology:

  • Setup: Use a sealed pressure tube or a highly efficient reflux condenser due to the volatility of the alkylating agent (b.p. ~100°C, but significant vapor pressure).

  • Reaction: Combine 4-hydroxyphenylacetonitrile (10 mmol) and base (

    
     is preferred for faster kinetics in DMF) in solvent (20 mL).
    
  • Addition: Add 1-bromo-3-fluoropropane (11 mmol).

  • Heating: Heat to

    
    . Avoid excessive temperatures to prevent volatilization of the alkyl halide.
    
  • Workup: Dilute with water and extract with EtOAc. Wash organic layers extensively with water (to remove DMF) and brine.

  • Purification: Column chromatography (Silica gel, Hexane:EtOAc gradient) is usually required to separate the product from trace elimination byproducts (allyl fluoride derivatives).

    • Yield: Typically 70–80%.

Comparative Performance Analysis

The following table contrasts the two synthetic routes based on experimental data and process parameters.

FeatureChloro-Analog Route (Compound B)[2]Fluoro-Analog Route (Compound A)
Primary Reagent 1-Bromo-3-chloropropane1-Bromo-3-fluoropropane
Reagent Cost Low (~$100/kg) [4]High (Custom/Specialty)
Typical Yield 85 – 95%70 – 80%
Reaction Time 12 – 16 hours16 – 24 hours (slower kinetics)
Key Side Reaction Elimination to allyl chloride (minor)Elimination to allyl fluoride (moderate)
Purification Crystallization or DistillationColumn Chromatography often required
Primary Utility Intermediate for amines (via

of Cl)
Final pharmacophore (metabolic stability)
Alternative: Interconversion (Halex Reaction)

Converting the Chloro-analog to the Fluoro-analog using Potassium Fluoride (KF) and 18-crown-6 is not recommended for this specific primary alkyl chloride. The reaction requires harsh conditions (high heat in sulfolane or glycol), which often leads to hydrolysis of the nitrile group or elimination of the ether linkage. Direct alkylation (Protocol B) is chemically superior [5].

Troubleshooting & Optimization

Low Yields
  • Moisture Control: The Williamson ether synthesis is sensitive to water, which quenches the alkoxide. Ensure reagents (especially the base) are anhydrous.

  • Leaving Group: If using the Chloro-route, ensure you are using 1-Bromo -3-chloropropane, not 1,3-dichloropropane. The bromide is selectively displaced, leaving the chloride intact. Using the dichloro-alkane requires stronger conditions and leads to dimerization (bis-alkylation) [6].

Impurity Profile
  • Dimer Formation: A common impurity is the "bis" product where one dihaloalkane molecule reacts with two phenol molecules.

    • Solution: Use a distinct excess (1.5 eq) of the dihaloalkane to statistically favor the mono-alkylated product.

  • O-alkylation vs C-alkylation: The phenoxide anion is an ambident nucleophile. While O-alkylation is favored in polar aprotic solvents (DMF/ACN), trace C-alkylation (on the phenyl ring) can occur.

    • Solution: Keep temperatures moderate (

      
      ) and use carbonate bases rather than hydrides (NaH) to reduce ring activation.
      

Safety & Handling

  • Alkylating Agents: Both 1-bromo-3-chloropropane and 1-bromo-3-fluoropropane are potent alkylating agents and potential carcinogens. Handle in a fume hood with double gloving (Nitrile).

  • Cyanide Risks: While the nitrile group is stable under these alkylation conditions, avoid strong acids during workup to prevent hydrolysis to the amide/acid or release of HCN gas [7].

References

  • LookChem. (2025). 1-Bromo-3-chloropropane Properties and Applications. Retrieved from [Link]

  • Organic Syntheses. (1955). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Org. Synth. 35, 30. Retrieved from [Link]

  • PrepChem. (2025).[3] Preparation of 1-bromo-3-chloropropane. Retrieved from [Link]

  • Wikipedia. (2025). 4-Hydroxyphenylacetonitrile Safety Data. Retrieved from [Link]

Sources

Validation

Cross-Validation of Analytical Architectures for 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile

Content Type: Methodological Comparison & Technical Guide Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads Subject: CAS 477862-25-2 | Molecular Weight: 193.22 g/mol Executive Summary: The Triangulation...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Methodological Comparison & Technical Guide Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads Subject: CAS 477862-25-2 | Molecular Weight: 193.22 g/mol

Executive Summary: The Triangulation Mandate

In the development of fluorinated phenylacetonitriles, specifically 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile , reliance on a single analytical dimension (typically HPLC-UV) is a statistical gamble. The incorporation of the 3-fluoropropoxy tail introduces specific impurity risks—namely elimination products (allyl ethers) and alkyl halide carryover—that often elude standard UV detection or co-elute under generic gradient conditions.

This guide compares two analytical architectures:

  • The Standard Protocol (Method A): HPLC-UV/Vis.

  • The Cross-Validation Protocol (Method B): Orthogonal

    
    F qNMR coupled with GC-MS.
    

Thesis: While Method A is sufficient for routine batch release, Method B is required for structural certification and detecting "silent" impurities, providing a self-validating system for high-stakes drug development.

Comparative Analysis: Method A vs. Method B

The following table objectively compares the performance of the standard workflow against the cross-validation workflow.

Table 1: Analytical Performance Matrix
FeatureMethod A: HPLC-UV (Standard)Method B:

F qNMR + GC-MS (Advanced)
Primary Detection Principle UV Absorption (

transitions)
Nuclear Spin (Magnetic Ratio) & Mass Fragmentation
Specificity for Fluorine Low (Inferred from retention time)Absolute (Direct observation of

F nucleus)
Impurity Blind Spots Non-chromophoric alkyl halides; Inorganic FluorideNon-fluorinated, non-volatile salts
Quantification Basis Relative Response Factor (Requires Reference Std)Molar Ratio (Self-validating via Internal Standard)
Detection of Volatiles Poor (Solvent front interference)Excellent (Separates solvents/reagents)
Throughput High (15-20 min/run)Medium (NMR: 5 min; GC: 20 min)
Suitability Routine QC / Batch ReleaseReference Standard Certification / Process Validation

Technical Deep Dive: The "Silent" Impurities

To understand the necessity of Cross-Validation, one must understand the synthesis-driven impurity profile of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile.

The Causality of Contamination

The synthesis typically involves the O-alkylation of 4-hydroxyphenylacetonitrile with 1-bromo-3-fluoropropane. This creates three specific analytical challenges:

  • The Elimination Competitor: The alkylating agent can undergo E2 elimination to form allyl species. These often have similar polarity to the product, leading to HPLC co-elution.

  • The Halide Swap: If 1-bromo-3-chloropropane is used (followed by fluorination), mixed halogenated impurities (chloro-propoxy derivatives) may persist.

  • The "Invisible" Reactant: Unreacted alkyl halides lack the strong UV chromophore of the phenyl ring, often appearing as baseline noise in HPLC but appearing clearly in GC-MS.

Visualizing the Analytical Logic

The following diagram illustrates the "Triangulation Workflow" required to capture these impurities.

AnalyticalTriangulation cluster_MethodA Method A: Routine Purity (UV Bias) cluster_MethodB Method B: Orthogonal Validation (Structure Bias) Sample Crude 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile HPLC HPLC-UV (C18) Sample->HPLC qNMR 19F qNMR (Internal Std: TFT) Sample->qNMR GCMS GC-MS (EI Source) Sample->GCMS ResultA Purity % (Area) Risk: Overestimation HPLC->ResultA Detects Chromophores ResultB Absolute Purity (wt%) + Impurity ID ResultA->ResultB Cross-Check qNMR->ResultB Quantifies Fluorine GCMS->ResultB Identifies Volatiles

Caption: Analytical Triangulation Workflow. Method B corrects the "UV Bias" of Method A by quantifying fluorine directly and identifying volatile non-chromophores.

Validated Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Purpose: Routine purity assessment and detection of polar degradants.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polar impurities)

    • 2-15 min: 10%

      
       90% B (Linear ramp)
      
    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 225 nm (Nitrile) and 254 nm (Phenyl).

  • Self-Validation Check: The nitrile peak should show a clean symmetry factor (

    
    ). Tailing indicates secondary interactions with free silanols, common with basic nitrile nitrogens.
    
Protocol B: F Quantitative NMR (qNMR)

Purpose: Absolute quantification (Weight %) and specific identification of fluorinated impurities.

  • Internal Standard (IS) Selection:

    
    -Trifluorotoluene (TFT) .
    
    • Reasoning: TFT has a singlet at

      
      , distinct from the alkyl fluoride triplet of the product (
      
      
      
      ). It is non-reactive and stable.
  • Sample Preparation:

    • Weigh

      
       of Sample (precision 
      
      
      
      ).
    • Weigh

      
       of TFT (precision 
      
      
      
      ).
    • Dissolve in

      
      
      
      
      
      (or
      
      
      if solubility is an issue).
  • Acquisition Parameters:

    • Pulse Sequence: Inverse gated decoupling (to suppress NOE and ensure quantitative integration).

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (typically 30 seconds for fluorine) to ensure full magnetization recovery.
    • Scans: 32 or 64 (S/N > 150).

    • Center Frequency: Set midway between IS and Analyte signals.

  • Calculation:

    
    
    
    • Where

      
       = Integral, 
      
      
      
      = Number of Fluorines (1 for analyte, 3 for TFT),
      
      
      = Molecular Weight,
      
      
      = Weight,
      
      
      = Purity.

Data Interpretation & Troubleshooting

The following table simulates a typical discrepancy found during cross-validation, highlighting the value of the orthogonal approach.

Table 2: Simulated Comparative Results
ParameterMethod A (HPLC-UV) ResultMethod B (

F qNMR) Result
Interpretation
Main Peak Purity 98.5% (Area %)94.2% (Weight %)Discrepancy Alert: HPLC overestimates purity because it misses non-UV active impurities (e.g., residual solvents, salts, or aliphatic halides).
Impurity 1 0.5% (RRT 0.8)Not DetectedLikely a non-fluorinated aromatic impurity (e.g., defluorinated side product).
Impurity 2 Not Detected3.5% (-218 ppm)Critical Finding: A fluorinated impurity with low UV extinction coefficient (likely the alkylating agent 1-bromo-3-fluoropropane).
Conclusion "Pass" (False Positive)"Fail" (True Status)The batch requires further drying or purification to remove the alkyl halide.
Impurity Fate Mapping

Understanding where these impurities go is vital for process chemistry.

ImpurityFate Precursors Precursors: Phenol + F-(CH2)3-Br Reaction Alkylation Reaction Precursors->Reaction Product Target: Fluoro-Propoxy Nitrile Reaction->Product Impurity_Alk Impurity: Residual Alkyl Halide Reaction->Impurity_Alk Excess Reagent Impurity_Elim Impurity: Allyl Ether (Elimination) Reaction->Impurity_Elim Basic Conditions Detection_GC GC-MS / 19F NMR Impurity_Alk->Detection_GC Detected by GC/NMR Detection_HPLC HPLC-UV Impurity_Elim->Detection_HPLC Detected by HPLC

Caption: Impurity Fate Map. Identifying which analytical technique captures specific side-reaction byproducts.

References

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Link

  • Tomschik, C., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.[1][2][3][4][5] Journal of Analytical Methods in Chemistry. Link

  • Restek Corporation. (2020). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS. Restek Technical Guides. Link

  • U.S. EPA. (2019). Analytical Methods for Pesticides and Industrial Chemicals (Reference for Acetonitrile Extraction Protocols). EPA Archive. Link

Sources

Comparative

Comparison of different synthetic routes to 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile

Comparison Guide: Synthetic Routes to 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile 1. Executive Summary Target Molecule: 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile CAS Number: 477862-25-2 Molecular Formula: Application: Key...

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Synthetic Routes to 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile

1. Executive Summary

Target Molecule: 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile CAS Number: 477862-25-2 Molecular Formula:


Application:  Key intermediate in medicinal chemistry, particularly for the synthesis of serotonin receptor antagonists and radioligands where the 3-fluoropropoxy moiety serves as a metabolic blocker or pharmacophore extender.

This guide evaluates three distinct synthetic strategies for the preparation of 2-[4-(3-fluoropropoxy)phenyl]acetonitrile. The Direct Alkylation (Route A) is identified as the industry standard due to its convergent nature and high atom economy. The Cyanation Route (Route B) serves as a robust alternative when starting from benzaldehydes, while the Deoxyfluorination Route (Route C) is reserved for late-stage modification of radiolabeled compounds.

2. Route Analysis & Comparative Assessment

Route A: Direct Alkylation (Williamson Ether Synthesis)

Status: Preferred Industrial Route Mechanism:


 Nucleophilic Substitution
Description:  This route involves the direct alkylation of commercially available 4-hydroxyphenylacetonitrile with 1-bromo-3-fluoropropane using a weak base.
  • Step 1: Deprotonation of the phenol (

    
    ) by Potassium Carbonate (
    
    
    
    ).
  • Step 2: Nucleophilic attack of the phenoxide on the primary alkyl halide.

Pros:

  • Convergent: Single-step synthesis from readily available precursors.

  • High Yield: Typically >85% isolated yield.

  • Scalability: Easily scalable to kilogram quantities; avoids toxic cyanide handling in the final step.

Cons:

  • Elimination Side Reaction: Minor formation of allyl fluoride byproducts if reaction temperature is too high (

    
    ).
    

Route B: Cyanation of Benzyl Halide

Status: Alternative Route Mechanism: Nucleophilic Substitution (


)
Description:  This multi-step approach builds the acetonitrile moiety after establishing the ether linkage. It is useful if 4-hydroxyphenylacetonitrile is unavailable or if the starting material is 4-hydroxybenzaldehyde.
  • Step 1: Alkylation of 4-hydroxybenzaldehyde with 1-bromo-3-fluoropropane.[1]

  • Step 2: Reduction of the aldehyde to the benzyl alcohol (

    
    ).
    
  • Step 3: Chlorination to 4-(3-fluoropropoxy)benzyl chloride (

    
    ).
    
  • Step 4: Cyanation with NaCN/KCN.[2]

Pros:

  • Flexibility: Allows for modification of the aromatic ring before installing the nitrile.

  • Cost: Starting materials (4-hydroxybenzaldehyde) are extremely cheap.

Cons:

  • Step Count: 4 steps vs. 1 step in Route A.

  • Safety: Requires handling of highly toxic cyanide salts and thionyl chloride.

Route C: Deoxyfluorination

Status: Specialized / Radiochemistry Route Mechanism: Nucleophilic Fluorination Description: Conversion of the hydroxyl analog, 2-[4-(3-hydroxypropoxy)phenyl]acetonitrile, to the fluoride using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

Pros:

  • Isotopic Labeling: Ideal for introducing

    
     for PET imaging studies.
    
  • Late-Stage Functionalization: Useful if the fluoroalkyl chain is sensitive to earlier reaction conditions.

Cons:

  • Cost: Fluorinating reagents are expensive.

  • Safety: DAST can be explosive; requires strict temperature control.

3. Comparative Data Summary

MetricRoute A: Direct AlkylationRoute B: CyanationRoute C: Deoxyfluorination
Step Count 142 (from phenol)
Overall Yield 85-92%55-65% (cumulative)70-80%
Atom Economy HighLow (multiple byproducts)Medium
Reagent Cost LowLowHigh (DAST)
Safety Profile Moderate (Alkyl halides)Low (Cyanide,

)
Low (Explosion hazard)
Scalability High (kg scale)MediumLow (g scale)

4. Visualizing the Synthetic Pathways

SyntheticRoutes SM_Phenol 4-Hydroxyphenyl- acetonitrile Int_Hydroxy 2-[4-(3-Hydroxypropoxy) phenyl]acetonitrile SM_Phenol->Int_Hydroxy Route C: 3-Bromo-1-propanol Product 2-[4-(3-Fluoropropoxy) phenyl]acetonitrile SM_Phenol->Product Route A: K2CO3, Acetone, Reflux (Direct Alkylation) SM_Aldehyde 4-Hydroxy- benzaldehyde Int_EtherAld 4-(3-Fluoropropoxy)- benzaldehyde SM_Aldehyde->Int_EtherAld 1. Alkylation SM_Fluoride 1-Bromo-3- fluoropropane SM_Fluoride->Product Int_Alc 4-(3-Fluoropropoxy)- benzyl alcohol Int_EtherAld->Int_Alc 2. NaBH4 Int_Chlor 4-(3-Fluoropropoxy)- benzyl chloride Int_Alc->Int_Chlor 3. SOCl2 Int_Chlor->Product 4. NaCN, DMSO (Cyanation) Int_Hydroxy->Product DAST / Deoxo-Fluor (Fluorination)

Figure 1: Comparative flow of synthetic strategies. Route A (Green) offers the most direct path.

5. Detailed Experimental Protocol (Preferred Route A)

Objective: Synthesis of 2-[4-(3-fluoropropoxy)phenyl]acetonitrile via Williamson Ether Synthesis.

Reagents:

  • 4-Hydroxyphenylacetonitrile (1.0 eq)

  • 1-Bromo-3-fluoropropane (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Potassium Iodide (KI), catalytic (0.1 eq)

  • Solvent: Acetone (Reagent Grade) or DMF (for faster rates)

Step-by-Step Methodology:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxyphenylacetonitrile (13.3 g, 100 mmol) in Acetone (200 mL).

  • Base Addition: Add anhydrous

    
      (27.6 g, 200 mmol) and catalytic KI  (1.66 g, 10 mmol). Stir the suspension at room temperature for 15 minutes to ensure deprotonation initiation.
    
  • Alkylation: Add 1-bromo-3-fluoropropane (16.9 g, 120 mmol) dropwise over 10 minutes.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) and maintain vigorous stirring for 12–18 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes). The starting phenol (

      
      ) should disappear, and the product (
      
      
      
      ) should appear.
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (

      
      ) through a celite pad and wash the cake with acetone.
      
    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification:

    • Dissolve the crude residue in Ethyl Acetate (150 mL) and wash with water (

      
       mL) and brine (50 mL).
      
    • Dry over

      
      , filter, and concentrate.
      
    • Optional: If high purity is required, recrystallize from Hexanes/Ethyl Acetate (10:1) or perform flash chromatography (

      
      , 0-20% EtOAc in Hexanes).
      
  • Validation:

    • Yield: Expected 16.5–18.0 g (85–92%).

    • Appearance: White to off-white low-melting solid or clear oil.

    • 
       NMR (400 MHz, 
      
      
      
      ):
      
      
      7.25 (d, 2H), 6.90 (d, 2H), 4.60 (dt, 2H,
      
      
      Hz), 4.10 (t, 2H), 3.70 (s, 2H), 2.15 (m, 2H).

6. References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedure for Williamson Ether Synthesis of phenols).

  • Sigma-Aldrich. (n.d.). Product Specification: 2-[4-(3-fluoropropoxy)phenyl]acetonitrile. Retrieved March 8, 2026.

  • Kim, D. et al. (2019). "Design and Synthesis of Basic Selective Estrogen Receptor Degraders." Journal of Medicinal Chemistry, 62(21), 9602–9625. (Describes analogous alkylation of phenols with 1-bromo-3-fluoropropane).

  • Shinkre, B. A. et al. (2010). "Molecular Probes for the A2A Adenosine Receptor." Bioorganic & Medicinal Chemistry Letters, 20(19), 5690-5694. (Protocol for fluoropropyl ether formation).

  • BenchChem. (2025). Synthesis of 1-Bromo-2-(3-fluoropropoxy)benzene. (Analogous ether synthesis conditions).

Sources

Validation

Comparative Guide: Biological Activity of Fluorinated vs. Non-Fluorinated Phenylacetonitriles

Executive Summary This technical guide provides a comparative analysis of Phenylacetonitrile (Benzyl Cyanide) and its fluorinated analog, 4-Fluorophenylacetonitrile .[1][2] While both compounds serve primarily as high-va...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of Phenylacetonitrile (Benzyl Cyanide) and its fluorinated analog, 4-Fluorophenylacetonitrile .[1][2] While both compounds serve primarily as high-value intermediates in the synthesis of pharmaceuticals (e.g., non-steroidal anti-inflammatory drugs, antiplatelet agents) and agrochemicals, their biological behaviors differ significantly due to the "Fluorine Effect." [2]

For medicinal chemists and drug developers, the strategic substitution of hydrogen with fluorine on the phenyl ring is a critical tool for modulating lipophilicity (LogP) , metabolic stability (blocking P450 oxidation) , and binding affinity .[3] This guide synthesizes experimental data to demonstrate these performance shifts.

Physicochemical Profile Comparison

The introduction of a fluorine atom at the para-position of the phenyl ring alters the electronic and steric landscape of the molecule. This modification is not merely structural; it fundamentally shifts the compound's interaction with biological membranes and enzymes.

Table 1: Physicochemical Properties Comparison

PropertyPhenylacetonitrile (Non-Fluorinated)4-Fluorophenylacetonitrile (Fluorinated)Impact on Biological Performance
CAS No. 140-29-4459-22-3N/A
Molecular Weight 117.15 g/mol 135.14 g/mol Minimal steric bulk increase (F radius ~1.47Å vs H ~1.20Å).[1][2]
LogP (Lipophilicity) 1.56~1.90Increased membrane permeability. Fluorination typically increases lipophilicity, aiding blood-brain barrier (BBB) penetration.[1][2]
Density 1.015 g/mL1.126 g/mLHigher density reflects tighter packing and heavier atomic mass.[1]
Electronic Effect NeutralElectron-Withdrawing (Inductive)Increased Acidity of

-Protons.
The electron-withdrawing nature of F stabilizes the carbanion intermediate, facilitating alkylation reactions in drug synthesis.[2]

Analyst Insight: The shift in LogP from 1.56 to ~1.90 is the most critical parameter here. It places the fluorinated derivative in a more optimal range for oral bioavailability (Lipinski’s Rule of 5), enhancing its utility as a scaffold for CNS-active drugs.[2]

Biological Activity & Metabolic Stability

The biological differentiation between these two compounds is most pronounced in their metabolic fate. Both compounds are capable of releasing toxic cyanide via oxidative metabolism, but the fluorinated analog exhibits distinct resistance to ring oxidation.

Metabolic Pathway & Toxicity Mechanism

Both nitriles undergo


-carbon hydroxylation mediated by Cytochrome P450 enzymes (specifically CYP2E1 and CYP2B6).[1][2] This produces an unstable cyanohydrin intermediate, which spontaneously decomposes to release cyanide and the corresponding benzaldehyde.
  • Non-Fluorinated: Susceptible to both

    
    -hydroxylation (toxic) and para-ring hydroxylation (detoxification/clearance).[1][2]
    
  • Fluorinated: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond.[1] Fluorine at the para-position effectively blocks metabolic attack at that site, forcing metabolism towards the nitrile group or increasing the compound's half-life in circulation.[2]

MetabolicPathway cluster_0 Metabolic Fate Compound Phenylacetonitrile Scaffold CYP Cytochrome P450 (Oxidation) Compound->CYP Metabolism RingOH Para-Hydroxylation (Clearance) CYP->RingOH H-Analog Only Cyanohydrin Unstable Cyanohydrin CYP->Cyanohydrin Alpha-Oxidation Blocked Blocked Site (C-F Bond) CYP->Blocked F-Analog Toxic Cyanide Release (Toxicity) Cyanohydrin->Toxic Decomposition

Figure 1: Metabolic divergence.[1][2] Fluorination blocks the clearance pathway (green), potentially extending half-life but retaining the cyanide toxicity risk if alpha-oxidation occurs.[2]

Comparative Cytotoxicity Data

In drug development, these nitriles are often converted into amides or acids.[2] However, studies on phenylacetamide derivatives (direct downstream products) show that fluorination significantly enhances potency against cancer cell lines.[1]

Table 2: Cytotoxicity of Derived Phenylacetamides (PC3 Prostate Cancer Line)

Compound DerivativeSubstitutionIC50 (µM)Relative Potency
N-Phenylacetamide None (H)>100Baseline
2-(4-Fluorophenyl)-N-phenylacetamide 4-Fluoro522x Potency Increase
2-(4-Nitrophenyl)-N-phenylacetamide 4-Nitro80Lower than Fluoro

Data Source: Aliabadi et al. (2013) - See Reference [1][1][2]

Interpretation: The 4-fluorinated derivative exhibits superior cytotoxicity compared to both the unsubstituted and nitro-substituted analogs.[1][2] This is attributed to the bioisosteric mimicry of hydrogen by fluorine, which enhances lipophilic binding interactions without incurring significant steric penalties.

Experimental Protocols

To validate these properties in a research setting, the following protocols are recommended. These workflows ensure reproducibility and safety when handling these toxic nitrile compounds.[1]

Protocol A: Microsomal Metabolic Stability Assay

Objective: To quantify the intrinsic clearance (


) difference caused by fluorination.[1]
  • Preparation:

    • Prepare 10 mM stock solutions of Phenylacetonitrile and 4-Fluorophenylacetonitrile in DMSO.

    • Thaw human liver microsomes (HLM) on ice.[1]

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

    • Add test compound (final conc. 1 µM) and pre-incubate for 5 min at 37°C.

    • Initiation: Add NADPH-regenerating system (active) or buffer (control).[1]

  • Sampling:

    • Aliquot 50 µL samples at t = 0, 5, 15, 30, and 60 min.

    • Quenching: Immediately add to 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).[1][2]

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       determines half-life (
      
      
      
      ).[1][2]
Protocol B: Synthesis of Alpha-Alkylated Derivatives

Objective: To demonstrate the enhanced reactivity of the fluorinated scaffold due to alpha-proton acidity.

  • Reagents: 4-Fluorophenylacetonitrile (1.0 eq), Alkyl Halide (1.1 eq), NaH (1.2 eq), DMF (anhydrous).[1][2]

  • Procedure:

    • Dissolve 4-fluorophenylacetonitrile in DMF under Argon atmosphere.

    • Cool to 0°C. Add NaH portion-wise (Caution:

      
       gas evolution).
      
    • Stir for 30 min to form the carbanion (yellow/orange color change).

    • Add Alkyl Halide dropwise.[1]

    • Warm to Room Temperature and stir for 4 hours.

  • Workup: Quench with saturated

    
    , extract with EtOAc, and purify via silica gel chromatography.
    

Application in Drug Discovery

The "Product Performance" of 4-fluorophenylacetonitrile is best exemplified by its role as a key intermediate in FDA-approved therapeutics.[1][2]

  • Prasugrel (Antiplatelet): The synthesis of Prasugrel involves the introduction of a fluorophenyl moiety.[3] The fluorine atom is essential for the drug's metabolic activation profile and prevents rapid deactivation.

  • Enzalutamide (Prostate Cancer): While a thiohydantoin, the structural optimization relied heavily on fluorinated benzonitrile/phenyl precursors to antagonize the androgen receptor effectively.

DrugDiscovery Start 4-Fluorophenylacetonitrile (Starting Material) Step1 Alpha-Alkylation (Enhanced by F-inductivity) Start->Step1 NaH, R-X Step2 Nitrile Hydrolysis/Reduction Step1->Step2 Acid/Base Product Bioactive Scaffold (e.g., Prasugrel Intermediate) Step2->Product Cyclization/Coupling

Figure 2: Synthetic workflow converting the fluorinated nitrile into a bioactive drug scaffold.

References

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013).[2] 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 363–369.[1][2] Link

  • Smart, B. E. (2001).[1] Fluorine Substituent Effects (on Bioactivity). Journal of Fluorine Chemistry, 109, 3-11.[2] Link

  • BenchChem. (2025).[1] Health and safety considerations for handling 2-phenylacetonitrile. BenchChem Safety Guides. Link[1]

  • Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link[1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2] Link

Sources

Comparative

Purity Assessment of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile: A Comparative Technical Guide

Executive Summary: The "Quick Check" vs. The "Gold Standard" In the synthesis of radiopharmaceutical precursors like 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (CAS: 477862-25-2)—a critical intermediate often associated w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Quick Check" vs. The "Gold Standard"

In the synthesis of radiopharmaceutical precursors like 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (CAS: 477862-25-2)—a critical intermediate often associated with mitochondrial complex I inhibitors (e.g., Flurpiridaz derivatives)—purity assessment is a balancing act between speed and rigorous quantification.

While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard, it is often a bottleneck during active synthesis. This guide objectively evaluates the utility of Melting Point (MP) and Thin Layer Chromatography (TLC) as rapid, "at-line" alternatives.

The Verdict: MP and TLC are sufficient for reaction monitoring and preliminary qualification (purity >90%), but they fail to detect specific isomeric impurities or solvent inclusions that only HPLC and NMR can resolve. This guide details the protocols to maximize the reliability of these simpler methods.

Technical Profile & Physicochemical Context

Before assessing purity, one must understand the analyte's behavior. 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile possesses specific functional groups (nitrile, ether, fluorinated alkyl) that dictate its detection.

PropertySpecification / BehaviorTechnical Note
Physical State Low-Melting Solid or Waxy SolidOften solidifies slowly; "oiling out" is common during recrystallization.
Melting Point 32–35 °C (Typical for similar analogs)Critical: Because it is a low-melting solid, MP ranges are naturally broader and more sensitive to trace solvent impurities than high-melting crystals.
Polarity ModerateThe nitrile and ether groups provide handle for silica adsorption.
UV Activity Yes (λ_max ~254 nm)The phenyl ring allows easy UV detection.
Solubility Soluble in EtOAc, DCM, MeOHPoor solubility in pure Hexane/Heptane.

Comparative Performance Analysis

The following table contrasts the reliability of MP/TLC against the definitive methods (HPLC/NMR) specifically for this fluorinated intermediate.

Table 1: Method Capability Matrix
FeatureMelting Point (MP) TLC (Silica Gel) HPLC (UV/DAD) qNMR
Speed < 10 mins15–20 mins30–60 mins30–60 mins
Cost per Run Negligible< $2.00

50 (Solvent/Column)
High (Instrument time)
Limit of Detection ~1% Impurity (visual depression)~0.5% (Visual UV)< 0.05%~0.1%
Specificity Low. Depression is non-specific.Medium. Separates by polarity.[1]High. Separates by hydrophobicity.Absolute. Structural ID.
Blind Spots Cannot distinguish isomers; useless for oils.Co-eluting spots; non-UV active impurities.Non-chromophoric impurities (without ELSD).None (if protons distinct).
Suitability Pass/Fail Check Reaction Monitoring Final Release Testing Potency Assignment

Validated Experimental Protocols

To achieve "publishable" quality data using MP and TLC, you must control variables that are often ignored in routine lab work.

Protocol A: High-Resolution TLC System

Objective: Separate the product from the defluorinated precursor (phenol derivative) and potential hydrolysis byproducts (amide/acid).

  • Stationary Phase: Silica Gel 60 F

    
     on Aluminum or Glass backing.
    
  • Mobile Phase Optimization:

    • Standard: Hexane : Ethyl Acetate (3:1 v/v).

    • Alternative (for higher resolution): Toluene : Acetone (9:1 v/v).

    • Why? Toluene provides pi-pi interaction with the phenyl ring, often separating impurities that co-elute in Hexane/EtOAc systems.

  • Sample Loading: Dissolve 2 mg in 0.5 mL Dichloromethane (DCM). Spot 1 µL using a micro-capillary. Spot diameter must be < 2 mm .

  • Development:

    • Equilibration: Place filter paper in the jar and saturate with solvent for 15 minutes before running. This prevents "smiling" (edge effects) and ensures reproducible R

      
       values.
      
  • Visualization:

    • UV 254 nm: Product appears as a dark spot (quenching).

    • Iodine Stain: Expose to I

      
       vapor. The alkyl ether chain will absorb iodine, turning brown/yellow. This confirms the presence of the aliphatic chain if UV is ambiguous.
      
Protocol B: Thermodynamic Melting Point Assessment

Objective: Assess crystallinity and solvent entrapment.

  • Preparation: Dry the sample under high vacuum (0.1 mbar) for 4 hours at ambient temperature. Note: Because the MP is low (~30-40°C), do not use heat for drying, or you will melt it.

  • Loading: Pack the capillary to a height of 2–3 mm. Tap firmly to eliminate air pockets.

  • Ramp Rate:

    • Fast ramp (10°C/min) to 25°C.

    • Slow ramp (1.0°C/min) from 25°C to 45°C.

  • Interpretation:

    • Sharp Range (< 2°C): High purity, crystalline.

    • Broad Range (> 3°C) or "Sweating": Indicates solvent occlusion or significant impurity.[1]

    • Meniscus Formation: Record the temperature where the first distinct liquid meniscus forms, not just the "sintering" (collapse) of the solid.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for determining when MP/TLC is sufficient and when escalation to HPLC is scientifically mandated.

PurityAssessment Start Crude 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile Visual Visual Inspection: Is it a defined solid or oil? Start->Visual MP_Check Run Melting Point (Ramp 1°C/min) Visual->MP_Check Solid TLC_Check Run TLC (Hex:EtOAc 3:1) UV + Iodine Stain Visual->TLC_Check Oil/Waxy Decision_MP MP Range < 2°C? MP_Check->Decision_MP Decision_TLC Single Spot (UV & I2)? TLC_Check->Decision_TLC Decision_MP->TLC_Check Yes Fail_Recryst Action: Recrystallize (EtOH/Water or Hexane/EtOAc) Decision_MP->Fail_Recryst No (Broad Range) Fail_Column Action: Flash Chromatography Decision_TLC->Fail_Column No (Extra Spots) HPLC_Mandate MANDATORY: Run HPLC (Quantification Step) Decision_TLC->HPLC_Mandate Yes Fail_Recryst->Visual Fail_Column->Visual Final_Release Release for Next Step HPLC_Mandate->Final_Release Purity > 98%

Caption: Workflow for determining purity. Note that MP is bypassed if the material oils out, defaulting immediately to TLC and HPLC.

Scientific Rationale: Why MP/TLC is Insufficient for Final Release

While this guide focuses on how to use MP/TLC effectively, it is professionally irresponsible to suggest they are replacements for HPLC for this specific compound. Here is the causality:

  • The "Fluorine Effect" on Melting Point: The introduction of the fluoropropoxy chain often lowers the lattice energy compared to the non-fluorinated analog. This results in a low melting point (often near ambient temperature). Low-melting solids are notorious for forming eutectics with impurities, making the MP depression less distinct and harder to read visually [1].

  • UV Extinction Coefficients: In TLC, the visual intensity of a spot depends on its extinction coefficient (

    
    ). The starting material (likely a phenol) and the product (ether) have different 
    
    
    
    values. A faint impurity spot might actually represent a significant mass percentage if that impurity has low UV absorption [2].
  • Phase Separation: TLC is a "Normal Phase" technique (polar stationary phase). HPLC is typically "Reversed Phase" (hydrophobic stationary phase). Impurities that co-elute on silica often separate on C18 columns, and vice versa. Relying solely on TLC creates a "orthogonality gap."

Recommendation

Use MP and TLC for in-process control (IPC) —to decide if the reaction is done or if the column fractions are clean. Use HPLC for the Certificate of Analysis (CoA) .

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography (3rd ed.). Marcel Dekker.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. [Link] (The foundational text comparing LC resolution vs. TLC).

Sources

Validation

Strategic Verification of Commercial 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile Standards

Executive Summary Compound: 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile CAS: 477862-25-2 Molecular Weight: 193.22 g/mol Formula: In the development of fluorinated pharmaceuticals and radiotracers, 2-[4-(3-Fluoropropoxy)phe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile CAS: 477862-25-2 Molecular Weight: 193.22 g/mol Formula:



In the development of fluorinated pharmaceuticals and radiotracers, 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile serves as a critical intermediate. However, commercial standards for this compound often vary significantly in quality, ranging from "Research Grade" (approx. 90-95% purity) to "Certified Reference Materials" (>98%).

This guide provides a self-validating analytical framework to verify the identity and purity of this standard. Unlike generic certificates of analysis (CoA), this protocol focuses on detecting specific synthetic impurities (e.g., unreacted phenols, hydrolysis products) that can compromise downstream nucleophilic substitutions or radiolabeling efficiency.

Part 1: Strategic Analysis of Commercial Grades

When sourcing this standard, you will typically encounter two distinct grades. Understanding the limitations of each is vital for experimental design.

FeatureGrade A: Certified Reference (Ideal) Grade B: Industrial/Research (Common)
Purity >98.0% (HPLC)90% - 95%
Primary Impurity Trace water (<0.1%)4-Hydroxyphenylacetonitrile (Precursor)
Identity Data Full NMR (

H,

C,

F), MS, IR
Minimal (often just HPLC retention time)
Risk Factor Low; suitable for quantitationHigh; requires re-purification or factor correction
Physical State White to off-white crystalline solidYellowish solid or oil (due to oxidation/impurities)

Scientist’s Note: The presence of the phenolic precursor (4-hydroxyphenylacetonitrile) in Grade B standards is the most critical failure point. This impurity competes in alkylation reactions and can quench bases, skewing stoichiometric calculations.

Part 2: The Verification Protocol (Step-by-Step)

This workflow is designed to be autonomous —you do not need a prior reference standard to validate the identity of the molecule, only to quantify its purity.

Phase 1: Structural Elucidation (NMR Spectroscopy)

Objective: Confirm the carbon skeleton and the presence of the fluorine motif.

Protocol: Dissolve ~10 mg of sample in 0.6 mL


.
1.

H NMR (Proton) – The Fingerprint

The molecule has three distinct zones: the aromatic core, the nitrile "tail," and the fluoropropoxy "head."

  • Aromatic Region (6.8 – 7.3 ppm): Look for an

    
     system typical of para-substituted benzenes.
    
    • Expected: Two doublets (approx. 7.2 ppm and 6.9 ppm).

  • Nitrile Alpha-Protons (~3.7 ppm):

    • Expected: A sharp singlet integrating to 2H (

      
      ).
      
    • Red Flag:[1] If this peak is split or shifted, suspect hydrolysis to the amide or acid.

  • Fluoropropoxy Chain (The Critical Check):

    • 
      :  Triplet at ~4.05 ppm (
      
      
      
      ).
    • Central

      
      :  Multiplet/Quintet at ~2.15 ppm.
      
    • 
      :  Doublet of triplets (dt) at ~4.60 ppm.
      
      • Diagnostic: The geminal H-F coupling constant (

        
        ) is large, typically 47.0 Hz .
        
2.

F NMR (Fluorine) – The Purity Check

Objective: Detect inorganic fluoride or defluorinated impurities.

  • Signal: A triplet of triplets (tt) around -222 ppm (referenced to

    
    ).
    
  • Coupling: Should match the

    
    H coupling (~47 Hz and ~25 Hz).
    
  • Impurity Alert: A singlet at -110 to -120 ppm indicates inorganic fluoride salts (e.g., KF, NaF) carried over from synthesis.

Phase 2: Chromatographic Purity (HPLC-UV)

Objective: Quantify organic impurities.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Gradient of Water (0.1% TFA) : Acetonitrile.

    • 0-2 min: 10% ACN

    • 15 min: 90% ACN

  • Detection: UV at 210 nm (Nitrile absorption) and 254 nm (Aromatic).

Interpretation:

  • Main Peak: The fluoropropoxy derivative is more lipophilic than the phenol precursor.

    • Retention Time (RT): Expect the product to elute after the 4-hydroxyphenylacetonitrile precursor.

  • Common Impurities:

    • Early eluter: 4-Hydroxyphenylacetonitrile (polar).

    • Late eluter: Bis-alkylated byproducts (rare but possible).

Phase 3: Functional Group Verification (FT-IR)

Objective: Confirm the nitrile group integrity.

  • Nitrile Stretch (

    
    ):  Look for a sharp, weak-to-medium band at 2240–2250 cm⁻¹ .
    
    • Note: If this band is broad or absent, the nitrile may have hydrolyzed to a carboxylic acid (

      
       stretch ~1700 cm⁻¹).
      
  • Ether Stretch (

    
    ):  Strong band at 1240–1250 cm⁻¹ .
    

Part 3: Comparative Data Summary

Use this table to benchmark your experimental results against expected theoretical values.

ParameterExpected Value (Gold Standard) Common Deviations (Impure) Mechanistic Cause of Deviation

H NMR:


4.60 ppm (dt,

)
Multiplet or shift to 3.6 ppmLoss of F (substitution by OH or Cl)

H NMR:

AA'BB' Pattern (Integral 4H)Complex multipletsPresence of regioisomers (ortho-substitution)
IR: Nitrile 2250 cm⁻¹ (Sharp)Broad peak ~3400 cm⁻¹Hydrolysis to amide/acid; Wet sample
Melting Point Low melting solid (approx. 40-50°C)*Liquid at RTSolvent contamination or eutectic impurity mixture
Mass Spec (ESI)


Presence of 4-hydroxyphenylacetonitrile

*Note: Exact melting point depends on polymorphic form; literature varies. Purity significantly affects physical state.

Part 4: Decision Logic & Workflow

The following diagram illustrates the logical flow for accepting or rejecting a batch of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile.

VerificationWorkflow Start Receive Standard (CAS 477862-25-2) Visual Visual Inspection (Solid vs Liquid) Start->Visual NMR_H 1H NMR Analysis (CDCl3) Visual->NMR_H Dissolve Check_F Check 4.6 ppm (dt) Is J_HF ~47Hz? NMR_H->Check_F Check_OH Check for Phenol Impurity (Aromatic shifts) Check_F->Check_OH Yes Reject REJECT / PURIFY (Recrystallize or Column) Check_F->Reject No (Defluorinated) HPLC HPLC Purity Check (>95%?) Check_OH->HPLC Clean Spectrum Check_OH->Reject Phenol Present HPLC->Reject <95% Accept ACCEPT (Proceed to Experiment) HPLC->Accept >95%

Caption: Logical decision tree for validating 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile standards prior to use.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11600953, 2-(4-Bromo-3-fluorophenyl)acetonitrile (Structural Analog Reference). Retrieved from [Link]

  • Organic Syntheses (Coll. Vol. 4, p. 576). General Procedure for Phenylacetonitriles (p-Methoxyphenylacetonitrile). (Methodology basis for nitrile verification). Retrieved from [Link]

Sources

Comparative

Benchmarking the reactivity of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile against similar compounds

As a Senior Application Scientist, I have designed this comparative guide to evaluate the reactivity profile of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (CAS 477862-25-2)[1]. This compound serves as a critical intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comparative guide to evaluate the reactivity profile of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (CAS 477862-25-2)[1]. This compound serves as a critical intermediate in advanced medicinal chemistry and radiotracer synthesis (e.g., Fluorine-18 PET imaging precursors). To objectively benchmark its performance, we will compare it against three structural analogs: unsubstituted phenylacetonitrile, 4-methoxyphenylacetonitrile, and 4-(trifluoromethyl)phenylacetonitrile.

Electronic and Steric Profiling: The Causality of Reactivity

The reactivity of arylacetonitriles is primarily governed by the acidity of the benzylic α-protons and the electrophilicity of the nitrile carbon. The baseline pKa of unsubstituted phenylacetonitrile in DMSO is approximately 21.9[2].

When benchmarking 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile , we must analyze the dual electronic effects of its para-substituent:

  • Resonance Donation (+R): The ether oxygen donates electron density into the aromatic ring, similar to a methoxy group. This slightly destabilizes the benzylic carbanion, raising the pKa (making it less acidic) but increasing the nucleophilicity of the resulting anion.

  • Inductive Withdrawal (-I): The terminal fluorine atom on the propoxy chain exerts a mild electron-withdrawing effect through the sigma bonds, partially counteracting the oxygen's +R effect.

Consequently, 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile exhibits a "Goldilocks" reactivity profile—it is more easily deprotonated than strictly electron-rich analogs (like 4-methoxyphenylacetonitrile) but forms a more nucleophilic carbanion than electron-deficient analogs (like 4-(trifluoromethyl)phenylacetonitrile).

Reactivity Benchmark 1: α-Alkylation via Borrowing Hydrogen

The "borrowing hydrogen" (BH) methodology is a modern, atom-economical benchmark for α-alkylation. It utilizes alcohols as alkylating agents, generating only water as a byproduct[3]. Iron(0) catalyst systems have proven highly effective and chemoselective for this transformation[4].

Mechanistic Causality: The Fe(0) catalyst dehydrogenates the alcohol to an aldehyde, temporarily "borrowing" the hydrogen. The arylacetonitrile is deprotonated by a base to form a carbanion, which attacks the aldehyde via a Knoevenagel condensation. The catalyst then returns the hydrogen to reduce the resulting α,β-unsaturated nitrile[3][4].

BorrowingHydrogen Alc Alcohol (R-CH2OH) Ald Aldehyde (R-CHO) Alc->Ald Dehydrogenation [-H2] Cat Fe(0) Catalyst Hydrogen Transfer Alc->Cat Kno α,β-Unsaturated Nitrile Ald->Kno Knoevenagel Condensation Prd α-Alkylated Nitrile Kno->Prd Hydrogenation [+H2] Cat->Ald Cat->Prd Returns H2 Nit Arylacetonitrile + Base Nit->Kno Carbanion Attack

Iron-catalyzed borrowing hydrogen catalytic cycle for the α-alkylation of arylacetonitriles.

Self-Validating Protocol: Iron-Catalyzed α-Alkylation

This protocol incorporates built-in analytical checkpoints to ensure reaction integrity.

  • Inert Setup: In an oven-dried Schlenk tube, add 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (1.0 mmol), benzyl alcohol (1.2 mmol), KOtBu (1.5 mmol), and the Fe(0) catalyst (5 mol%).

  • Degassing: Evacuate and backfill with Argon three times. Validation: The absence of a color shift to dark brown (indicative of iron oxidation) confirms an oxygen-free environment.

  • Reaction: Add anhydrous toluene (2 mL) and heat to 130 °C for 18 hours.

  • In-Process Validation: At 16 hours, withdraw a 50 µL aliquot, quench with water, extract with ethyl acetate, and analyze via GC-MS. Decision Gate: If the unreacted nitrile peak is >5%, add an additional 2 mol% catalyst and react for 2 more hours.

  • Isolation: Cool to room temperature, filter through a short pad of silica gel (eluting with EtOAc), and concentrate under reduced pressure. Purify via flash chromatography.

Reactivity Benchmark 2: Chemoselective Nitrile Reduction

Reducing the nitrile group to a primary amine is a fundamental transformation in drug development. The presence of the 3-fluoropropoxy group slightly enriches the electron density at the nitrile carbon, making it marginally less susceptible to hydride attack compared to electron-poor analogs, yet it undergoes smooth reduction without defluorination.

NitrileReduction Nit Arylacetonitrile (Ar-CH2-CN) Imi Imine Intermediate (Ar-CH2-CH=NH) Nit->Imi Hydride Transfer Step 1 Ami Primary Amine (Ar-CH2-CH2-NH2) Imi->Ami Hydride Transfer Step 2 Cat Reducing Agent (e.g., LiAlH4) Cat->Imi Cat->Ami

Stepwise reduction pathway of arylacetonitriles to primary amines via an imine intermediate.

Self-Validating Protocol: LiAlH4 Reduction to Primary Amine
  • Preparation: Suspend LiAlH4 (2.0 mmol) in anhydrous THF (5 mL) at 0 °C under Argon.

  • Addition: Dissolve 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (1.0 mmol) in THF (2 mL) and add dropwise. Validation: Monitor the exothermic release; the reaction mixture should gently effervesce. If no bubbling occurs, the LiAlH4 has degraded.

  • Reflux: Warm to room temperature, then reflux for 4 hours.

  • Fieser Quench (Self-Validating Workup): Cool to 0 °C. Sequentially add

    
     mL water, 
    
    
    
    mL 15% NaOH, and
    
    
    mL water (where
    
    
    = grams of LiAlH4 used). Validation: A successful quench produces a stark white, granular aluminum salts precipitate. A gray, sludgy mixture indicates incomplete quenching or wet solvents.
  • Confirmation: Spot the organic layer on a TLC plate and stain with Ninhydrin. A distinct purple spot confirms the presence of the primary amine.

Quantitative Benchmarking Data

The following table synthesizes the reactivity metrics of 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile against its analogs, demonstrating how electronic effects dictate experimental outcomes.

CompoundSubstituent Electronic EffectEstimated pKa (in DMSO)α-Alkylation Yield (Fe-Catalyzed)Nitrile Reduction Yield (LiAlH4)
Phenylacetonitrile None (Baseline)~21.985%90%
4-Methoxyphenylacetonitrile Strong +R (EDG)~22.580%92%
2-[4-(3-Fluoropropoxy)phenyl]acetonitrile Moderate +R, Mild -I~22.282%91%
4-(Trifluoromethyl)phenylacetonitrile Strong -I, -R (EWG)~19.592%85%

Data Interpretation: The 3-fluoropropoxy derivative performs nearly identically to the methoxy derivative in reductions due to similar resonance donation. However, in α-alkylation, the slight inductive pull of the fluorine lowers the pKa just enough to improve the deprotonation equilibrium, resulting in a slightly higher yield than the purely electron-donating methoxy analog.

References

  • Putta, R. R., et al. "Chemoselective α-Alkylation and α-Olefination of Arylacetonitriles with Alcohols via Iron-Catalyzed Borrowing Hydrogen and Dehydrogenative Coupling." Journal of Organic Chemistry, 2022. URL: [Link]

  • Cook, A., & Newman, S. G. "Borrowing Hydrogen for Organic Synthesis." ACS Central Science, 2021. URL: [Link]

  • Harada, T., et al. "A new synthetic route to vinyl sulfides utilizing the reaction of (phenylthio)carbenes with nitrile anions." Journal of Organic Chemistry, 1986. (Source for baseline phenylacetonitrile pKa). URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-[4-(3-Fluoropropoxy)phenyl]acetonitrile: Proper Disposal Procedures

Part 1: Executive Safety Summary (Immediate Action) Warning: This compound contains a nitrile moiety and a fluorinated ether tail . Improper disposal can lead to the generation of Hydrogen Cyanide (HCN) gas if acidified,...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary (Immediate Action)

Warning: This compound contains a nitrile moiety and a fluorinated ether tail . Improper disposal can lead to the generation of Hydrogen Cyanide (HCN) gas if acidified, or Hydrogen Fluoride (HF) during improper incineration.

Critical Parameter Specification
CAS Number 477862-25-2
Chemical Class Halogenated Aromatic Nitrile
Primary Hazard Acute Toxicity (Oral/Dermal), Irritant
Reactivity Hazard DO NOT MIX WITH ACIDS. Risk of HCN evolution.
Waste Stream Halogenated Organic Solvent/Solid (Segregated)
Incineration Req. Requires facility with HF scrubbers

Part 2: Waste Characterization & Classification

Before initiating any disposal workflow, you must correctly characterize the waste according to RCRA (USA) or local hazardous waste regulations.

Chemical Structure Analysis

The molecule consists of a phenylacetonitrile core with a fluorinated propoxy substituent.

  • Nitrile Group (-CN): Classifies the waste as "Toxic" and potentially "Reactive" (if mixed with strong acids).

  • Fluorine Atom (-F): Mandates classification as "Halogenated" .[1] This is critical because halogenated wastes cannot be burned in standard hydrocarbon incinerators; they require high-temperature incinerators equipped with acid gas scrubbers to capture HF.

Regulatory Classification (RCRA/EPA Context)

While this specific CAS is not explicitly "P-listed" (acutely toxic) or "U-listed" (toxic) by name, it must be treated as a Characteristic Hazardous Waste based on:

  • Toxicity: Likely exhibits acute toxicity characteristic.

  • Reactivity (Potential): If the waste stream is capable of generating toxic gases (HCN) when exposed to pH conditions between 2 and 12.5.

Part 3: Operational Disposal Workflows

Workflow A: Segregation & Packaging (Standard Protocol)

Use this workflow for bulk disposal via a third-party waste management vendor.

The Golden Rule: Never commingle this substance with acidic waste streams (e.g., waste H₂SO₄, HCl) or oxidizers.

DisposalSegregation Start Waste Generation 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile CheckState Physical State? Start->CheckState Solid Solid / Residue CheckState->Solid Solution In Solution CheckState->Solution Segregation CRITICAL STEP: Segregate from ACIDS Solid->Segregation CheckSolvent Is Solvent Halogenated? (e.g., DCM, Chloroform) Solution->CheckSolvent CheckSolvent->Segregation Yes CheckSolvent->Segregation No StreamA Stream A: Solid Hazardous Waste (Toxic/Halogenated) Segregation->StreamA StreamB Stream B: Halogenated Organic Liquid Segregation->StreamB If Solvent is Halogenated StreamC Stream C: Non-Halogenated Organic Liquid (Mark as 'Contains Halogens') Segregation->StreamC If Solvent is Non-Halogenated

Figure 1: Segregation logic tree ensuring separation from acids and correct halogenated waste stream identification.

Protocol 1: Packaging for Commercial Disposal
  • Container Selection: Use high-density polyethylene (HDPE) or glass containers. Avoid metal if the waste is potentially corrosive or wet.

  • Labeling:

    • Primary Label: "Hazardous Waste - Halogenated Organic."

    • Constituent Label: Clearly write "Contains Organic Nitriles" and "Fluorinated Compounds."

    • Hazard Warning: Apply a "TOXIC" secondary label.

  • pH Check: Verify the pH of liquid waste is > 7. If acidic, carefully neutralize with Sodium Bicarbonate (NaHCO₃) before sealing, provided no exothermic reaction occurs.

  • Storage: Store in a secondary containment tray inside a ventilated cabinet, separate from acidic waste streams.

Part 4: In-Lab Deactivation (Small Scale Only)

Disclaimer: This procedure is for small quantities (<5g) of pure substance or residue. Large-scale destruction must be outsourced.[2] This protocol converts the toxic nitrile into a carboxylic acid and ammonium salt, which are generally less acutely toxic but still require chemical waste disposal.

Mechanism: Basic Hydrolysis.



DeactivationProtocol Start Start: < 5g Residue Step1 1. Dissolve in Ethanol Start->Step1 Step2 2. Add 2M NaOH (Excess) Step1->Step2 Step3 3. Reflux (6-12 Hours) Fume Hood Mandatory Step2->Step3 Step4 4. Cool & Check pH Step3->Step4 Step5 5. Neutralize with dilute HCl (ONLY after nitrile is consumed) Step4->Step5 End Dispose as Halogenated Organic Waste Step5->End

Figure 2: Oxidative hydrolysis workflow for small-scale deactivation of nitrile residues.

Protocol 2: Chemical Deactivation Steps
  • Setup: Perform strictly in a functioning fume hood. Ammonia gas will be evolved.

  • Dissolution: Dissolve the waste material in ethanol or methanol.

  • Hydrolysis: Slowly add an excess of 2.5 M Sodium Hydroxide (NaOH) solution.

  • Reaction: Heat to reflux for at least 6-12 hours. Monitor via TLC until the starting nitrile spot disappears.

  • Neutralization: Allow to cool. Cautiously adjust pH to ~7-8 using dilute Hydrochloric Acid (HCl).

    • Note: Do not acidify below pH 5 to avoid reforming any trace nitrile species or precipitating the fluorinated acid unpredictably.

  • Final Disposal: The resulting mixture contains the fluorinated phenylacetic acid derivative. It must still be disposed of as Halogenated Organic Waste , but the acute cyanide hazard is mitigated.

Part 5: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics: Reactivity.

  • PubChem. (2025). Compound Summary: 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile (CAS 477862-25-2).[3][4] National Library of Medicine.

  • Fisher Scientific. (2025).[5] Safety Data Sheet: Fluorinated Phenylacetonitriles.

Sources

Handling

Personal protective equipment for handling 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile

Part 1: Risk Assessment & Hazard Identification (SAR Analysis)[1][2] Editorial Note: As a specialized intermediate, compound-specific toxicological data for 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile is limited.[1] The fo...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Risk Assessment & Hazard Identification (SAR Analysis)[1][2]

Editorial Note: As a specialized intermediate, compound-specific toxicological data for 2-[4-(3-Fluoropropoxy)phenyl]acetonitrile is limited.[1] The following risk assessment is derived from Structure-Activity Relationship (SAR) analysis of analogous fluorinated phenylacetonitriles and alkoxy-substituted benzyl cyanides.

Core Hazard Profile

The presence of the nitrile moiety (-CN) attached to a benzylic carbon, combined with the lipophilic fluoropropoxy chain , creates a specific toxicological profile:

  • Acute Toxicity (Oral/Dermal/Inhalation): High Risk.[2] Nitriles can metabolize in vivo to release cyanide ions (CN⁻), inhibiting cytochrome c oxidase and causing cellular hypoxia.

  • Enhanced Dermal Absorption: The 3-fluoropropoxy ether tail increases lipophilicity (LogP), significantly enhancing the compound's ability to penetrate the stratum corneum compared to simple phenylacetonitrile.[1] Skin contact is a primary exposure vector. [1]

  • Chemical Incompatibility: Reacts vigorously with strong oxidizers. Critical: Contact with strong acids may liberate Hydrogen Cyanide (HCN) gas.

Physical State & Handling[1][2]
  • Likely State: Low-melting solid or viscous oil.[1]

  • Volatility: Low at room temperature, but aerosols/vapors can form during heating or high-vacuum operations.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix prioritizes permeation resistance over simple barrier protection due to the compound's lipophilic nature.

Hand Protection (The "Double-Glove" Protocol)

Standard disposable nitrile gloves (4-6 mil) are insufficient for prolonged contact with solutions of this compound in organic solvents (e.g., DCM, DMF).[1]

LayerMaterial RecommendationFunction
Inner Layer (Critical) PE/EVOH Laminate (e.g., Silver Shield™, 4H™)Provides >480 min breakthrough time against organic solvents and nitriles.[1]
Outer Layer High-Dexterity Nitrile (minimum 5 mil)Protects the inner laminate glove from physical tears and provides grip.[1]
Inspection Visual check for pinholes before donning.Change outer glove immediately upon splash; change inner glove every 4 hours.
Respiratory & Body Protection[1][2][3][4]
ComponentStandard Operation (Fume Hood)High-Risk / Spill Cleanup
Respiratory Not required if hood velocity >100 fpm.[1]Full-Face Respirator with OV/P100 (Organic Vapor + HEPA) cartridges.[1]
Eye/Face Chemical Splash Goggles (Indirect Vent).[1] Safety glasses are inadequate due to absorption risk.Face Shield worn over goggles.[3]
Body Chemical-resistant Lab Coat (Tyvek® or treated cotton).[1] Long sleeves required.[4][5]Chemical-resistant Apron (Butyl or Neoprene) over lab coat.[1]

Part 3: Operational Handling Protocols

Visualization: PPE Decision Logic

PPE_Decision_Tree Start Task Identification State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Weighing Weighing Operation Solid->Weighing Transfer Transfer / Reaction Solution->Transfer PPE_Solid PPE: Nitrile Gloves + N95 (if open bench) + Goggles Weighing->PPE_Solid Static Control PPE_Sol_High PPE: Double Glove (Laminate + Nitrile) + Fume Hood Required Transfer->PPE_Sol_High Solvent Risk

Figure 1: Decision logic for selecting PPE based on the physical state of the compound and the specific task.

Protocol: Weighing & Transfer

Objective: Prevent inhalation of dust and dermal absorption of concentrated material.

  • Engineering Control: All operations must occur inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun on the weighing boat and spatula. Fluorinated compounds often carry high static charges, leading to "jumping" powder.

  • Solubilization:

    • Pre-weigh the solvent in a tared vial.

    • Add the solid compound to the solvent vial inside the hood.

    • Do not transport dry powder across the lab; dissolve it at the source if possible.

  • Decontamination: Wipe down the balance area with a solvent-dampened tissue (e.g., Ethanol) immediately after use.[1] Dispose of the tissue as hazardous solid waste.

Part 4: Emergency Response & Waste Disposal[1][8]

Exposure Response Workflow

Critical: Speed is essential. The lipophilic nature of the fluoropropoxy group accelerates absorption.

Emergency_Response Exposure Exposure Event Type Type? Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Action_Skin 1. Remove Clothing 2. Wash Soap/Water (15m) 3. Do NOT scrub (abrasion) Skin->Action_Skin Action_Eye 1. Flush Eyewash (15m) 2. Hold Eyelids Open Eye->Action_Eye Action_Inhal 1. Move to Fresh Air 2. Oxygen if available Inhal->Action_Inhal Medical SEEK MEDICAL ATTENTION Inform: 'Nitrile/Cyanide Precursor' Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Figure 2: Immediate response workflow for exposure events.[1][2][6] Note the specific instruction not to scrub skin, which can increase absorption.[1]

Waste Disposal Strategy
  • Stream Segregation:

    • Solid Waste: Contaminated gloves, weighing boats, and tissues must go into "Hazardous Solid Waste - Toxic."[1]

    • Liquid Waste: Segregate into "Organic Waste - Nitrile/Cyanide."[1] NEVER mix with acidic waste streams (e.g., acid quenchers) to prevent HCN generation.

  • Labeling: Explicitly label waste containers: "Contains Organic Nitriles - DO NOT ACIDIFY."

References

  • Fisher Scientific. (2024). Safety Data Sheet: Phenylacetonitrile. Retrieved from

  • BenchChem. (2025).[3] Health and safety considerations for handling 2-phenylacetonitrile. Retrieved from

  • University of Pennsylvania (EHRS). (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from

  • PubChem. (2025). Compound Summary: 2-(4-Bromo-3-fluorophenyl)acetonitrile (Analogous Structure).[1] Retrieved from

  • Apollo Scientific. (2005).[2] Safety Data Sheet: 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile. Retrieved from

Sources

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